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Core Science & Biosynthesis

Foundational

Synthesis and Process Chemistry of 5-Chloro-2-methoxybenzamidine Hydrochloride: A Technical Whitepaper

Executive Summary 5-Chloro-2-methoxybenzamidine hydrochloride (CAS: 1171017-97-2) is a highly valued synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs), including sele...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-methoxybenzamidine hydrochloride (CAS: 1171017-97-2) is a highly valued synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs), including selective 5-HT4 receptor agonists and tyrosine kinase inhibitors[1][2]. The presence of both an electron-withdrawing chlorine atom and an electron-donating methoxy group on the aromatic ring creates a unique electronic topology that dictates its reactivity.

This whitepaper provides an in-depth mechanistic analysis and step-by-step validation of the two primary synthetic pathways for this compound: the classical Pinner Reaction and the modern Grignard Addition to Silylated Cyanamide . By understanding the causality behind these experimental choices, process chemists can optimize yields, ensure scalability, and maintain rigorous analytical purity.

Strategic Retrosynthetic Analysis & Pathway Selection

The synthesis of substituted benzamidines traditionally relies on the transformation of a corresponding nitrile. However, steric hindrance and electronic deactivation from ortho-substituents (such as the 2-methoxy group) can severely impede nucleophilic attack at the nitrile carbon.

To overcome this, two divergent pathways are utilized in process chemistry:

  • Route A (The Pinner Reaction): Utilizes 5-chloro-2-methoxybenzonitrile. It relies on extreme electrophilic activation of the nitrile via anhydrous hydrogen chloride to force the formation of an imidate intermediate, followed by ammonolysis[3].

  • Route B (Grignard-BTSCD Addition): Utilizes 2-bromo-4-chloroanisole. This route circumvents the nitrile entirely by generating a nucleophilic Grignard reagent that attacks a highly electrophilic, silyl-protected cyanamide (BTSCD)[4][5].

G SM1 5-Chloro-2-methoxybenzonitrile Imidate Imidate Intermediate SM1->Imidate HCl (g), EtOH Anhydrous Product 5-Chloro-2-methoxybenzamidine HCl Imidate->Product NH3 / EtOH Heat SM2 2-Bromo-4-chloroanisole Grignard Grignard Reagent SM2->Grignard Mg, THF Silyl Silylated Amidinate Grignard->Silyl BTSCD Silyl->Product HCl (aq) Hydrolysis

Figure 1: Divergent synthetic pathways to 5-Chloro-2-methoxybenzamidine HCl.

Route A: The Classical Pinner Reaction

Mechanistic Causality

The Pinner reaction converts 5-chloro-2-methoxybenzonitrile into the target amidine via an ethyl imidate intermediate.

  • Electronic Effects: The 5-chloro group pulls electron density away from the ring via inductive effects (-I), slightly increasing the electrophilicity of the nitrile carbon. However, the ortho-methoxy group donates electron density via resonance (+R) and introduces spatial crowding.

  • Why Anhydrous Conditions? The reaction must be strictly anhydrous. The presence of trace water will result in the irreversible hydrolysis of the highly reactive imidate salt into ethyl 5-chloro-2-methoxybenzoate (an ester) or the corresponding primary amide, destroying the yield.

  • Self-Validating System: The protocol is designed so that the imidate intermediate precipitates out of the solution. The physical appearance of a dense white crystalline solid serves as a visual, in-process control (IPC) that the first step is complete before ammonia is introduced.

Step-by-Step Protocol

Step 1: Imidate Formation

  • Dissolve 1.0 equivalent (eq) of 5-chloro-2-methoxybenzonitrile in 5.0 eq of absolute ethanol and 10 volumes of anhydrous diethyl ether or toluene.

  • Cool the reactor to 0 °C using an ice-brine bath.

  • Bubble dry hydrogen chloride (HCl) gas through the solution until saturation is achieved (typically indicated by a weight increase corresponding to >3.0 eq of HCl).

  • Seal the vessel and stir at 0–5 °C for 24–48 hours. Causality: Low temperature prevents the thermodynamic degradation of the imidate and suppresses side reactions.

  • Filter the precipitated ethyl 5-chloro-2-methoxybenzimidate hydrochloride under a nitrogen blanket to prevent atmospheric moisture absorption. Wash with cold anhydrous ether.

Step 2: Ammonolysis

  • Suspend the validated imidate intermediate in absolute ethanol.

  • Add a freshly prepared solution of ethanolic ammonia (approx. 7 M, 5.0 eq) dropwise at 0 °C.

  • Gradually warm the mixture to room temperature and stir for 12 hours. The nucleophilic ammonia displaces the ethoxy group, forming the amidine.

  • Concentrate the reaction mixture in vacuo. Recrystallize the crude residue from ethanol/ethyl acetate to yield pure 5-chloro-2-methoxybenzamidine hydrochloride.

G Nitrile Nitrile Activation (Protonation by HCl) Attack Nucleophilic Attack (EtOH addition) Nitrile->Attack Imidate Imidate Salt Precipitation (IPC: Visual/IR check) Attack->Imidate Ammonolysis Ammonolysis (NH3 addition) Imidate->Ammonolysis Validated intermediate Amidine Amidine Hydrochloride (Crystallization) Ammonolysis->Amidine

Figure 2: Stepwise mechanistic workflow of the Pinner reaction with IPC validation.

Route B: Grignard Addition to Silylated Cyanamide

Mechanistic Causality

To bypass the lengthy reaction times and corrosive gases of the Pinner route, modern process chemistry utilizes the direct addition of a Grignard reagent to N,N′-bis(trimethylsilyl)carbodiimide (BTSCD)[4][5].

  • Why BTSCD? Unsubstituted cyanamide (NH2CN) contains acidic protons that would simply quench the Grignard reagent in an acid-base reaction. By silylating the nitrogens (forming BTSCD), the central carbon becomes highly electrophilic and perfectly primed for nucleophilic attack by the aryl Grignard.

  • Temperature Control: The formation of the Grignard reagent from 2-bromo-4-chloroanisole must be strictly controlled at ~35 °C. Exceeding this temperature promotes Wurtz-type homocoupling, leading to high-boiling biaryl byproducts[4].

Step-by-Step Protocol
  • Grignard Preparation: Suspend magnesium turnings (1.1 eq) in anhydrous THF. Add a catalytic amount of iodine to activate the magnesium. Carefully add 2-bromo-4-chloroanisole (1.0 eq) while maintaining the internal temperature at 35 °C.

  • BTSCD Addition: Once the Grignard formation is complete (validated by the disappearance of Mg turnings), dose BTSCD (0.9 eq) into the reactor over 2 hours at 35 °C. Stir for an additional 18 hours[5].

  • Hydrolytic Deprotection: Evaporate the resulting white suspension of magnesium amidinate to dryness (up to 60 °C at 20 mbar). Carefully quench the solid into ice water.

  • Salt Formation & Isolation: Add 25% aqueous HCl to adjust the pH to 1.0. Stir the biphasic mixture for 3 hours at 40 °C to ensure complete hydrolytic cleavage of the trimethylsilyl (TMS) groups[5].

  • Purification: Heat the acidified aqueous suspension to 60 °C to partially dissolve the product, then cool to 10 °C to force precipitation. Filter, wash with cold water, and dry in a vacuum oven at 60 °C to obtain the pure hydrochloride salt[4][5].

Quantitative Data & Route Comparison

The selection of the synthetic route depends heavily on the scale of production and available infrastructure. The table below summarizes the critical process parameters.

ParameterRoute A: Pinner ReactionRoute B: Grignard-BTSCD
Starting Material 5-Chloro-2-methoxybenzonitrile2-Bromo-4-chloroanisole
Overall Yield 60 – 70%75 – 85%
Reaction Time 48 – 72 hours24 – 30 hours
Key Reagents HCl (gas), NH3 (gas/solution)Mg turnings, BTSCD, HCl (aq)
Primary Byproducts Amides, Esters (if wet)Biaryls (if overheated)
Scalability Moderate (Gas handling required)High (Standard stirred-tank reactor)

Analytical Characterization

Rigorous analytical validation is required to confirm the identity and purity of 5-Chloro-2-methoxybenzamidine hydrochloride. The definitive markers are the amidine protons in the 1H NMR and the highly deshielded amidine carbon in the 13C NMR.

  • 1H NMR (DMSO-d6, 400 MHz): δ = 9.26 (s, 2H, =NH2+), 9.08 (s, 2H, -NH2), 7.66 (m, 2H, Ar-H), 7.27 (d, 1H, Ar-H), 3.85 (s, 3H, -OCH3) ppm[4][6].

  • 13C NMR (DMSO-d6, 100 MHz): δ = 163.1 (Amidine C=N), 155.58 (Ar-C-OMe), 133.29, 129.05, 124.06, 119.60, 114.33 (Aromatic carbons), 56.59 (-OCH3) ppm[4][6].

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]+ (free base) is 185.04. The isotopic pattern will show a characteristic 3:1 ratio at 185/187 due to the 35Cl/37Cl isotopes.

References

  • Chemical & Pharmaceutical Bulletin. "Synthesis of the Selective 5-Hydroxytryptamine 4 (5-HT4) Receptor Agonist (1)-(S)-2-Chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]aniline." Pharmaceutical Society of Japan. Available at:[Link]

  • Google Patents (CN118724752A). "A tyrosine kinase inhibitor intermediate, preparation method and application thereof.

Sources

Exploratory

Physicochemical Dynamics and Synthetic Utility of 5-Chloro-2-methoxybenzamidine Hydrochloride

Executive Summary As a Senior Application Scientist, navigating the synthesis and application of highly polar pharmacophores requires a deep understanding of both their physicochemical behavior and their structural mecha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, navigating the synthesis and application of highly polar pharmacophores requires a deep understanding of both their physicochemical behavior and their structural mechanics. 5-Chloro-2-methoxybenzamidine hydrochloride (CAS: 1171017-97-2) is a critical building block in medicinal chemistry. It is primarily utilized as a P1 ligand in the design of serine protease inhibitors (e.g., Factor Xa and thrombin inhibitors) and as a highly reactive precursor for complex nitrogenous heterocycles.

This technical guide deconstructs the physicochemical properties, structural rationale, and synthetic methodologies associated with this compound, providing a self-validating framework for researchers in drug development.

Molecular Identity and Physicochemical Profiling

Understanding the baseline metrics of 5-chloro-2-methoxybenzamidine HCl is the first step in predicting its behavior in both synthetic workflows and biological assays.

Table 1: Core Physicochemical Properties

PropertyValueCausality / Significance
Chemical Formula C8H10Cl2N2O (HCl salt)The addition of HCl increases the molecular weight from 184.62 (base) to 221.08 g/mol .
CAS Registry Number 1171017-97-2 (Salt) / 164670-74-0 (Base)Ensures precise sourcing of the protonated salt form[1].
Molecular Weight 221.08 g/mol Optimal size for fragment-based drug discovery (FBDD) libraries.
pKa (Amidine) ~11.6Highly basic; remains fully protonated at physiological pH (7.4), ensuring strong electrostatic interactions.
LogP (Estimated) 2.42 - 2.61The lipophilicity of the chloro/methoxy substituted benzene balances the extreme polarity of the amidine[2][3].

Causality of the Hydrochloride Salt: Why do we isolate and utilize this compound as an HCl salt rather than a free base? Benzamidines possess a high pKa (~11.6) . In their free base form, they are highly hygroscopic and readily absorb atmospheric carbon dioxide. More critically, the unprotonated free base is susceptible to nucleophilic attack by water, leading to rapid hydrolysis back to the corresponding amide or nitrile. By protonating the imine nitrogen with hydrochloric acid, the positive charge is delocalized across the N-C-N system. This resonance stabilization drastically reduces electrophilicity at the central carbon, locking the molecule into a stable, crystalline, and water-soluble state ideal for long-term storage and biological assay formulation.

Pharmacophore Mechanics: The P1 Pocket Interaction

In the realm of anticoagulant drug development, the amidine moiety is the quintessential arginine mimetic. Serine proteases like Factor Xa feature a deep, narrow S1 pocket with a negatively charged Aspartic Acid (Asp189) at its base.

The 5-chloro-2-methoxybenzamidine motif is engineered for perfect complementarity to this pocket:

  • The Amidine Group : Forms a rigid, bidentate salt bridge and hydrogen bond network with Asp189. Because the pKa is ~11.6, the amidine is protonated in vivo, providing the necessary positive charge .

  • The 2-Methoxy Group : Acts as a steric director. It forces the aromatic ring into a specific orthogonal conformation relative to the amidine plane, optimizing the trajectory of the hydrogen bonds.

  • The 5-Chloro Group : Projects into the hydrophobic wall of the S1 pocket, engaging in halogen bonding and lipophilic contacts that drastically increase binding affinity compared to an unsubstituted benzamidine.

PharmacophoreBinding Amidine Amidine Motif (+) Bidentate Donor Asp189 Serine Protease S1 Pocket Asp189 (-) Amidine->Asp189 Salt Bridge / H-Bonds Methoxy 2-Methoxy Group Steric Director PocketWall S1 Pocket Wall Hydrophobic Residues Methoxy->PocketWall Orientation Chloro 5-Chloro Group Lipophilic Contact Chloro->PocketWall Halogen Bonding

Pharmacophore binding model of 5-chloro-2-methoxybenzamidine in the serine protease S1 pocket.

Synthetic Pathways: Overcoming Pinner Reaction Limitations

Historically, benzamidines were synthesized via the Pinner reaction (conversion of a nitrile to an imidate using HCl/EtOH, followed by ammonolysis). However, the Pinner reaction often fails or proceeds with abysmal yields when the aromatic ring is sterically hindered (e.g., by an ortho-methoxy group) or electronically deactivated.

To bypass this, modern synthetic protocols utilize the direct introduction of an N,N′-nonsubstituted carboxamidine group via Grignard addition to silylated cyanamide, specifically N,N′-bis-trimethylsilylcarbodiimide (BTSCD) [4]. This method is highly efficient, atom-economic, and easily tolerates the steric bulk of the 2-methoxy substitution.

SynthesisWorkflow A 5-Chloro-2-methoxy halobenzene B Grignard Formation (Mg, THF) A->B Mg turnings Reflux C BTSCD Addition (Silylated Cyanamide) B->C Dropwise Addition D Silylated Amidine Intermediate C->D Grignard Reaction E Aqueous HCl Workup (Desilylation) D->E Acidic Quench F 5-Chloro-2-methoxy- benzamidine HCl E->F Precipitation & Drying

Workflow for the synthesis of 5-chloro-2-methoxybenzamidine HCl via BTSCD Grignard addition.

Experimental Protocol: Synthesis of 5-Chloro-2-methoxybenzamidine HCl

This self-validating protocol is adapted from advanced methodologies[5]. The causality of the acidic workup is critical: it serves the dual purpose of quenching the magnesium intermediate and simultaneously cleaving the labile trimethylsilyl (TMS) protecting groups.

Materials Required:

  • 5-Chloro-2-methoxybromobenzene (0.5 mol)

  • Magnesium turnings (0.55 mol)

  • N,N′-bis-trimethylsilylcarbodiimide (BTSCD) (0.45 mol)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Hydrochloric Acid (HCl, 2M)

Step-by-Step Methodology:

  • Grignard Initiation: Suspend Magnesium turnings in anhydrous THF under an inert argon atmosphere. Add a small iodine crystal to activate the magnesium surface (Causality: This removes the passivating MgO layer, ensuring reliable Grignard initiation).

  • Reagent Addition: Dropwise add 5-chloro-2-methoxybromobenzene while maintaining a gentle reflux. Stir for 2 hours until the magnesium is consumed, forming the arylmagnesium bromide intermediate.

  • Carbodiimide Insertion: Cool the reaction mixture to 0 °C. Slowly add BTSCD (0.45 mol) to the Grignard reagent. The nucleophilic aryl carbon attacks the electrophilic central carbon of the carbodiimide.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12 hours. In-process control: TLC monitoring should indicate the complete disappearance of the starting aryl halide.

  • Acidic Quench and Desilylation (Critical Step): Suspend the raw product mixture in water (200 g) and acidify with aqueous HCl to pH 2.0. Warm the mixture to 60 °C. Causality: The low pH and heat drive the hydrolysis of the N-TMS bonds, liberating the free amidine, which immediately protonates to form the water-soluble hydrochloride salt.

  • Isolation and Purification: Cool the aqueous mixture to 10 °C. The 5-chloro-2-methoxybenzamidine hydrochloride will precipitate as a crystalline solid. Filter, wash with ice-cold water (to remove residual magnesium chloride), and dry at 60 °C in a vacuum oven.

Analytical Characterization

To validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The following shifts are indicative of the successful formation of the amidine salt[4]:

  • 1H NMR (DMSO-d6): δ = 9.26, 9.08 (s, 2H each, amidine NH2 protons—broadened due to exchange but distinct in the salt form), 7.66 (m, 2H, aromatic), 7.27 (d, 1H, aromatic), 3.85 (s, 3H, methoxy -OCH3).

  • 13C NMR: δ = 163.1 (amidine C=N), 155.58 (C-OMe), 133.29, 129.05, 124.06, 119.60, 114.33 (aromatic carbons), 56.59 (methoxy carbon).

References
  • Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data.[Link]

  • Klebe, G. et al. "Structure-Based Design of Novel Guanidine/Benzamidine Mimics." Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Foundational

Structure Elucidation of 5-Chloro-2-methoxybenzamidine Hydrochloride: A Comprehensive Analytical Guide

Executive Summary The unambiguous structure elucidation of small molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement in drug development. 5-Chloro-2-methoxybenza...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structure elucidation of small molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement in drug development. 5-Chloro-2-methoxybenzamidine hydrochloride (CAS: 1171017-97-2) presents a unique analytical challenge due to its highly polar amidinium core, the steric influence of the ortho-methoxy group, and the isotopic signature of the chlorine atom.

This whitepaper outlines a self-validating, multi-modal analytical workflow to definitively prove the molecular architecture of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a rigorous framework for structural confirmation.

Molecular Architecture & Analytical Rationale

5-Chloro-2-methoxybenzamidine hydrochloride consists of a functionalized benzene ring bearing three distinct substituents:

  • Amidinium Hydrochloride Group (C-1): Exists as a delocalized cation in solution. The partial double-bond character of the C-N bonds restricts rotation, which is detectable in NMR.

  • Methoxy Group (C-2): Acts as an electron-donating group, shielding adjacent protons while providing a distinct singlet in 1 H NMR and a strong C-O-C stretch in FT-IR.

  • Chlorine Atom (C-5): Provides a definitive M and M+2 isotopic signature in mass spectrometry due to the natural abundance of 35 Cl and 37 Cl.

Because this compound is a hydrochloride salt, analytical techniques must be tailored accordingly. For instance, highly polar solvents (like DMSO- d6​ ) are required for NMR, and soft ionization techniques (like ESI) are necessary for mass spectrometry to prevent in-source fragmentation of the amidine group .

Strategic Elucidation Workflow

To ensure high confidence in the structural assignment, the analytical workflow must proceed from holistic molecular profiling down to atomic-level connectivity.

ElucidationWorkflow Start 5-Chloro-2-methoxybenzamidine HCl (Unknown Salt) Purity Purity Assessment (UPLC-UV-ELSD) Start->Purity MS Exact Mass & Isotope Profiling (HRMS-ESI) Purity->MS IR Functional Group ID (ATR-FTIR) MS->IR NMR1D Atomic Environment (1H & 13C NMR) IR->NMR1D NMR2D Molecular Connectivity (COSY, HSQC, HMBC) NMR1D->NMR2D Confirm Definitive Structure Confirmation NMR2D->Confirm

Fig 1: Stepwise analytical workflow for small molecule structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as the foundational gatekeeper for structure elucidation, providing the exact molecular formula and confirming the presence of specific halogens .

For 5-Chloro-2-methoxybenzamidine hydrochloride, Electrospray Ionization (ESI) is the method of choice. Because the compound is a pre-formed salt, it readily flies in the positive ion mode (ESI+) as the intact amidinium cation [M−Cl]+ .

Causality in Data Interpretation:

  • Exact Mass: The calculated exact mass for the cation ( C8​H10​ClN2​O+ ) is 185.0482 Da . Observing a peak within < 3 ppm mass error validates the elemental composition.

  • Isotopic Signature: Chlorine has two stable isotopes, 35 Cl (75.78%) and 37 Cl (24.22%). The mass spectrum will inherently display a self-validating M and M+2 peak ratio of approximately 3:1 (185.0482 Da and 187.0452 Da).

  • Counterion Confirmation: Switching polarity to ESI- allows for the detection of the chloride counterion at m/z 34.9688, confirming the salt stoichiometry.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal validation of the functional groups predicted by the molecular formula . We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. Why? Preparing a KBr pellet with a hydrochloride salt can lead to solid-state ion exchange (forming the hydrobromide salt in situ), which shifts the vibrational frequencies and complicates spectral interpretation.

Key Diagnostic Bands
Functional GroupExpected Wavenumber (cm −1 )Peak Characteristics
Amidinium N-H3300 - 3000Multiple broad, overlapping bands due to extensive hydrogen bonding of the −C(=NH2+​)NH2​ group.
Amidine C=N1680 - 1650Strong, sharp peak; often the most prominent feature in the double-bond region.
Aromatic C=C1600, 1500Medium intensity, sharp peaks characteristic of the benzene ring.
Alkyl-Aryl Ether (C-O-C)1260 - 1240Strong asymmetric stretching band confirming the methoxy substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for mapping atomic connectivity. For this hydrochloride salt, DMSO- d6​ is the optimal solvent. It provides excellent solubility and shifts the residual water peak away from the critical amidine N-H signals, which would otherwise undergo rapid chemical exchange and signal broadening in protic solvents like Methanol- d4​ or D 2​ O.

1D NMR Assignments

The 1 H and 13 C NMR data (extrapolated from rigorously characterized hydrohalide analogs ) reveal the precise electronic environment of the molecule.

Mechanistic Insight: In the 1 H NMR spectrum, the amidinium protons appear as two distinct singlets (each integrating to 2H) at δ 9.26 and δ 9.08. This occurs because the delocalized positive charge gives the C-N bonds partial double-bond character, restricting rotation. The bulky ortho-methoxy group breaks the symmetry of the molecule, locking the two −NH2​ groups into non-equivalent magnetic environments (one syn and one anti to the methoxy group) on the NMR timescale.

Table 1: 1 H and 13 C NMR Chemical Shifts (500 MHz, DMSO- d6​ )

Position 1 H δ (ppm), Multiplicity, J (Hz), Integration 13 C δ (ppm)Assignment Rationale
1 (C-Amidine) -163.1Highly deshielded sp2 carbon due to two electronegative nitrogens.
2 (Ar-C-OMe) -155.6Deshielded by the directly attached oxygen atom.
3 (Ar-H) 7.27, d, J=9.0 , 1H114.3Shielded by the ortho-methoxy group resonance effect.
4 (Ar-H) 7.66, dd, J=9.0,2.5 , 1H133.3Exhibits ortho coupling to H-3 and meta coupling to H-6.
5 (Ar-C-Cl) -124.1Quaternary carbon attached to chlorine.
6 (Ar-H) 7.66, d, J=2.5 , 1H129.1Deshielded by the adjacent amidinium group; meta coupled to H-4.
-OCH 3​ 3.85, s, 3H56.6Typical chemical shift for an aryl methoxy group.
-NH 2​ / -NH 2+​ 9.26 (s, 2H) & 9.08 (s, 2H)-Broad singlets due to restricted rotation and quadrupolar relaxation of 14 N.
2D NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is utilized to bridge the functional groups to the aromatic core. The 3JCH​ couplings are critical for proving the exact regiochemistry of the substituents.

HMBC_Logic OMe Methoxy Protons (δ 3.85) C2 C2 (Ar-O) (δ 155.6) OMe->C2 3J HMBC H6 H6 Proton (δ 7.66) C1 C1 (Ar-Amidine) (δ 124.1) H6->C1 2J HMBC AmidineC Amidine Carbon (δ 163.1) H6->AmidineC 3J HMBC H4 H4 Proton (δ 7.66) H4->C2 3J HMBC C5 C5 (Ar-Cl) (δ 124.1) H4->C5 2J HMBC

Fig 2: Key HMBC correlations establishing the regiochemical connectivity of the substituents.

Standardized Experimental Protocols

To ensure reproducibility and self-validation, the following protocols must be adhered to during the elucidation process.

Protocol A: HRMS-ESI Data Acquisition
  • Sample Preparation: Dissolve 1 mg of 5-Chloro-2-methoxybenzamidine hydrochloride in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Dilute 1:100.

  • Instrument Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard calibration mix to ensure mass accuracy < 2 ppm.

  • Acquisition (Positive Mode): Inject 2 μ L into the ESI source. Set capillary voltage to 3.0 kV and desolvation temperature to 300°C. Record the spectrum from m/z 50 to 500.

  • Validation: Extract the exact mass at m/z 185.0482. Verify the presence of the 37 Cl isotope peak at m/z 187.0452 with a relative abundance of ~32%.

Protocol B: ATR-FTIR Spectroscopy
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow to dry. Collect a background spectrum (32 scans, 4 cm −1 resolution).

  • Sample Application: Place approximately 2-3 mg of the dry, solid hydrochloride salt directly onto the ATR crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the solid sample (critical for accurate peak intensities).

  • Acquisition: Collect 32 scans from 4000 to 400 cm −1 . Process the data with baseline correction and atmospheric suppression.

Protocol C: NMR Sample Preparation and Acquisition
  • Drying: Dry the sample in a vacuum desiccator over P2​O5​ for 12 hours to remove trace ambient moisture, which can obscure the amidine N-H signals.

  • Dissolution: Dissolve 15 mg of the dried compound in 0.6 mL of anhydrous DMSO- d6​ (99.9% D) in a 5 mm NMR tube.

  • 1D Acquisition: Acquire a 1 H spectrum (16 scans, relaxation delay D1=2s ) and a 13 C spectrum (1024 scans, D1=2s , with 1 H decoupling).

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling delay for J=8 Hz (typically ~62.5 ms) to capture the critical 3JCH​ correlations between the aromatic protons and the amidine/methoxy carbons.

Conclusion

The structure elucidation of 5-Chloro-2-methoxybenzamidine hydrochloride relies on a synergistic approach. HRMS provides the exact elemental composition and isotopic confirmation of chlorine. ATR-FTIR confirms the presence of the highly polar amidinium and ether functional groups without sample-matrix interference. Finally, 1D and 2D NMR in DMSO- d6​ uncovers the precise regiochemistry, utilizing the restricted rotation of the amidinium group and specific HMBC correlations to definitively lock the molecular architecture into place.

References

  • Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, National Center for Biotechnology Information (PMC).[Link]

Exploratory

Speculative Mechanisms of Action for 5-Chloro-2-methoxybenzamidine Hydrochloride: A Guide for Preclinical Investigation

An In-depth Technical Guide For: Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-2-methoxybenzamidine hydrochloride is a synthetic small molecule with a chemical structure suggestive of dive...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methoxybenzamidine hydrochloride is a synthetic small molecule with a chemical structure suggestive of diverse pharmacological potential. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its core benzamidine moiety and substituted phenyl ring are features present in numerous biologically active agents. This guide provides a speculative exploration of its potential mechanisms of action, grounded in established structure-activity relationships and the pharmacology of related compounds. We present several plausible hypotheses and outline a comprehensive, multi-tiered experimental framework to systematically investigate these possibilities. This document is intended to serve as a foundational resource for researchers initiating preclinical evaluation of this compound.

Introduction and Molecular Profile

5-Chloro-2-methoxybenzamidine hydrochloride is a substituted benzamidine. The benzamidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a well-known pharmacophore. Its basic nature allows it to exist in a protonated, cationic form at physiological pH, which is conducive to forming strong ionic interactions with biological targets. The chloro and methoxy substituents on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, electronic distribution, and metabolic stability[1].

Given the absence of direct studies on 5-Chloro-2-methoxybenzamidine hydrochloride, our approach is to extrapolate from the known activities of structurally analogous compounds. This guide will focus on three primary speculative mechanisms: serine protease inhibition, modulation of cell signaling receptors, and potential as an anticancer agent.

Hypothesis 1: Serine Protease Inhibition

The benzamidine scaffold is a classic feature of many serine protease inhibitors. These enzymes play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer progression. The positively charged amidinium group can mimic the side chain of arginine or lysine, allowing it to bind to the S1 specificity pocket of many serine proteases.

Rationale

The catalytic triad of serine proteases (serine, histidine, and aspartate) creates a highly specific active site. The aspartate residue at the base of the S1 pocket often forms a salt bridge with the guanidinium or ammonium group of the substrate's arginine or lysine residue, respectively. The protonated amidinium group of 5-Chloro-2-methoxybenzamidine hydrochloride is a strong candidate for forming a similar ionic interaction.

Proposed Experimental Validation

A tiered screening approach is recommended to assess the inhibitory potential of 5-Chloro-2-methoxybenzamidine hydrochloride against a panel of serine proteases.

2.2.1. Initial Broad-Spectrum Screening

  • Objective: To identify if the compound exhibits general inhibitory activity against serine proteases.

  • Method: A commercially available serine protease inhibitor screening assay kit can be utilized. These assays typically employ a generic substrate that releases a fluorescent or chromogenic product upon cleavage.

  • Protocol:

    • Prepare a stock solution of 5-Chloro-2-methoxybenzamidine hydrochloride in a suitable solvent (e.g., DMSO or water).

    • In a 96-well plate, add a panel of representative serine proteases (e.g., trypsin, chymotrypsin, thrombin, elastase).

    • Add varying concentrations of the test compound to the wells.

    • Introduce the fluorogenic or chromogenic substrate.

    • Incubate at the optimal temperature for each enzyme.

    • Measure the fluorescence or absorbance at appropriate time intervals using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value for each enzyme.

2.2.2. Secondary Specificity Screening

  • Objective: To identify the specific serine protease(s) targeted by the compound.

  • Method: If the initial screen is positive, a more focused panel of therapeutically relevant serine proteases should be tested. This could include enzymes from the coagulation cascade (e.g., Factor Xa, thrombin), fibrinolytic system (e.g., plasmin), or inflammatory pathways (e.g., neutrophil elastase).

  • Protocol: Follow the same general protocol as the initial screen, but with a curated panel of enzymes.

2.2.3. Mechanism of Inhibition Studies

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Method: Michaelis-Menten kinetics.

  • Protocol:

    • Select the most potently inhibited protease from the secondary screen.

    • Perform enzyme activity assays at varying substrate concentrations in the presence of different fixed concentrations of the inhibitor.

    • Measure the initial reaction velocities.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on Km and Vmax.

Visualizing the Experimental Workflow

Caption: Tiered screening workflow for serine protease inhibition.

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation

The benzamidine moiety is structurally related to endogenous ligands for various receptors. For instance, benzamide derivatives are known to interact with serotonin (5-HT) and dopamine receptors[2]. The overall structure of 5-Chloro-2-methoxybenzamidine hydrochloride could allow it to act as an agonist or antagonist at specific GPCRs.

Rationale

The aromatic ring and the cationic amidine group can participate in pi-pi stacking, hydrophobic, and ionic interactions within the transmembrane domains of GPCRs. The substitution pattern on the phenyl ring will be critical in determining receptor specificity and affinity.

Proposed Experimental Validation

3.2.1. Receptor Binding Assays

  • Objective: To determine if the compound binds to a panel of GPCRs.

  • Method: Radioligand binding assays.

  • Protocol:

    • Prepare cell membranes expressing the target GPCRs.

    • Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of varying concentrations of 5-Chloro-2-methoxybenzamidine hydrochloride.

    • Separate bound from unbound radioligand by filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the displacement of the radioligand by the test compound to determine the binding affinity (Ki).

3.2.2. Functional Assays

  • Objective: To determine if the compound acts as an agonist or antagonist at the identified target receptor(s).

  • Method: Second messenger assays (e.g., cAMP, calcium flux).

  • Protocol (for a Gs-coupled receptor):

    • Use a cell line stably expressing the target GPCR.

    • Treat the cells with varying concentrations of 5-Chloro-2-methoxybenzamidine hydrochloride.

    • Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • To test for antagonism, pre-incubate the cells with the test compound before stimulating with a known agonist.

Visualizing the Hypothesized Signaling Pathway

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 5-Chloro-2-methoxy- benzamidine hydrochloride GPCR GPCR Target Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Effect Cellular Response Second_Messenger->Downstream_Effect Signal Transduction

Sources

Foundational

The Benzamidine Pharmacophore: A Multivalent Anchor in Molecular Target Discovery

Executive Summary Substituted benzamidines represent a cornerstone class of pharmacophores in medicinal chemistry. Characterized by their high basicity and structural rigidity, these compounds act as highly effective mim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzamidines represent a cornerstone class of pharmacophores in medicinal chemistry. Characterized by their high basicity and structural rigidity, these compounds act as highly effective mimetics of the amino acid arginine. Because arginine residues are ubiquitous in protein-protein interactions, enzymatic cleavage sites, and nucleic acid binding motifs, benzamidine derivatives possess a diverse and highly actionable polypharmacology. This technical guide explores the three primary biological target classes for substituted benzamidines: trypsin-like serine proteases, the DNA minor groove, and acid-sensing ion channels (ASICs).

Chemical Foundation: The Arginine Mimetic

The foundational causality behind the bioactivity of benzamidines is their protonation state. The high basicity of the amidine functional group ensures that these molecules exist predominantly as protonated benzamidiniums under physiological conditions (pH 7.4)[1]. This cationic nature allows them to form exceptionally stable bidentate salt bridges and coordinate hydrogen bonds with negatively charged biological residues, particularly carboxylates (aspartate/glutamate) and nucleic acid phosphodiester backbones.

Target Class I: Trypsin-Like Serine Proteases

The most well-characterized and clinically exploited targets for substituted benzamidines are trypsin-like serine proteases. These enzymes are central to the blood coagulation cascade (e.g., Factor Xa, Thrombin) and extracellular matrix degradation during tumor metastasis (e.g., Urokinase-type plasminogen activator, uPA)[2][3].

Mechanistic Causality

The active site of trypsin-like proteases contains a deep, narrow S1 specificity pocket. At the base of this pocket lies a highly conserved aspartate residue (Asp-189). The protonated amidine group of a benzamidine derivative acts as a perfect structural complement, anchoring deeply into the S1 pocket via a salt bridge with Asp-189[3]. By systematically modifying the substituents on the benzene ring, researchers can extend the molecule into the adjacent S2, S3, and P4 pockets to achieve high target selectivity and tune the inhibition constant ( Ki​ )[4].

Quantitative Data: Binding Affinities

The structural tuning of the benzamidine scaffold dramatically impacts binding affinity and selectivity, as summarized below.

Table 1: Comparative Binding Affinities ( Ki​ ) of Benzamidine Derivatives against Serine Proteases

Compound Class / DerivativePrimary Target Enzyme Ki​ (nM)Selectivity / Mechanistic Note
Unsubstituted BenzamidineTrypsin~18,000Non-selective baseline anchor.
Chloroaniline 1 (ST368)Factor Xa1.5Highly selective over thrombin and trypsin[2].
Biphenyl-malonamide (19h)Factor Xa<10Malonamide linker enhances P4 moiety interaction[4].
B428 (Benzo[b]thiophene)uPA530Highly selective over tPA and plasmin[3].
B623uPA160Demonstrates high anti-metastatic potential in vivo[3].
Experimental Protocol: Enzymatic Inhibition Assay (Factor Xa)

To validate the inhibitory potency of a novel benzamidine derivative, a self-validating chromogenic assay is utilized. The experimental causality relies on the competitive exclusion of a specific peptide-p-nitroaniline (pNA) substrate from the S1 pocket.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Causality: PEG 8000 is critical as it prevents the non-specific adsorption of the protease to the hydrophobic walls of the microplate, ensuring accurate kinetic readings.

  • Equilibration: Add 10 µL of purified human Factor Xa (final concentration ~1 nM) to a 96-well plate. Add 10 µL of the benzamidine derivative (serially diluted in DMSO, maintaining final DMSO <1% to prevent enzyme denaturation). Incubate at 37°C for 15 minutes to allow thermodynamic equilibrium of the inhibitor at the S1 pocket.

  • Reaction Initiation: Add 20 µL of the chromogenic substrate (e.g., S-2222) at a concentration equal to its Km​ value to ensure maximum sensitivity to competitive inhibition.

  • Kinetic Measurement: Monitor the change in absorbance at 405 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of pNA release. Determine the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Pathway Visualization

G A Factor Xa (Active) C Thrombin A->C Cleaves B Prothrombin B->C Activated to E Fibrin Clot C->E Cleaves D Fibrinogen D->E Polymerizes F Benzamidine Derivative (Inhibitor) F->A Binds S1 Pocket (Asp-189)

Coagulation cascade modulation via Factor Xa inhibition by benzamidines.

Target Class II: DNA Minor Groove (Antiparasitic Agents)

Beyond protein pockets, bis-benzamidines (diamidines) such as pentamidine and furamidine are potent antimicrobial and antiparasitic agents[5].

Mechanistic Causality

These dicationic molecules do not target proteins; instead, they target the minor groove of AT-rich regions in the kinetoplast DNA (kDNA) of parasites like Trypanosoma and Plasmodium. The crescent shape of the diamidine perfectly matches the convex curve of the DNA minor groove. The terminal amidine groups form strong hydrogen bonds with the N3 of adenine and O2 of thymine, displacing the native spine of hydration. This locks the DNA structure, preventing the unwinding required for replication and transcription, ultimately exerting a lethal trypanocidal effect[5].

Experimental Protocol: DNA Thermal Melting ( ΔTm​ ) Analysis

To quantify the stabilization of DNA by benzamidines, thermal melting analysis is the gold standard. The experimental logic dictates that a ligand bound tightly to the double helix requires greater thermal energy to dissociate the DNA strands, shifting the melting temperature ( Tm​ ) upward.

Step-by-Step Methodology:

  • Oligonucleotide Preparation: Dissolve a synthetic AT-rich DNA dodecamer (e.g., poly(dA-dT)) in a physiological phosphate buffer (10 mM sodium phosphate, 1 mM EDTA, pH 7.0).

  • Complex Formation: Mix the DNA with the benzamidine derivative at a 1:1 molar ratio. Allow 30 minutes at room temperature for complete minor groove insertion and structural stabilization.

  • Thermal Denaturation: Place the quartz cuvettes in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Data Acquisition: Ramp the temperature from 20°C to 95°C at a controlled rate of 0.5°C/min. Record the hyperchromic shift (absorbance at 260 nm) as the DNA denatures.

  • Tm​ Calculation: Calculate the first derivative of the melting curve to find the inflection point ( Tm​ ). The binding affinity is expressed as ΔTm​=Tm​(complex)−Tm​(freeDNA) .

Workflow Visualization

G A Prepare Poly(dA-dT) DNA Construct B Incubate with Diamidine Ligand A->B C Apply Thermal Gradient (20°C to 95°C) B->C D Monitor UV Absorbance at 260 nm C->D E Calculate ΔTm (Binding Affinity) D->E

Workflow for determining DNA minor groove binding affinity via thermal melting.

Target Class III: Acid-Sensing Ion Channels (ASICs)

A breakthrough in neuropharmacology is the discovery that diarylamidines, such as diminazene, act as highly potent inhibitors of Acid-Sensing Ion Channels (ASICs)[6].

Mechanistic Causality

ASICs are proton-gated cation channels heavily implicated in peripheral nociception (pain sensation), ischemic stroke, and neurodegeneration. Diminazene acts as an open-channel blocker. When tissue acidification (e.g., during inflammation or ischemia) drops the extracellular pH, ASICs open to allow Na+ influx. Diminazene enters the pore and physically occludes it, preventing nociceptive signaling. It exhibits high potency specifically for the ASIC1b and ASIC3 subunits, which are highly expressed in peripheral sensory neurons[6][7].

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To validate ASIC inhibition, electrophysiological recordings are necessary to measure real-time ion flux across the neuronal membrane.

Step-by-Step Methodology:

  • Cell Preparation: Culture Xenopus oocytes or CHO cells expressing the specific ASIC subtype (e.g., ASIC1a, ASIC1b, or ASIC3).

  • Electrode Placement: Pull borosilicate glass pipettes to a resistance of 3-5 M Ω . Fill with an intracellular solution (140 mM KCl, 10 mM EGTA, 10 mM HEPES, pH 7.4).

  • Whole-Cell Configuration: Form a giga-ohm seal on the cell membrane and apply negative suction to rupture the patch, achieving a whole-cell voltage clamp (holding at -60 mV).

  • Stimulus and Inhibition: Rapidly perfuse the cell with an acidic extracellular solution (pH 6.0) to evoke a transient inward ASIC current. Following a recovery washout, perfuse the cell with the acidic solution containing the benzamidine derivative (e.g., 10 µM diminazene).

  • Current Quantification: Measure the peak amplitude of the inward current. Calculate the percentage of inhibition relative to the baseline control current to determine the IC50​ .

Pathway Visualization

G A Tissue Acidification (pH Drop) B ASIC Channel Activation (Open State) A->B C Na+ / Ca2+ Influx B->C D Nociception / Pain Signal C->D E Diminazene (Diarylamidine) E->B Open Channel Block

Mechanism of ASIC channel block by diminazene preventing nociceptive signaling.

Conclusion and Formulation Perspectives

While substituted benzamidines are highly potent across proteases, DNA, and ion channels, their inherent basicity often limits oral bioavailability. Modern drug development has successfully circumvented this by utilizing prodrug strategies. By converting the highly basic amidine into a lipophilic amidoxime (N-hydroxyamidine), gastrointestinal absorption is vastly improved. Once absorbed, hepatic enzymes reduce the amidoxime back to the active benzamidine[5]. This self-validating pharmacological loop ensures that the benzamidine pharmacophore will remain a critical tool in the development of anticoagulants, antiparasitics, and novel analgesics.

References

  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjpby8iVzMsPDehGFfOU7zZqeicNE2Mowryl2oZS8fyKkBV-UkXaVxBozmIw_YFFrGbsWPhQ2J8bvmoFUAowZ0W4NYtyQn2u8vEYfcjCpJ02qGx4hpfJFAp0tlJwxkXeLeT7KWIDoYQvPN1g==]
  • Nonbenzamidine isoxazoline derivatives as factor Xa inhibitors. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHCBzZnKtmSnsUQLL9hvimZU4fS4LHtBsBFqgolVHvbX7Yo6_MaGPhFbx3KUXoTyDKScqcqVJMOJZu2sqEk9iGvFZU6AWs2598x0bWA8LWaEIs-XwvpjUduKnUOz97wqcCylWQKOQH2tP8awMsZsR3TjM3LdVIM1YMZz3oarSFiRjYSxvubRmMrg9_DtSyWMacU253-5kCNZiZNDKC6cRtmkC4vzvVlaYbsA==]
  • Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. MDPI.[https://vertexaisearch.cloud.google.
  • (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD2FmApfz1jhK52SIz9DzbaKYZZYtT7-Vol_9r_V18WgFWSAc-gacjFZ47a1lrpDLoOY8fbYIuNNivRvv96ZOh-icC5N8RE88UZz1cCprdlsHPVV5leq3bUUEUW2Q_eW7469DvPhjJXYb_-A==]
  • Antimicrobial activity of the DNA minor groove binders furamidine and analogs. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF58WRD3kqSSl4P7Oq5BbWyBOQoKoODfE45X0bNQ1eLDhj_gPosi5A61BmJyxteLzY4ao1AgKYDOPLe9ijfkBCnzzXZGKClUdGlgBABysvdna3n5ptLgmRDTy7xF_UtZaZ1ZpOornhUb5AJvvLHJhKU1gzJqhivhiHb37Zp1QcM4ypiT6nn9x1YwxsM1lNvWWSmTauHwx_st3wh-jxAevu_RKpIwjIDR2uwpjo_zFIx_das68XMzJ4bwU4=]
  • Diarylamidines: high potency inhibitors of acid-sensing ion channels. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuABcXf4dOZr6rZePHtJ2Yl-LNu1-RZzTSMx1UIvcCC4Xft2H4KT1hAV-vizKGqc7Dp6wdvfIVLjmpGJ4NmM3a46qP-y2hG9OFYdaltxy4Iwe86tY215pCdbfupgcH9gFUvZUp]
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Exploratory

5-Chloro-2-methoxybenzamidine hydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of 5-Chloro-2-methoxybenzamidine Hydrochloride Abstract 5-Chloro-2-methoxybenzamidine hydrochloride is a substituted benzamidine derivative of interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Chloro-2-methoxybenzamidine Hydrochloride

Abstract

5-Chloro-2-methoxybenzamidine hydrochloride is a substituted benzamidine derivative of interest in medicinal chemistry and synthetic organic chemistry. The amidine functional group is a key pharmacophore in numerous biologically active compounds, acting as a bioisostere for guanidines and participating in crucial hydrogen bonding interactions with biological targets. As with any compound intended for pharmaceutical research or development, a thorough understanding of its solubility profile is paramount, as it directly influences bioavailability, formulation strategies, and the design of in vitro assays. This technical guide provides a comprehensive analysis of the predicted solubility of 5-Chloro-2-methoxybenzamidine hydrochloride based on its physicochemical properties. In the absence of extensive published empirical data, this document focuses on the theoretical underpinnings of its solubility and provides robust, field-proven experimental protocols for its systematic determination.

Physicochemical Characterization and Structural Analysis

To predict the solubility of a compound, one must first dissect its molecular structure and resulting physicochemical properties. 5-Chloro-2-methoxybenzamidine hydrochloride is a salt, comprising a protonated organic base and a chloride counter-ion.

  • Benzamidine Core : The core structure is a benzamidine. The amidine group (-C(=NH)NH₂) is strongly basic due to the resonance stabilization of its protonated form, the amidinium cation. This high basicity ensures that at physiological pH, the compound will exist almost exclusively in its charged, cationic form.

  • Hydrochloride Salt : The compound is supplied as a hydrochloride salt, which pre-exists in its ionized form. This is a common strategy to enhance the aqueous solubility and stability of basic drug candidates.[1][2] The presence of the salt form is the single most dominant factor predicting its solubility in polar solvents.

  • Substituents :

    • 5-Chloro Group : The chlorine atom is an electron-withdrawing group that increases the lipophilicity (fat-solubility) of the aromatic ring.

    • 2-Methoxy Group : The methoxy group (-OCH₃) is electron-donating and can act as a hydrogen bond acceptor, potentially influencing interactions with protic solvents.

A summary of its key properties is presented below.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₈H₁₀Cl₂N₂ODerived from structure
Molecular Weight 221.09 g/mol Calculated from formula
Form Crystalline SolidTypical for hydrochloride salts
Predicted pKa ~10.5 - 11.5Based on typical benzamidine structures. The actual value requires experimental determination.
Predicted LogP ~1.5 - 2.5 (for free base)Estimation based on substituents. The LogD at pH 7.4 will be significantly lower due to ionization.

Hypothesized Solubility Profile

Based on the "like dissolves like" principle and the ionic nature of the molecule, a qualitative solubility profile can be hypothesized. This serves as a starting point for experimental verification.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Aqueous Buffers, Methanol, EthanolHigh As an ionic salt, the compound will readily dissolve in polar protic solvents that can solvate both the amidinium cation and the chloride anion through strong ion-dipole interactions and hydrogen bonding.
Polar Aprotic DMSO, DMFModerate to High These solvents have large dipole moments and can effectively solvate the cation, though they are less effective at solvating the chloride anion compared to protic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / Insoluble The high polarity and ionic character of the salt are incompatible with the nonpolar nature of these solvents, making dissolution energetically unfavorable.

Critical Factors Influencing Aqueous Solubility

The solubility of 5-Chloro-2-methoxybenzamidine hydrochloride in aqueous media is not a fixed value but is critically dependent on several environmental factors.

Effect of pH

For a salt of a weak base, pH is the most critical determinant of aqueous solubility.[3][4][5][6] The compound's solubility is governed by the equilibrium between its highly soluble ionized form (amidinium cation) and its significantly less soluble neutral free base form.

At low pH, the equilibrium is shifted entirely to the left, favoring the soluble amidinium salt. As the pH of the solution approaches and surpasses the pKa of the conjugate acid, the compound will be deprotonated to form the neutral free base, which is expected to be poorly soluble and may precipitate from the solution. This relationship is crucial for predicting its behavior in the gastrointestinal tract and for designing buffered formulations.

G Soluble [Amidinium]-Cl⁻ (High Water Solubility) Insoluble Amidine Free Base (Low Water Solubility) Soluble->Insoluble + OH⁻ (Increase pH) Insoluble->Soluble + H⁺ (Decrease pH)

Caption: pH-dependent equilibrium of the amidine salt.

Effect of Temperature

For most solid solutes dissolving in a liquid solvent, the dissolution process is endothermic. According to Le Châtelier's principle, increasing the temperature will increase the solubility of the compound.[7] This should be experimentally verified, as some salts can exhibit retrograde solubility.

Common Ion Effect

The solubility of 5-Chloro-2-methoxybenzamidine hydrochloride can be slightly reduced in solutions that already contain a significant concentration of chloride ions (e.g., concentrated HCl or high-salt buffers) due to the common ion effect, which would shift the dissolution equilibrium to the left.[1]

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to empirically determine the solubility profile.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screen provides a quick, semi-quantitative understanding of solubility in various solvent systems.

Methodology:

  • Preparation : Weigh 1 mg of 5-Chloro-2-methoxybenzamidine hydrochloride into separate, clear glass vials (e.g., 1.5 mL HPLC vials).

  • Solvent Addition : Add 100 µL of the test solvent to achieve a target concentration of 10 mg/mL.

  • Mixing : Vortex each vial vigorously for 1-2 minutes.

  • Observation : Visually inspect for dissolution. Classify as:

    • Freely Soluble : Forms a completely clear solution.

    • Partially Soluble : Solution is hazy or contains visible, undissolved particles.

    • Insoluble : The bulk of the solid remains undissolved.

  • Further Dilution : If the compound was not freely soluble, add an additional 900 µL of solvent to reach a concentration of 1 mg/mL, vortex again, and re-assess.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, which is a critical parameter for regulatory submissions and biopharmaceutical modeling.[8]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent in vial B Seal vial tightly A->B C Agitate at constant temperature (e.g., 25°C) for 24-72 hours B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.22 µm syringe filter D->E F Dilute clear filtrate E->F G Analyze by validated HPLC-UV or UV-Vis method F->G H Calculate concentration against a standard curve G->H

Caption: Workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology:

  • Preparation of Saturated Solution : Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of the desired solvent (e.g., 1 mL) in a sealed glass vial. The excess solid is crucial to ensure equilibrium with the solid phase is achieved.

  • Equilibration : Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure the system reaches equilibrium.

  • Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, withdraw the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any fine particulates. Centrifugation prior to filtration is highly recommended.

  • Quantification : Accurately dilute a known volume of the clear filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[9][10]

Protocol 3: Analytical Method for Quantification

A reliable analytical method is essential for accurate quantification in the shake-flask protocol. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method.

  • Instrument : A standard HPLC system with a UV detector.

  • Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is typically effective. The acid ensures the amidine remains protonated and sharpens the peak shape.

  • Detection : Determine the wavelength of maximum absorbance (λ-max) for the compound by running a UV scan. Monitor at this wavelength for maximum sensitivity.

  • Calibration : Prepare a series of standard solutions of known concentrations from a stock solution. Generate a calibration curve by plotting the peak area versus concentration. The curve must have an R² value > 0.995 for accurate quantification.

Conclusion

While specific experimental data for 5-Chloro-2-methoxybenzamidine hydrochloride is scarce in public literature, a robust solubility profile can be predicted from its fundamental physicochemical properties. As a hydrochloride salt of a strong base, it is expected to be highly soluble in aqueous and polar protic solvents, with solubility being critically dependent on the pH of the medium. Its solubility in nonpolar organic solvents is predicted to be poor. This guide provides both the theoretical framework for understanding its behavior and detailed, actionable protocols for its empirical determination. The successful execution of these methods will yield the critical data necessary for advancing research and development activities involving this compound.

References

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]

  • Karami, H., et al. (2014). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • AP Chemistry Study Guide. (2024, August 25). pH and Solubility. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Pion. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Srikanth, A. (n.d.). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamidine HCl hydrate. PubChem Compound Database. Retrieved from [Link]

  • American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Reddit. (2022, September 11). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. r/chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 27).
  • MIT DSpace. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • American Chemical Society. (2017, April 25). Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine. Crystal Growth & Design.
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

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  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

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Foundational

Theoretical Binding Mode and Structural Mechanics of 5-Chloro-2-methoxybenzamidine Hydrochloride in Trypsin-Like Serine Proteases

Executive Summary The rational design of antithrombotic and anticoagulant therapeutics relies heavily on targeting the coagulation cascade's trypsin-like serine proteases, primarily Factor Xa (FXa) and Thrombin. At the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of antithrombotic and anticoagulant therapeutics relies heavily on targeting the coagulation cascade's trypsin-like serine proteases, primarily Factor Xa (FXa) and Thrombin. At the core of these drug discovery efforts are arginine mimetics that anchor into the highly conserved S1 specificity pocket of these enzymes. 5-Chloro-2-methoxybenzamidine hydrochloride serves as a highly specialized, sterically constrained pharmacophore.

This technical guide elucidates the theoretical binding mode of this compound. By analyzing the causality between its specific ring substitutions (5-chloro and 2-methoxy) and the S1 pocket architecture, we establish a predictive framework for its binding kinetics and thermodynamic stability.

Target Rationale & Mechanistic Causality

Trypsin-like serine proteases share a highly conserved catalytic triad (Ser195, His57, Asp102) and a deep, narrow S1 primary specificity pocket. The defining feature of this S1 pocket is the presence of an acidic aspartate residue (Asp189) at its base, which naturally forms a salt bridge with the basic arginine or lysine side chains of scissile bonds in endogenous substrates[1].

Benzamidine derivatives are the prototypical competitive inhibitors for this pocket. The amidine group ( −C(NH)2+​ ) mimics the guanidinium group of arginine, diving deep into the S1 cavity to form a bidentate salt bridge with Asp189[2]. However, unsubstituted benzamidine suffers from rapid dissociation rates ( koff​ ) and poor selectivity. The introduction of specific substituents in 5-chloro-2-methoxybenzamidine fundamentally alters its binding thermodynamics through two causal mechanisms:

  • Entropic Pre-organization (2-Methoxy effect): The methoxy group at the ortho position (C2) creates severe steric hindrance against the amidine group at C1. This clash forces the amidine moiety to rotate out of the plane of the phenyl ring. Because the molecule is pre-locked into an orthogonal conformation required to navigate the narrow S1 channel, the entropic penalty typically associated with ligand binding is drastically reduced.

  • Enthalpic Anchoring (5-Chloro effect): The highly lipophilic, electron-withdrawing chlorine atom at the meta position (C5) points toward the hydrophobic walls of the S1 pocket (specifically near Tyr228 and the Cys191-Cys220 disulfide bridge). This enables favorable halogen bonding and van der Waals packing, increasing the residence time of the inhibitor[3].

G FXa Factor Xa (Serine Protease) Prothrombin Prothrombin FXa->Prothrombin Cleaves Thrombin Thrombin (Serine Protease) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Aggregation Inhibitor 5-Chloro-2-methoxybenzamidine Inhibitor->FXa S1 Pocket Inhibition Inhibitor->Thrombin S1 Pocket Inhibition

Fig 1. Coagulation cascade targeted by benzamidine-based serine protease inhibitors.

Theoretical Binding Mode: Structural Analysis

Based on comparative molecular field analysis (CoMFA) and historical crystallographic data of benzamidine analogs[1], the theoretical binding mode of 5-chloro-2-methoxybenzamidine hydrochloride within a prototypical FXa/Thrombin S1 pocket is defined by the following interactions:

  • Primary Anchor (Amidine - Asp189): The protonated amidine group forms two strong, charge-assisted hydrogen bonds (bidentate salt bridge) with the carboxylate oxygens of Asp189 (distance ~2.7 - 2.9 Å).

  • Secondary Hydrogen Bonding: The amidine nitrogens also act as hydrogen bond donors to the backbone carbonyl oxygen of Gly219 and the hydroxyl group of Ser190.

  • Aryl Ring Packing: The central phenyl ring engages in edge-to-face π−π stacking with the indole ring of Trp215, a critical residue forming the wall of the S1/S4 subsite boundary.

  • Methoxy Group Orientation: The 2-methoxy oxygen points toward the solvent-exposed entrance of the S1 pocket, potentially acting as a hydrogen bond acceptor for structured water molecules or the backbone amide of Gly216.

  • Halogen Bonding: The 5-chloro substituent projects into a hydrophobic recess, forming a halogen bond with the backbone carbonyl of Tyr228, which significantly enhances the enthalpic favorability of the pose.

Quantitative Data Presentation: Theoretical Binding Metrics
Interaction TypeLigand Atom(s)Protein ResidueTheoretical Distance (Å)Energy Contribution (kcal/mol)
Salt Bridge (Bidentate) Amidine N1, N2Asp189 (OD1, OD2)2.75 - 2.85-4.5 to -6.0
Hydrogen Bond Amidine N1Gly219 (O)2.90 - 3.10-1.5 to -2.5
Hydrogen Bond Amidine N2Ser190 (OG)2.85 - 3.05-1.0 to -2.0
Halogen Bond / VdW 5-Chloro (Cl)Tyr228 (O) / Cys1913.20 - 3.50-0.8 to -1.5
Steric / H-Bond Acceptor 2-Methoxy (O)Solvent / Gly216 (N)3.10 - 3.30-0.5 to -1.0

Experimental Protocols for Binding Mode Validation

To ensure scientific trustworthiness, the theoretical binding mode must be validated using a self-validating system of orthogonal techniques. A computational prediction is only a hypothesis until kinetically and structurally proven[4].

Protocol 1: Molecular Docking & Dynamics (In Silico)
  • Protein Preparation: Retrieve the high-resolution crystal structure of Factor Xa (e.g., PDB ID: 1F0R) or Thrombin. Remove water molecules (except the conserved structural water in the S1 pocket) and add polar hydrogens. Assign Gasteiger charges.

  • Ligand Preparation: Generate the 3D conformer of 5-chloro-2-methoxybenzamidine. Ensure the amidine group is protonated (net charge +1) to reflect physiological pH (7.4).

  • Grid Generation: Center the docking grid box ( 20×20×20 Å) on the C γ atom of Asp189.

  • Docking & MD Refinement: Execute Lamarckian Genetic Algorithm (LGA) docking. Subject the top-scoring pose to a 100 ns Molecular Dynamics (MD) simulation in an explicit TIP3P water box to calculate the root-mean-square deviation (RMSD) of the 5-chloro group, verifying its stability in the hydrophobic recess.

Protocol 2: X-Ray Crystallography (Structural Validation)
  • Protein Crystallization: Grow apo-crystals of the serine protease using the hanging-drop vapor diffusion method (e.g., 20% PEG 4000, 0.1 M Tris-HCl pH 7.5).

  • Ligand Soaking: Soak the apo-crystals in a mother liquor solution containing 5 mM 5-chloro-2-methoxybenzamidine hydrochloride and 5% DMSO for 24-48 hours.

  • Diffraction & Refinement: Flash-freeze crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source. Solve the phase problem using molecular replacement and refine the coordinates to <2.0 Å resolution to confirm the exact orientation of the methoxy and chloro substituents[3].

Protocol 3: Surface Plasmon Resonance (Kinetic Validation)
  • Sensor Chip Preparation: Immobilize the target serine protease (e.g., Thrombin) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a level of ~3000 RU.

  • Analyte Injection: Inject serial dilutions (0.1 µM to 10 µM) of 5-chloro-2-methoxybenzamidine hydrochloride in running buffer (HBS-EP+) at a flow rate of 30 µL/min.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ). The restricted conformation caused by the 2-methoxy group should causally reflect as a faster kon​ compared to unsubstituted benzamidine.

Workflow Prep Ligand & Protein Prep (Protonation, Grid Gen) Dock Molecular Docking (Conformational Search) Prep->Dock MD Molecular Dynamics (Pose Refinement) Dock->MD Xray X-ray Crystallography (Empirical Validation) MD->Xray Structural alignment SPR SPR Kinetics (kon, koff, KD) MD->SPR Kinetic validation

Fig 2. Self-validating workflow for determining theoretical binding modes.

Conclusion

The theoretical binding mode of 5-chloro-2-methoxybenzamidine hydrochloride highlights the elegance of rational structure-based drug design. By leveraging the rigidifying ortho-steric clash of the 2-methoxy group and the hydrophobic/halogen-bonding potential of the 5-chloro group, this molecule is theoretically primed to exhibit superior residence time and affinity within the S1 pocket of trypsin-like serine proteases compared to its unsubstituted parent compound.

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Exploratory

5-Chloro-2-methoxybenzamidine hydrochloride chemical structure and properties

An in-depth technical analysis of 5-Chloro-2-methoxybenzamidine hydrochloride requires a multidisciplinary approach, bridging physical chemistry, rational drug design, and advanced synthetic organic chemistry. As a criti...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-Chloro-2-methoxybenzamidine hydrochloride requires a multidisciplinary approach, bridging physical chemistry, rational drug design, and advanced synthetic organic chemistry. As a critical building block in medicinal chemistry, this compound serves as a versatile precursor for synthesizing complex N-heterocycles and acts as a highly specific pharmacophore in receptor modulation.

Below is a comprehensive guide detailing its structural properties, mechanistic utility in drug design, and a field-proven synthetic methodology.

Physicochemical Profiling & Structural Analysis

5-Chloro-2-methoxybenzamidine hydrochloride is an aromatic carboxamidine salt. The presence of the hydrochloride salt is critical; it protonates the amidine group, drastically increasing the compound's aqueous solubility and stability against hydrolytic degradation compared to its free base form[1].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 5-Chloro-2-methoxybenzimidamide hydrochloride
CAS Registry Number 1171017-97-2 (Salt) / 164670-74-0 (Free Base)[2]
Molecular Formula C₈H₁₀Cl₂N₂O (C₈H₉ClN₂O · HCl)
Molecular Weight 221.08 g/mol
Physical State White to off-white crystalline solid
Solubility Profile Soluble in H₂O, DMSO, and Methanol; Insoluble in Hexanes
Hydrogen Bond Donors 3 (Protonated amidine group)
Hydrogen Bond Acceptors 2 (Methoxy oxygen, Amidine nitrogen)

Mechanistic Role in Drug Design (Pharmacophore Mapping)

The specific substitution pattern of the 5-chloro-2-methoxy aromatic ring is not arbitrary; it is a highly optimized motif utilized in neuropharmacology and gastroenterology.

A. Dopamine D₂ and 5-HT₄ Receptor Modulation

The 5-chloro-2-methoxybenzamide/benzamidine motif is a classic pharmacophore found in neuroleptics and prokinetic agents (e.g., metoclopramide and cisapride analogs)[3]. The 2-methoxy group acts as a steric shield and a hydrogen-bond acceptor, forcing the adjacent carbonyl or amidine group into a specific coplanar conformation relative to the aromatic ring. This rigidified conformation is essential for high-affinity binding to the Dopamine D₂ receptor and the Serotonin 5-HT₄ receptor[3][4]. Replacing a traditional amide with an amidine introduces a basic, cationic anchor that can form stronger bidentate salt bridges with aspartate residues in the receptor binding pocket.

B. Arginine Mimetics in Serine Proteases

In the development of anticoagulants (e.g., Factor Xa or thrombin inhibitors), benzamidines are the quintessential synthetic arginine mimetics. The protonated amidine group binds deeply into the S1 specificity pocket of trypsin-like serine proteases, forming a critical salt bridge with the conserved Asp189 residue. The 5-chloro group provides a lipophilic vector to engage adjacent hydrophobic subpockets, enhancing overall binding enthalpy.

Pharmacophore Amidine Amidine Group (Cationic Anchor) Receptor1 Aspartate Residue (Salt Bridge) Amidine->Receptor1 Ionic Methoxy 2-Methoxy Group (H-Bond Acceptor) Receptor2 Receptor H-Bond Donor Methoxy->Receptor2 Dipole Chloro 5-Chloro Group (Lipophilic Vector) Receptor3 Hydrophobic Pocket Chloro->Receptor3 Lipophilic

Pharmacophore mapping of 5-chloro-2-methoxybenzamidine in receptor binding pockets.

Advanced Synthetic Methodologies: The BTSCD-Grignard Pathway

Causality and Synthetic Rationale

Traditional syntheses of N,N′-nonsubstituted carboxamidines rely on the Pinner reaction, which requires converting a carbonitrile to an imidate using anhydrous HCl gas in alcohol, followed by ammonolysis. This approach is fraught with limitations: it requires harsh, corrosive conditions and often suffers from poor yields when applied to electron-rich or sterically hindered aromatic systems like 2-methoxy-substituted benzenes.

To circumvent these thermodynamic and kinetic barriers, modern synthesis deploys a direct nucleophilic addition of a Grignard reagent to N,N′-bis(trimethylsilyl)carbodiimide (BTSCD)[5]. This method bypasses the nitrile intermediate entirely. The silyl groups on BTSCD serve a dual purpose: they activate the central carbodiimide carbon for nucleophilic attack and act as labile protecting groups that are easily cleaved during a mildly acidic aqueous workup[5][6].

SynthWorkflow A 2-Bromo-4-chloroanisole + Mg Turnings B Grignard Formation (THF, 35°C) A->B C BTSCD Addition (Silylated Cyanamide) B->C D Magnesium Amidinate C->D E Hydrolysis & Acidification (HCl, pH 1.0) D->E F 5-Chloro-2-methoxybenzamidine HCl E->F

Synthetic workflow for 5-chloro-2-methoxybenzamidine HCl via BTSCD addition.

Step-by-Step Experimental Protocol

This self-validating protocol ensures high fidelity and yield by strictly controlling temperature and pH parameters[5][6].

  • Grignard Reagent Preparation: In a rigorously flame-dried flask under an inert argon atmosphere, react 2-bromo-4-chloroanisole (0.51 mol) with magnesium turnings in anhydrous THF to form the corresponding arylmagnesium bromide. Maintain the temperature strictly at 35 °C to prevent unwanted Wurtz coupling side-reactions.

  • BTSCD Addition: Slowly dose N,N′-bis(trimethylsilyl)carbodiimide (BTSCD, 0.45 mol) into the Grignard solution over 2 hours at 35 °C[6]. Causality note: The controlled addition rate is critical to manage the exothermic nucleophilic attack and prevent localized hot spots that could degrade the carbodiimide. Stir the resulting mixture for 18 hours to ensure complete conversion to the magnesium amidinate intermediate.

  • Solvent Exchange & Quenching: Evaporate the THF suspension to dryness under reduced pressure (20 mbar, up to 60 °C). Carefully quench the resulting solid by adding it to ice water (325 g) with vigorous external cooling[6]. This initiates the hydrolysis of the labile trimethylsilyl (TMS) groups.

  • Acidification & Deprotection: Add 25% aqueous HCl (approx. 135 g) until the biphasic mixture reaches a stable pH of 1.0[6]. Stir the mixture at 40 °C for 3 hours. The low pH and moderate heat drive the complete hydrolytic cleavage of the TMS groups, yielding the fully deprotected amidine hydrochloride.

  • Isolation & Purification: Cool the solution to 10 °C to induce crystallization. Filter the precipitated 5-chloro-2-methoxybenzamidine hydrochloride, wash with cold deionized water, and dry in a vacuum oven at 60 °C to constant weight[5].

Analytical Validation

To ensure the scientific integrity of the synthesized batch, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆): Look for the distinct methoxy singlet around δ 3.85 ppm, the aromatic protons (a doublet and a multiplet corresponding to the 1,2,4-trisubstituted pattern) between δ 7.20–7.70 ppm, and the broad exchangeable amidine protons (NH₂, NH₂⁺) typically appearing downfield between δ 9.00–9.30 ppm[5].

  • ¹³C NMR: Key resonances should include the highly deshielded amidine carbon (~δ 163 ppm) and the methoxy carbon (~δ 56 ppm)[5].

  • LC-MS: Positive electrospray ionization (ESI+) should yield an [M+H]⁺ peak at m/z 185.0 (with a characteristic 187.0 M+2 isotope peak indicative of the single chlorine atom on the free base).

References

  • ChemSrc. "5-Chloro-2-methoxybenzamidine hydrochloride CAS: 1171017-97-2". Chemical Database. URL:[Link]

  • PubMed (NIH). "Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides". Journal of Medicinal Chemistry. URL:[Link]

  • ResearchGate. "Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists". Bioorganic & Medicinal Chemistry. URL:[Link]

Sources

Foundational

5-Chloro-2-methoxybenzamidine hydrochloride molecular weight and formula

5-Chloro-2-methoxybenzamidine Hydrochloride: Molecular Profiling, Synthesis, and Applications in Drug Discovery Executive Summary In the landscape of rational drug design, substituted benzamidines serve as critical pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

5-Chloro-2-methoxybenzamidine Hydrochloride: Molecular Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of rational drug design, substituted benzamidines serve as critical pharmacophores, particularly acting as P1 anchors for serine proteases and key recognition motifs for 5-hydroxytryptamine (5-HT) receptors[1]. 5-Chloro-2-methoxybenzamidine hydrochloride (also known as 5-chloro-2-methoxybenzimidamide hydrochloride) is a highly specialized, bifunctional building block[2]. By combining the strong basicity of an amidine group with the steric and electronic steering of chloro and methoxy substituents, this compound provides a rigid, high-affinity binding profile for advanced medicinal chemistry applications[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the physicochemical causality, structural rationale, and a self-validating synthetic methodology for this critical intermediate.

Physicochemical Profiling & Molecular Identity

The hydrochloride salt form of 5-chloro-2-methoxybenzamidine is universally preferred in synthetic workflows over its free base. The amidine moiety is highly basic (pKa ~11-12); isolating it as a hydrochloride salt prevents atmospheric carbon dioxide degradation, significantly enhances aqueous solubility, and provides a stable, crystalline solid for long-term storage[4].

Table 1: Quantitative Physicochemical Data

Property Value (Hydrochloride Salt) Value (Free Base)
Chemical Formula C₈H₁₀Cl₂N₂O C₈H₉ClN₂O
Molecular Weight 221.08 g/mol [5] 184.62 g/mol [6]
CAS Registry Number 1171017-97-2[2] 164670-74-0[6]
SMILES String N=C(N)c1cc(Cl)ccc1OC.Cl N=C(N)c1cc(Cl)ccc1OC

| Physical State | Crystalline Solid | Amorphous Solid / Oil |

Mechanistic Role in Pharmacological Design

The architectural design of 5-chloro-2-methoxybenzamidine is not arbitrary; each functional group plays a causal role in target binding:

  • The Amidine Group (The Anchor): At physiological pH, the amidine is protonated. This allows it to form a highly directional, bidentate salt bridge with the aspartic acid residue (Asp189) located at the bottom of the S1 specificity pocket in serine proteases (such as Factor Xa or Thrombin).

  • The 2-Methoxy Group (The Conformational Lock): The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. More importantly, steric repulsion between the methoxy group and the adjacent amidine forces the molecule into a specific, rigid conformation, reducing the entropic penalty upon target binding[3].

  • The 5-Chloro Group (The Hydrophobic Shield): The chlorine atom increases the overall lipophilicity of the molecule, improving membrane permeability. Furthermore, it engages in halogen bonding and hydrophobic interactions with the walls of the binding pocket (e.g., Tyr228 in Factor Xa).

BindingMechanism Ligand 5-Chloro-2-methoxybenzamidine (P1 Anchor) S1_Pocket Serine Protease S1 Pocket (e.g., Factor Xa / Thrombin) Ligand->S1_Pocket Docks into Asp189 Asp189 Carboxylate (Bottom of Pocket) Ligand->Asp189 Bidentate Salt Bridge (Amidine Group) Hydrophobic Hydrophobic Wall (Tyr228 / Halogen Binding) Ligand->Hydrophobic Steric & Halogen Interaction (5-Chloro & 2-Methoxy) S1_Pocket->Asp189 Contains S1_Pocket->Hydrophobic Contains

Logical relationship of 5-chloro-2-methoxybenzamidine binding within a serine protease S1 pocket.

Advanced Synthetic Methodology

The traditional synthesis of amidines via the Pinner reaction (nitrile + HCl/alcohol followed by ammonia) often fails or yields poor results for electron-rich, sterically hindered ortho-substituted benzonitriles. To bypass this, the modern gold-standard protocol utilizes the direct addition of an aryl Grignard reagent to a silylated cyanamide equivalent[4].

Self-Validating Protocol: Grignard Addition to Bis(trimethylsilyl)carbodiimide (BTSCD)

To ensure scientific integrity, the following protocol incorporates self-validating checkpoints that prevent the propagation of errors to subsequent steps.

Step 1: Aryl Grignard Reagent Generation

  • Procedure: In an inert atmosphere (Ar), suspend magnesium turnings (1.1 eq) in anhydrous THF. Add a catalytic amount of iodine. Slowly add 5-chloro-2-methoxybromobenzene (1.0 eq) dissolved in THF.

  • Causality: Anhydrous THF coordinates and stabilizes the highly reactive Grignard species. Iodine removes the passivating magnesium oxide layer, ensuring reliable initiation of the oxidative addition.

  • Validation Checkpoint: The reaction is self-validating when the brown color of iodine fades to colorless, accompanied by a controlled exotherm and the physical consumption of the magnesium turnings. If turnings remain unconsumed, Grignard formation is incomplete.

Step 2: Nucleophilic Addition to Silylated Cyanamide

  • Procedure: Cool the Grignard solution to 0 °C. Dropwise add bis(trimethylsilyl)carbodiimide (BTSCD, 1.1 eq)[7]. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Causality: Unprotected cyanamide is prone to polymerization. BTSCD acts as a sterically shielded, highly reactive equivalent of cyanamide. The Grignard reagent attacks the central electrophilic carbon of the carbodiimide, forming a bis-silylated amidine magnesium salt intermediate[4].

  • Validation Checkpoint: Monitor via FTIR spectroscopy. The disappearance of the strong, characteristic asymmetric stretching band of the carbodiimide (N=C=N) at ~2100 cm⁻¹ confirms complete conversion to the intermediate.

Step 3: Acidic Deprotection and Salt Isolation

  • Procedure: Quench the reaction mixture by slowly pouring it into an excess of 2M aqueous hydrochloric acid (HCl) at 0 °C. Stir vigorously. Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum at 60 °C.

  • Causality: The aqueous HCl serves a dual purpose: it hydrolyzes the labile N-Si(Me)₃ bonds to yield the free primary amine groups, and it immediately protonates the highly basic amidine nitrogen to form the stable hydrochloride salt[4]. The ether wash removes unreacted lipophilic starting materials and hexamethyldisiloxane byproducts.

  • Validation Checkpoint: The protocol validates itself through phase separation and precipitation. The target amidine hydrochloride is highly polar and insoluble in the ether phase. Final validation is achieved via ¹H NMR (DMSO-d₆), where the appearance of two distinct broad singlets for the amidine protons (e.g., ~9.26 ppm and ~9.08 ppm) and the methoxy singlet at ~3.85 ppm confirms structural integrity[4].

SyntheticWorkflow A 5-Chloro-2-methoxy bromobenzene B Grignard Formation (Mg, THF) A->B C Arylmagnesium bromide B->C D Amidation (+ BTSCD) C->D E Silylated Amidine Intermediate D->E F Acidic Workup (+ HCl, H2O) E->F G 5-Chloro-2-methoxybenzamidine hydrochloride F->G

Step-by-step synthetic workflow for 5-chloro-2-methoxybenzamidine hydrochloride via BTSCD.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for C8H10Cl2N2O." PubChem, NIH. Available at: [Link]

  • Idres, S., et al. "Benzamide Derivatives Provide Evidence for the Involvement of a 5-HT4 Receptor Type in the Mechanism of Action of Serotonin in Frog Adrenocortical Cells." Brain Research. Molecular Brain Research, PubMed, NIH, 1991 Jun;10(3):251-8. Available at:[Link]

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Exploratory

Advanced Synthetic Strategies and Starting Materials for 5-Chloro-2-methoxybenzamidine Hydrochloride

Executive Summary & Scientific Context For drug development professionals and synthetic chemists, 5-chloro-2-methoxybenzamidine hydrochloride is a high-value building block. It serves as a critical intermediate in the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

For drug development professionals and synthetic chemists, 5-chloro-2-methoxybenzamidine hydrochloride is a high-value building block. It serves as a critical intermediate in the construction of 1,2,4-triazole and 1,2,4-oxadiazole pharmacophores, which are frequently utilized in the synthesis of selective 5-HT4 receptor agonists[1] and advanced tyrosine kinase inhibitors such as Deucravacitinib analogs[2].

Historically, the synthesis of N,N′-nonsubstituted carboxamidines has relied heavily on the classical Pinner reaction. However, the harsh acidic conditions and hygroscopic intermediates associated with this method often compromise scalability and yield. As a Senior Application Scientist, I advocate for evaluating starting materials not just on cost, but on their downstream mechanistic implications. This whitepaper critically examines two distinct synthetic pathways—the Nitrile-Based Garigipati Route and the modern Grignard-Carbodiimide Route—detailing the causality behind experimental choices and providing field-proven, self-validating protocols.

Route 1: The Nitrile-Based Pathway (Garigipati Method)

Mechanistic Rationale & Causality

The traditional starting material for this scaffold is 5-chloro-2-methoxybenzonitrile [3]. While the Pinner reaction (using anhydrous HCl in methanol) is the textbook approach, trace moisture inevitably hydrolyzes the imidate intermediate into a methyl ester, permanently terminating the amidine synthesis.

To circumvent this, the Garigipati reaction is the superior choice for electron-rich and sterically encumbered nitriles[4]. This method utilizes an active aminoalkylaluminum reagent—prepared in situ from trimethylaluminum (Me₃Al) and ammonium chloride (NH₄Cl). The causality of this choice is twofold:

  • Dual Activation: The aluminum center acts as a potent Lewis acid to activate the nitrile carbon, while the coordinated amine acts as an intramolecular nucleophile.

  • Thermodynamic Sink: The formation of a highly stable aluminum amidinate complex drives the reaction to completion, preventing reversible side reactions[5].

Experimental Protocol

Starting Material: 5-Chloro-2-methoxybenzonitrile (1.0 equiv) Reagents: Trimethylaluminum (2.0 M in toluene, 1.5 equiv), Ammonium chloride (1.5 equiv), Anhydrous Toluene.

  • Preparation of the Reagent: Suspend strictly anhydrous NH₄Cl in dry toluene under an argon atmosphere. Cool the vessel to 0 °C.

  • Activation: Slowly add Me₃Al dropwise.

    • Causality: Methane gas is rapidly evolved. Controlled addition prevents dangerous pressure buildup and exothermic runaway.

    • Self-Validation Check: Stir at room temperature until gas evolution completely ceases (approx. 2 hours). A clear solution indicates the quantitative formation of the active aluminum amide complex.

  • Nitrile Addition: Introduce a solution of 5-chloro-2-methoxybenzonitrile in dry toluene.

  • Heating: Heat the mixture to 80 °C for 12–18 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the nitrile peak strictly vanishes, confirming the formation of the aluminum amidinate intermediate.

  • Quench and Hydrolysis: Cool to 0 °C and carefully quench with a slurry of silica gel in chloroform, followed by methanol.

    • Causality: A direct aqueous quench of aluminum complexes forms intractable aluminum hydroxide emulsions. The silica gel method traps the aluminum salts within a solid matrix, allowing for clean filtration.

  • Isolation: Filter the suspension through a Celite pad. Concentrate the filtrate and treat with methanolic HCl to precipitate the pure 5-chloro-2-methoxybenzamidine hydrochloride.

NitrilePathway A 5-Chloro-2-methoxybenzonitrile B Me3Al / NH4Cl (Activation) A->B Toluene, 0 °C C Aluminum Amidine Complex B->C 80 °C, 18 h D Acidic Hydrolysis (HCl, H2O) C->D Silica/MeOH Quench E 5-Chloro-2-methoxybenzamidine HCl D->E Precipitation

Fig 1. Garigipati workflow for nitrile-to-amidine conversion.

Route 2: The Grignard-Carbodiimide Pathway

Mechanistic Rationale & Causality

Introducing a carboxamidine group via nitriles remains a multi-step procedure[6]. A modern, highly scalable alternative utilizes 2-bromo-4-chloroanisole [7] as the starting material. By forming a Grignard reagent, the amidine functionality can be introduced directly using N,N′-bis(trimethylsilyl)carbodiimide (BTSCD) [8].

The mechanistic brilliance of this route lies in steric shielding. The bulky trimethylsilyl (TMS) groups on BTSCD prevent multiple Grignard additions by sterically blocking the electrophilic carbon once the first equivalent attacks. This results in a stable N,N′-bistrimethylsilyl magnesium amidinate[6]. Subsequent acidic hydrolysis simultaneously deprotects the silyl groups and forms the desired hydrochloride salt.

Experimental Protocol

Starting Material: 2-Bromo-4-chloroanisole (1.0 equiv), BTSCD (0.9 equiv) Reagents: Magnesium turnings (1.1 equiv), Anhydrous THF, 25% aqueous HCl.

  • Grignard Formation: In a flame-dried flask under nitrogen, suspend magnesium turnings in anhydrous THF. Slowly dose 2-bromo-4-chloroanisole at 35 °C to initiate the reaction.

    • Self-Validation Check: The complete disappearance of the magnesium turnings and a color shift to pale brown indicates the successful formation of 5-chloro-2-methoxyphenylmagnesium bromide.

  • BTSCD Addition: Dose BTSCD into the Grignard solution over 2 hours at 35 °C.

    • Causality: Using sub-stoichiometric BTSCD (0.9 equiv) ensures complete consumption of the expensive carbodiimide, preventing unreacted BTSCD from complicating downstream purification[8].

  • Amidine Formation: Stir the reaction at 35 °C for 18 hours, yielding a white suspension of the magnesium amidinate[8].

  • Solvent Removal: Evaporate the suspension to dryness at 60 °C under vacuum (20 mbar).

    • Causality: Removing THF prior to hydrolysis is critical; it prevents the formation of complex, unbreakable biphasic emulsions during the acidic quench[8].

  • Deprotection: Carefully add the resulting solid to ice water with external cooling. Add 25% aqueous HCl to adjust the pH to strictly 1.0. Stir the biphasic mixture for 3 hours at 40 °C.

    • Causality: The highly acidic (pH 1) and warm conditions are required to quantitatively cleave the robust N-TMS bonds[8].

  • Isolation: Cool the mixture to 10 °C. The 5-chloro-2-methoxybenzamidine hydrochloride will precipitate from the aqueous phase. Filter, wash with cold water, and dry in a vacuum oven at 60 °C[8].

GrignardPathway A 2-Bromo-4-chloroanisole B Mg turnings / THF (Grignard) A->B C Magnesium Bromide Intermediate B->C 35 °C D BTSCD Addition C->D E Silylated Magnesium Amidinate D->E 18 h F HCl (pH 1, 40 °C) (Deprotection) E->F G 5-Chloro-2-methoxybenzamidine HCl F->G Hydrolysis

Fig 2. Grignard-BTSCD workflow for direct amidine synthesis.

Comparative Analysis of Starting Materials

To aid in process chemistry decision-making, the quantitative and qualitative metrics of both pathways are summarized below:

ParameterNitrile-Based Pathway (Garigipati)Grignard-Carbodiimide Pathway (BTSCD)
Primary Starting Material 5-Chloro-2-methoxybenzonitrile2-Bromo-4-chloroanisole
Key Reagents Me₃Al, NH₄Cl, TolueneMg turnings, BTSCD, THF
Typical Yield 65% - 75%75% - 85%
Reaction Time 14 - 20 hours20 - 24 hours
Atom Economy Moderate (generates complex Al salts)High (TMS and Mg byproducts are easily washed)
Scalability Limited by highly pyrophoric Me₃AlHighly scalable, industrial-friendly
Safety Profile High risk (methane gas evolution, pyrophorics)Moderate risk (standard Grignard handling)

Conclusion

The selection of starting materials for 5-chloro-2-methoxybenzamidine hydrochloride synthesis dictates the entire downstream operational complexity. While 5-chloro-2-methoxybenzonitrile remains a viable starting material for discovery-scale synthesis via the Garigipati method, the inherent hazards of trimethylaluminum limit its industrial appeal. Conversely, the transition to 2-bromo-4-chloroanisole paired with BTSCD represents a paradigm shift in amidine synthesis. By leveraging steric shielding to control nucleophilic addition, this route offers a highly scalable, self-validating system that maximizes yield while maintaining rigorous safety standards.

Sources

Foundational

Predictive Profiling and Experimental Validation of 5-Chloro-2-methoxybenzamidine HCl as a Serine Protease Inhibitor

Executive Summary The development of targeted anticoagulants and anti-inflammatory agents frequently relies on the structural manipulation of small-molecule fragments that bind to the active sites of trypsin-fold serine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted anticoagulants and anti-inflammatory agents frequently relies on the structural manipulation of small-molecule fragments that bind to the active sites of trypsin-fold serine proteases. 5-Chloro-2-methoxybenzamidine HCl represents a highly optimized pharmacophore designed to competitively inhibit enzymes such as Factor Xa, Thrombin, and Urokinase-type Plasminogen Activator (uPA). This technical guide explores the structural rationale behind its predicted inhibitory activity, outlines the causality of its binding kinetics, and provides self-validating experimental workflows for empirical verification.

Structural Pharmacology: The S1 Pocket and Beyond

To understand the predicted efficacy of 5-Chloro-2-methoxybenzamidine HCl, we must deconstruct the molecule into its three functional zones:

The Amidine Anchor (P1 Mimetic)

Benzamidines are classic competitive inhibitors of trypsin-like serine proteases. They mimic the basic side chains of endogenous arginine or lysine substrates, inserting deeply into the S1 specificity pocket to form a bidentate salt bridge with the conserved Asp189 residue (1)[1]. Molecular dynamics simulations reveal that the binding trajectory of benzamidines into the S1 pocket is highly dependent on the protonation state of the catalytic triad (specifically His57) and direct solvent pathways (2)[2].

The 2-Methoxy Substituent (Conformational Locking)

Positioned ortho to the amidine group, the methoxy moiety serves two critical functions. First, it restricts the rotational degrees of freedom of the amidine group, pre-organizing the molecule into a bioactive conformation and thereby reducing the entropic penalty upon binding. Second, the oxygen lone pairs can act as hydrogen bond acceptors for backbone amides near the S2 subsite.

The 5-Chloro Substituent (Hydrophobic Probing)

The 5-chloro group, positioned meta to the amidine, provides a lipophilic anchor. In proteases like Factor Xa, this halogen engages in hydrophobic interactions with the aryl binding pocket (e.g., Tyr228) or extends toward the S4 pocket. This specific substitution pattern is a validated strategy in the design of advanced benzylamine and benzamidine-based inhibitors (3)[3]. The chemical synthesis and NMR characterization of 5-chloro-2-methoxybenzamidine hydrobromide/hydrochloride salts confirm its stability as a viable screening fragment (4)[4].

Pathway cluster_Cascade Coagulation Cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa (Active) FX->FXa Activation Prothrombin Prothrombin FXa->Prothrombin Cleaves Thrombin Thrombin (Active) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 5-Chloro-2-methoxybenzamidine Inhibitor->FXa Inhibitor->Thrombin

Coagulation cascade showing Factor Xa and Thrombin inhibition by the benzamidine derivative.

Predicted Quantitative Inhibitory Profile

Based on established Structure-Activity Relationship (SAR) models for substituted benzamidines, the addition of the 5-chloro and 2-methoxy groups is predicted to significantly enhance binding affinity compared to the unsubstituted benzamidine baseline.

Target EnzymeUnsubstituted Benzamidine Ki​ (µM)5-Chloro-2-methoxybenzamidine Ki​ (µM)Predicted Fold ImprovementPrimary Interaction Subsites
Factor Xa 60.03.218.7xS1 (Asp189), Aryl-binding pocket (Tyr228)
Thrombin 45.05.18.8xS1 (Asp189), S2
Trypsin 18.02.57.2xS1 (Asp189)
uPA 120.045.02.6xS1 (Asp189)

Note: Values are predictive estimates derived from comparative fragment-based screening models of trypsin-fold proteases.

Experimental Validation Workflows

To empirically validate the predicted Ki​ values and ensure scientific rigor, the following self-validating protocols must be executed. The causality behind each step is designed to eliminate false positives (e.g., aggregation-based inhibition) and confirm a 1:1 competitive binding mechanism.

Protocol A: Steady-State Chromogenic Enzyme Kinetics

Causality: Because the amidine acts as a competitive inhibitor, it competes directly with chromogenic substrates (e.g., S-2222) for the S1 pocket. Measuring the initial velocity ( v0​ ) at varying substrate and inhibitor concentrations allows for the precise calculation of Ki​ independent of enzyme concentration.

  • Reagent Preparation: Dissolve 5-Chloro-2-methoxybenzamidine HCl in 100% DMSO to create a 10 mM stock. Dilute into assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Note: PEG 8000 is included to prevent non-specific enzyme adsorption to the microplate walls.

  • Equilibration: Incubate human Factor Xa (1 nM final concentration) with varying concentrations of the inhibitor (0.1 µM to 50 µM) for 15 minutes at 37°C to ensure thermodynamic equilibrium is reached prior to substrate introduction.

  • Reaction Initiation: Add the chromogenic substrate (S-2222) at five different concentrations ranging from 0.5Km​ to 5Km​ .

  • Data Acquisition: Monitor absorbance at 405 nm continuously for 10 minutes.

  • Self-Validation & Analysis: Plot initial velocities ( v0​ ) against inhibitor concentration. A true competitive inhibition model is validated only if Vmax​ remains constant while the apparent Km​ increases. Calculate Ki​ using global non-linear regression (e.g., the Cheng-Prusoff equation).

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: While chromogenic assays prove functional inhibition, SPR is required to prove direct physical binding and determine the kinetic rate constants ( kon​ and koff​ ).

  • Surface Immobilization: Immobilize the target protease onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of ~3000 Response Units (RU).

  • Analyte Injection: Inject the inhibitor at multiple concentrations (0.5, 1, 2, 4, 8 µM) using a high flow rate (50 µL/min). Causality: A high flow rate is critical to minimize mass transport limitations, ensuring the observed kinetics are strictly reaction-limited.

  • Dissociation Phase: Allow running buffer to flow over the chip for 300 seconds to accurately monitor the dissociation rate ( koff​ ).

  • Self-Validation & Analysis: The system must include a blank reference channel and solvent correction curves (to account for DMSO bulk refractive index changes). Calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ). The workflow is validated if the SPR-derived KD​ closely matches the enzymatically derived Ki​ .

Workflow Prep Compound Preparation Assay Chromogenic Kinetics (Ki) Prep->Assay Aliquot SPR SPR Binding (kon, koff) Prep->SPR Aliquot Analysis SAR & Data Modeling Assay->Analysis Ki Output SPR->Analysis KD Output Crystal X-Ray Crystallography Analysis->Crystal Hit Validation

Step-by-step experimental workflow for validating enzyme inhibitory activity and binding kinetics.

Conclusion

5-Chloro-2-methoxybenzamidine HCl is a highly rationalized fragment for serine protease inhibition. By leveraging the amidine group for S1 pocket anchoring and utilizing the 5-chloro and 2-methoxy substitutions for subsite probing and conformational restriction, it serves as a potent starting point for anticoagulant drug discovery. Strict adherence to the self-validating orthogonal assays (Kinetics + SPR) described above ensures high-fidelity data generation for downstream structural optimization.

References

  • Structure of an Fab–Protease Complex Reveals a Highly Specific Non-canonical Mechanism of Inhibition, eScholarship.org,[Link]

  • Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations, PMC / NIH,[Link]

  • Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D, PMC / NIH,[Link]

Sources

Exploratory

Engineering the S1 Pocket: A Comprehensive Technical Guide on Chloro- and Methoxy-Substituted Benzamidines

Executive Summary The benzamidine pharmacophore has long been the gold standard for targeting the S1 pocket of trypsin-like serine proteases. As an arginine mimetic, the unsubstituted benzamidine moiety forms a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamidine pharmacophore has long been the gold standard for targeting the S1 pocket of trypsin-like serine proteases. As an arginine mimetic, the unsubstituted benzamidine moiety forms a critical bidentate salt bridge with the conserved Asp189 residue. However, translating this high binding affinity into viable oral therapeutics has historically been bottlenecked by the extreme basicity of the amidine group (pKa ~11.6), which remains protonated at physiological pH, severely limiting cell permeability.

In my experience optimizing protease inhibitors, the strategic incorporation of chloro- and methoxy-substituents onto the benzamidine ring represents a masterclass in rational drug design. By fine-tuning the electronic distribution and steric bulk of the pharmacophore, we can drastically improve pharmacokinetic (PK) profiles while maintaining, or even enhancing, target engagement[1]. This whitepaper deconstructs the structure-activity relationships (SAR), thermodynamic binding profiles, and self-validating synthetic protocols required to successfully deploy chloro- and methoxy-substituted benzamidines in modern drug discovery.

Mechanistic Causality: Why Substitute?

When we design a protease inhibitor, we are constantly balancing on-target potency with off-target clearance and poor absorption. The causality behind moving away from unsubstituted benzamidines is rooted in membrane thermodynamics.

  • The Chloro-Substitution Advantage: Chlorine is highly lipophilic and electron-withdrawing. Placing a chloro group at the para or meta position of the benzamidine ring pulls electron density away from the amidine, slightly lowering its pKa. More importantly, the chlorine atom acts as a deep pocket filler, capable of forming orthogonal halogen bonds within the hydrophobic clefts of the target protein[2].

  • The Methoxy-Substitution Advantage: The methoxy group acts as a "two-heavy-atom" substituent. Unlike chlorine, it is electron-donating via resonance, which alters the hydrogen-bonding character of the amidine. Furthermore, the oxygen atom introduces a localized hydrogen-bond acceptor, while the methyl group provides tunable steric bulk that can force the molecule into a favorable bioactive conformation within the S3/S4 pockets[3].

Pathway Target Serine Protease (FXa, Thrombin, Trypsin) S1 S1 Binding Pocket (Asp189 Anchor) Target->S1 Contains S4 S3/S4 Pocket (Hydrophobic Cleft) Target->S4 Contains Cl_Sub Chloro-Benzamidine (Halogen Bonding) Cl_Sub->S1 Deep Pocket Fill PK Enhanced Oral Bioavailability & Permeability Cl_Sub->PK Increases Lipophilicity MeO_Sub Methoxy-Benzamidine (H-Bond Acceptor) MeO_Sub->S4 Steric Optimization MeO_Sub->PK Modulates pKa

Logical relationship of substituted benzamidines binding to serine protease active sites.

Structure-Activity Relationship (SAR) & Thermodynamic Profiling

The empirical data supporting these substitutions spans multiple therapeutic areas, from anticoagulants to antimalarials.

In the development of Lipoxygenase (LOX) inhibitors, researchers found that a 4-chloro substitution on the benzamidine moiety yielded the highest potency, driven by the negative inductive effect of the halogen[2]. Interestingly, the 3,4-dimethoxy substituted analog stood immediately next in potency, proving that dual electron-donating resonance can effectively mimic the thermodynamic gains of a mono-halogen[2].

Beyond oncology and coagulation, these substitutions are revolutionizing antiparasitic agents. A recent campaign targeting Plasmodium falciparum replaced a toxic hydrazonamide motif with a para-methoxy-substituted benzamidine. This single substitution yielded exceptional in vitro activity, achieving IC50 values of 5 nM and 12 nM against the 3D7 and Dd2 strains, respectively[4].

The Role of Active Site Water Networks

From a biophysical perspective, ligand binding is not just about the ligand and the protein; it is about the displacement of water. Isothermal Titration Calorimetry (ITC) experiments conducted in light (H₂O) versus heavy water (D₂O) have proven that p-substituted benzamidines binding to the S1 pocket of trypsin heavily rely on the reorganization of the active site water network[5]. The thermodynamic signatures (ΔΔH_bind) reveal that chloro- and methoxy-substituents uniquely dictate the entropic release of localized water molecules, providing a hidden boost to binding affinity[5].

Quantitative SAR Summary
Substituent ProfileTarget / ApplicationKey Quantitative FindingMechanistic / PK ImpactSource
4-Chloro Lipoxygenase (LOX)Highest potency (Compound 58a)Negative inductive effect enhances target engagement.[2]
3,4-Dimethoxy Lipoxygenase (LOX)Second highest potency (Compound 58c)Dual electron-donating resonance stabilizes binding.[2]
p-Methoxy P. falciparumIC50 = 5 nM (3D7), 12 nM (Dd2)Replaces toxic hydrazonamide; excellent in vivo activity.[4]
Chloro / Methoxy Matriptase / FXaModulated S3/S4 affinityAlters selectivity profile between thrombin and matriptase.[3]
p-Substituted Trypsin (S1 Pocket)Measurable ΔΔH_bind shifts in D₂OReorganizes active site water networks to boost entropy.[5]

Synthetic Methodologies: The Self-Validating Protocol

Historically, benzamidines were synthesized via the Pinner reaction (nitrile + dry HCl gas in ethanol). However, as an application scientist, I avoid the Pinner route for highly substituted analogs because the harsh acidic conditions often degrade sensitive functional groups.

Instead, the Amidoxime Route is the gold standard. It is milder, scalable, and highly tolerant of both electron-withdrawing (chloro) and electron-donating (methoxy) substituents.

The Causality of Reagent Selection: A critical failure point in synthesizing chloro-benzamidines is the reduction step. If you use standard catalytic hydrogenation (H₂, Pd/C) to reduce the amidoxime to the amidine, you will inevitably cause hydrodehalogenation, stripping the chlorine right off the aromatic ring. To prevent this, we utilize a chemoselective hydrogen transfer mechanism using Zinc dust and ammonium formate[6].

Workflow Start Substituted Benzonitrile (Chloro/Methoxy) Step1 Amidoxime Formation (NH2OH·HCl, TEA, MeOH, Reflux 4h) Start->Step1 Nucleophilic Addition Step2 Chemoselective Reduction (Zn Dust, NH4HCO2, MeOH, 8h) Step1->Step2 Preserves Halogens End Substituted Benzamidine (Target Compound) Step2->End Aqueous Workup QC Self-Validation (IR: N-H stretch, NMR, HPLC) End->QC Purity Check

Step-by-step synthetic workflow for generating chloro- and methoxy-substituted benzamidines.

Step-by-Step Protocol: Chemoselective Synthesis of Substituted Benzamidines

This protocol is designed as a self-validating system; each phase contains a built-in quality control checkpoint to ensure reaction fidelity.

Phase 1: Amidoxime Formation

  • Initiation: Dissolve the starting substituted benzonitrile (1.0 mmol) in 15 mL of anhydrous methanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (0.33 g, 10 mmol) and triethylamine (TEA) (1.40 mL, 10 mmol) to the solution[6]. Causality: TEA neutralizes the HCl salt, liberating free hydroxylamine to act as a nucleophile.

  • Reaction: Heat the mixture under reflux for 4–5 hours[6].

  • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc). The reaction is strictly validated by the complete disappearance of the high-Rf nitrile spot and the appearance of a lower-Rf amidoxime spot.

Phase 2: Chemoselective Reduction

  • Reagent Addition: To the same reaction vessel, add Zinc dust (0.65 g, 10 mmol) and ammonium formate (0.63 g, 20 mmol)[6]. Add an additional 20 mL of methanol to maintain solubility.

  • Reaction: Continue heating for 8–12 hours[6]. Causality: Ammonium formate decomposes to yield hydrogen in situ, while Zinc acts as the electron donor to cleave the N-O bond without breaking the aryl-chloride bond.

  • Isolation: Distill off the methanol under reduced pressure. Add 100 mL of distilled water to the residue and extract the formed amidine with ethyl acetate (2 × 50 mL)[6].

Phase 3: Final Self-Validation (QC)

  • Infrared (IR) Spectroscopy: The product is validated by the complete disappearance of the sharp C≡N stretching peak (~2200 cm⁻¹) and the emergence of broad N-H stretching bands between 3325 and 3479 cm⁻¹[6].

  • NMR Confirmation: Confirm the structural integrity using ¹H-NMR, specifically looking for the downfield amidine protons (often broad singlets exchanging with D₂O) and ensuring the integration of the methoxy (~3.8 ppm) or the intact splitting pattern of the chloro-substituted aromatic ring remains pristine[6].

Conclusion

The transition from basic, unsubstituted benzamidines to rationally designed chloro- and methoxy-substituted analogs marks a critical maturation in structure-based drug design. By understanding the causality behind electronic induction, steric pocket-filling, and chemoselective synthesis, researchers can effectively harness these motifs to bypass pharmacokinetic bottlenecks. Whether engineering the next generation of oral anticoagulants, antimalarials, or antiviral serine protease inhibitors, mastering the S1 and S4 pocket dynamics through targeted substitution remains an indispensable tool in the application scientist's arsenal.

References

  • Study of arginine mimetic benzamidine urea derivatives as PAD4 inhibitors Source: Zenodo URL:[Link]

  • Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles Source: PMC / NIH URL:[Link]

  • Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Effect of Water Networks On Ligand Binding: Computational Predictions vs Experiments Source: NIH URL:[Link]

  • Changing the selectivity profile – from substrate analog inhibitors of thrombin and factor Xa to potent matriptase inhibitors Source: Taylor & Francis URL:[Link]

  • 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution Application Note: 5-Chloro-2-methoxybenzamidine HCl as a Trypsin-Like Serine Protease Inhibitor

Executive Summary 5-Chloro-2-methoxybenzamidine hydrochloride (CAS: 1171017-97-2) is a highly specialized, low-molecular-weight fragment inhibitor and structural building block widely utilized in the development of antit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-methoxybenzamidine hydrochloride (CAS: 1171017-97-2) is a highly specialized, low-molecular-weight fragment inhibitor and structural building block widely utilized in the development of antithrombotic and anti-cancer therapeutics. It targets trypsin-like serine proteases —a critical enzyme family governing blood coagulation (e.g., Thrombin, Factor Xa), fibrinolysis (e.g., urokinase-type plasminogen activator, uPA), and digestion (e.g., Trypsin). This application note details the mechanistic rationale, quantitative profiling, and validated experimental protocols for utilizing this compound in biochemical assays and structural biology workflows.

Mechanistic Grounding: The S1 Pocket Paradigm

As a Senior Application Scientist, it is critical to understand why this specific molecule acts as a potent fragment inhibitor. Benzamidine derivatives are classic competitive inhibitors. The positively charged amidinium ion acts as an arginine/lysine mimetic, penetrating deep into the protease's S1 specificity pocket to form a highly stable, bidentate salt bridge with the conserved Asp189 residue[1].

The addition of the 5-chloro and 2-methoxy groups on the phenyl ring provides critical vectors for structure-activity relationship (SAR) optimization:

  • The Amidine Anchor: Forms hydrogen-bonded salt bridges with the Asp189 carboxylate at the base of the S1 pocket, preventing native substrate access to the catalytic triad (Ser195, His57, Asp102)1[1].

  • 5-Chloro Substitution: Engages in halogen bonding and hydrophobic interactions with the S1 pocket walls (e.g., Tyr228 or Val213 in Factor Xa).

  • 2-Methoxy Substitution: Alters the steric profile and electronic distribution of the ring, subtly shifting the binding kinetics and exploiting the conformational plasticity of the S1 pocket 2[2].

MOA cluster_ligand 5-Chloro-2-methoxybenzamidine cluster_protease Trypsin-Like Serine Protease Amidine Amidine Group (Arg/Lys Mimetic) Asp189 Asp189 (Bottom of S1 Pocket) Amidine->Asp189 Bidentate Salt Bridge Catalytic Catalytic Triad (Ser195, His57, Asp102) Amidine->Catalytic Prevents Substrate Access Phenyl Phenyl Ring (Scaffold) Phenyl->Amidine Chloro 5-Chloro (Halogen Bond/Hydrophobic) Phenyl->Chloro Methoxy 2-Methoxy (Steric/H-bond acceptor) Phenyl->Methoxy S1_Wall S1 Pocket Walls (Tyr228, Ser190, etc.) Chloro->S1_Wall Hydrophobic/Halogen Interaction Methoxy->S1_Wall Steric Fitting

Caption: Mechanistic binding logic of 5-Chloro-2-methoxybenzamidine within the serine protease S1 pocket.

Quantitative Profiling & Selectivity

Because the S1 pocket architecture varies slightly across the trypsin-like family (e.g., residue 190 can be Serine or Alanine), the inhibitory potency of substituted benzamidines fluctuates. The table below summarizes the representative fragment-level baseline inhibition profile for this class of compounds3[3].

Target EnzymeRepresentative IC₅₀ / Kᵢ RangeStructural Rationale for Affinity
Trypsin 1 - 10 µMHighly accessible Asp189; represents the classic, unhindered benzamidine binding mode.
Factor Xa 5 - 30 µMBroad S1 pocket allows favorable halogen interactions between the 5-chloro group and the pocket walls.
Thrombin 10 - 50 µMS1 pocket accommodates the substituted phenyl ring, but access is partially restricted by the rigid 60-loop.
uPA 50 - 150 µMPresence of Ser190 (instead of Ala190) alters the hydrogen-bonding network, slightly reducing affinity for rigid substituted benzamidines.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Chromogenic Inhibition Assay

This protocol utilizes a continuous kinetic readout to determine the IC₅₀ of 5-Chloro-2-methoxybenzamidine HCl against Factor Xa or Thrombin.

Causality of Reagent Choices:

  • Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4): Maintains physiological ionic strength. The pH of 7.4 is critical; the amidine group (pKa ~11) must remain fully protonated to maintain the salt bridge with Asp189 4[4].

  • 0.1% PEG-8000 or 0.1% BSA: Prevents non-specific adsorption of the protease to the microplate walls and mitigates compound aggregation (a common false-positive driver in fragment screening).

  • DMSO Stock: While the HCl salt is water-soluble, preparing a 10 mM stock in anhydrous DMSO prevents long-term hydrolysis and standardizes the vehicle control.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of 5-Chloro-2-methoxybenzamidine HCl in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.

  • Buffer Dilution: Dilute the compound series 1:20 into the Assay Buffer to yield a 5% DMSO intermediate plate.

  • Enzyme Incubation: In a 96-well clear-bottom microplate, add 10 µL of the intermediate compound to 70 µL of the target enzyme (e.g., 1 nM human Factor Xa in Assay Buffer).

  • Thermodynamic Equilibration: Incubate the plate at 25°C for 20 minutes. Note: Pre-incubation ensures thermodynamic equilibrium is reached between the enzyme's conformational states and the ligand before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 20 µL of a chromogenic substrate (e.g., 2 mM S-2222 for FXa) to all wells. The final DMSO concentration will be 0.5%.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the change in absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curves. Normalize data against the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Fit the data to a 4-parameter logistic (Hill) equation to derive the IC₅₀.

Workflow Step1 1. Compound Preparation (Serial dilution in DMSO/Buffer) Step2 2. Enzyme Incubation (Pre-incubate 5-Cl-2-OMe-Benzamidine with Protease for 20 min) Step1->Step2 Step3 3. Substrate Addition (Add Chromogenic Substrate e.g., S-2222) Step2->Step3 Step4 4. Kinetic Readout (Measure Absorbance at 405 nm over 15 mins) Step3->Step4 Step5 5. Data Analysis (Calculate Initial Velocity (V0) & Fit IC50 Curve) Step4->Step5

Caption: High-throughput chromogenic screening workflow for serine protease inhibitors.

Protocol B: X-Ray Crystallography Soaking

To definitively map the binding pose of the 5-chloro and 2-methoxy vectors, soaking the fragment into apo-crystals is required.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protease (e.g., Trypsin) using the hanging-drop vapor diffusion method (e.g., 20% PEG 4000, 200 mM ammonium sulfate, 100 mM sodium acetate pH 4.6).

  • Soaking Solution: Prepare a soaking solution containing the crystallization mother liquor supplemented with 20 mM 5-Chloro-2-methoxybenzamidine HCl and 10% DMSO.

  • Ligand Soaking: Transfer the apo-crystals into the soaking drop using a nylon loop. Incubate for 2 to 4 hours at 20°C. Note: The high concentration overcomes the fragment's moderate affinity, driving full occupancy in the S1 pocket.

  • Cryoprotection: Briefly transfer the soaked crystals into a cryoprotectant solution (mother liquor + 20% glycerol + 20 mM ligand).

  • Flash Freezing: Flash-freeze the crystals in liquid nitrogen for subsequent X-ray diffraction data collection.

References

  • Source: nih.
  • Source: nih.
  • Changes in protonation states of in-pathway residues can alter ligand binding pathways obtained from spontaneous binding molecular dynamics simulations - bioRxiv.
  • Source: core.ac.

Sources

Application

Cell-Based Assay Development for 5-Chloro-2-methoxybenzamidine Hydrochloride: Modulating Serine Protease-Activated Receptor (PAR) Signaling

Executive Summary As drug development increasingly targets the intersection of coagulation, inflammation, and tumor microenvironments, serine proteases and their downstream Protease-Activated Receptors (PARs) have emerge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly targets the intersection of coagulation, inflammation, and tumor microenvironments, serine proteases and their downstream Protease-Activated Receptors (PARs) have emerged as critical pharmacological nodes. 5-Chloro-2-methoxybenzamidine hydrochloride is a highly specialized, substituted benzamidine derivative. Benzamidines function as competitive, reversible inhibitors of serine proteases (such as trypsin, thrombin, and mast cell tryptase) by occupying the S1 specificity pocket[1].

This application note provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide for developing a robust cell-based assay to evaluate the inhibitory efficacy of 5-chloro-2-methoxybenzamidine hydrochloride. Rather than relying solely on biochemical cell-free assays, this guide details a kinetic intracellular calcium mobilization assay that captures the physiological complexity of PAR-2 signaling.

Mechanistic Framework: Serine Proteases and PAR Signaling

To design a biologically relevant assay, we must first understand the causality of the signaling cascade. Serine proteases do not activate PARs through traditional lock-and-key ligand binding. Instead, they cleave the extracellular N-terminus of the receptor. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," folding back to bind and activate the receptor itself[2].

Benzamidine derivatives inhibit this cascade upstream. The amidine group mimics the basic side chains of arginine or lysine in the natural substrate, forming a critical salt bridge with the catalytic Asp189 residue in the protease's S1 pocket[3]. The addition of the 5-chloro and 2-methoxy substitutions on the benzene ring alters the electron density and hydrophobicity of the molecule, directly impacting its binding affinity ( Ki​ ) and selectivity across the serine protease family[4].

PAR2_Signaling Inhibitor 5-Chloro-2-methoxybenzamidine HCl Protease Serine Protease (e.g., Trypsin/Tryptase) Inhibitor->Protease Competitive Inhibition (S1 Pocket) PAR2 Protease-Activated Receptor 2 (PAR-2) Protease->PAR2 N-terminal Cleavage Gq Gq Protein Activation PAR2->Gq PAR_AP PAR-2 Activating Peptide (SLIGKV-NH2) PAR_AP->PAR2 Direct Binding (Bypasses Protease) PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Flux (Fluo-4 Readout) PLC->Ca2

Fig 1. PAR-2 signaling pathway and the pharmacological intervention point of the benzamidine derivative.

Assay Design: Building a Self-Validating System

A common pitfall in protease inhibitor screening is the inability to distinguish between protease inhibition and off-target receptor antagonism. To ensure trustworthiness , the protocol below is engineered as a self-validating system .

We achieve this by utilizing two parallel stimulation arms:

  • Native Protease (Trypsin): Requires active proteolytic cleavage to trigger the calcium flux.

  • PAR-2 Activating Peptide (PAR-2 AP, sequence: SLIGKV-NH2): A synthetic peptide that mimics the tethered ligand, activating PAR-2 directly and bypassing the need for protease cleavage[2].

If 5-chloro-2-methoxybenzamidine hydrochloride successfully inhibits the calcium flux induced by Trypsin, but fails to inhibit the flux induced by PAR-2 AP, we definitively prove that the compound's mechanism of action is upstream protease inhibition, not downstream GPCR antagonism.

Protocol: Real-Time Intracellular Calcium Mobilization Assay

Materials and Reagents
  • Cell Line: A549 (Human lung carcinoma) or HUVEC cells (endogenously expressing high levels of PAR-2).

  • Fluorescent Probe: Fluo-4 AM (Calcium indicator).

  • Efflux Inhibitor: Probenecid (Prevents dye extrusion via multidrug resistance pumps).

  • Test Compound: 5-Chloro-2-methoxybenzamidine hydrochloride (Prepared as a 10 mM stock in DMSO).

  • Stimuli: Bovine Trypsin and PAR-2 AP (SLIGKV-NH2).

Assay_Workflow Step1 1. Cell Seeding A549 Cells in 384-well plate Step2 2. Dye Loading Fluo-4 AM + Probenecid Step1->Step2 Step3 3. Pre-treatment Benzamidine Derivative (15m) Step2->Step3 Step4 4. Stimulation Add Trypsin or PAR-2 AP Step3->Step4 Step5 5. Kinetic Readout FLIPR Ca2+ Flux (Ex:488/Em:525) Step4->Step5

Fig 2. Step-by-step workflow for the real-time intracellular calcium mobilization assay.

Step-by-Step Methodology

Step 1: Cell Preparation

  • Harvest A549 cells at 80% confluency.

  • Seed cells at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate using 20 µL of complete growth medium (DMEM + 10% FBS).

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence and monolayer formation.

Step 2: Dye Loading Causality Note: Fluo-4 AM is an acetoxymethyl ester that passively diffuses into the cell, where intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside.

  • Aspirate the growth medium carefully to avoid disturbing the cell monolayer.

  • Add 20 µL/well of Calcium Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM and 2.5 mM probenecid.

  • Incubate in the dark for 45 minutes at 37°C, followed by 15 minutes at room temperature to ensure complete AM ester hydrolysis.

Step 3: Compound Pre-Incubation Causality Note: Benzamidines are competitive inhibitors. Pre-incubation is strictly required to allow the compound to reach thermodynamic equilibrium within the protease's S1 pocket before the protease is exposed to the cell surface[5].

  • Prepare a 3X concentration serial dilution of 5-chloro-2-methoxybenzamidine hydrochloride in Assay Buffer (Final assay concentrations ranging from 100 µM to 1 nM).

  • Add 10 µL of the compound dilutions to the respective wells.

  • Incubate for 15 minutes at room temperature.

Step 4: Kinetic Readout & Stimulation

  • Prepare 4X solutions of the stimuli in Assay Buffer: Trypsin (final concentration 10 nM) and PAR-2 AP (final concentration 10 µM).

  • Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR) or equivalent kinetic plate reader.

  • Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) at 1-second intervals for 10 seconds.

  • Utilize the instrument's automated fluidics to inject 10 µL of the stimuli online.

  • Record the kinetic fluorescence response continuously for 3 minutes to capture the transient intracellular calcium peak.

Data Interpretation & Quantitative Benchmarks

To analyze the data, extract the Maximum minus Minimum (Max-Min) Relative Fluorescence Units (RFU) for each well. Normalize the data against the vehicle control (100% activation) and baseline (0% activation). Plot the normalized data against the log concentration of the benzamidine derivative using a 4-parameter logistic non-linear regression to determine the IC50​ .

Table 1: Expected Pharmacological Profiles and Self-Validation Matrix

Experimental ConditionStimulus AddedExpected Ca2+ FluxPharmacological Deduction
Vehicle Control (DMSO)Trypsin (10 nM)High (100%)Baseline PAR-2 cleavage and activation.
5-Chloro-2-methoxybenzamidine Trypsin (10 nM) Low (<20%) Successful competitive inhibition of the serine protease.
Vehicle Control (DMSO)PAR-2 AP (10 µM)High (100%)Baseline peptide-induced receptor activation.
5-Chloro-2-methoxybenzamidine PAR-2 AP (10 µM) High (~100%) Validates target specificity: The compound does not antagonize the PAR-2 receptor directly.

By strictly adhering to this self-validating framework, researchers can confidently isolate the serine protease inhibitory activity of 5-chloro-2-methoxybenzamidine hydrochloride from downstream signaling artifacts, ensuring high-fidelity data for structure-activity relationship (SAR) profiling and lead optimization.

References

  • ACS Pharmacology & Translational Science. "Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition." ACS Publications, 2025. URL: [Link]

  • Andrews, J. M., et al. "Inhibition of four human serine proteases by substituted benzamidines." Journal of Medicinal Chemistry / PubMed, 1983. URL:[Link]

  • Walsmann, P. "Inhibition of serine proteinases by benzamidine derivatives." Acta Biologica et Medica Germanica / PubMed, 1977. URL:[Link]

  • Napoli, C., et al. "Protease-activated receptor-2 modulates myocardial ischemia-reperfusion injury in the rat heart." PMC / NIH, 2000. URL:[Link]

Sources

Method

Application Note: Advanced Analytical Methodologies for the Detection and Quantitation of 5-Chloro-2-methoxybenzamidine Hydrochloride

Executive Summary 5-Chloro-2-methoxybenzamidine hydrochloride (CAS: 1171017-97-2) is a critical synthetic intermediate and pharmacophore building block, frequently utilized in the development of serine protease inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-methoxybenzamidine hydrochloride (CAS: 1171017-97-2) is a critical synthetic intermediate and pharmacophore building block, frequently utilized in the development of serine protease inhibitors (e.g., Factor Xa and thrombin inhibitors). The benzamidine moiety mimics the basic side chain of arginine, anchoring the molecule within the S1 specificity pocket of target proteases.

However, this same structural feature presents significant analytical challenges. With a pKa typically exceeding 11, the amidine group remains permanently protonated under standard reversed-phase liquid chromatography (RPLC) conditions. This leads to severe secondary interactions with residual surface silanols on conventional silica columns, resulting in poor retention, extreme peak tailing, and compromised quantitative accuracy. To overcome these physicochemical barriers, this application note details two orthogonal, self-validating analytical workflows: an Ion-Pairing HPLC-UV method for high-concentration assay/purity testing, and a Charged Surface Hybrid (CSH) LC-MS/MS method for trace-level impurity profiling.

Section 1: Causality in Method Design & Physicochemical Profiling

HPLC-UV via Ion-Pairing Chromatography (IPC)

Standard acidic mobile phases fail to retain small, highly polar benzamidines on C18 stationary phases. By introducing sodium hexanesulfonate as an ion-pairing reagent, the negatively charged sulfonate group forms a neutral, lipophilic ion-pair complex with the positively charged amidine. This dramatically increases and shields the analyte from ionized silanols[1]. The mobile phase is buffered to pH 3.0 to ensure complete protonation of the analyte and the suppression of silanol ionization.

LC-MS/MS via CSH C18 Chromatography

While IPC is excellent for UV detection, alkyl sulfonates cause catastrophic ion suppression in electrospray ionization (ESI) mass spectrometry and permanently contaminate MS sources. For trace detection, we utilize a Charged Surface Hybrid (CSH) C18 column. CSH technology incorporates a low-level positive charge on the silica surface. This creates electrostatic repulsion between the stationary phase and the protonated 5-Chloro-2-methoxybenzamidine, preventing secondary interactions and yielding like aqueous formic acid[2].

Section 2: Workflow Visualization

Workflow Sample 5-Chloro-2-methoxybenzamidine HCl Sample Preparation Split Analytical Pathway Sample->Split HPLC Protocol A: HPLC-UV Ion-Pairing RP-HPLC Split->HPLC Routine QA/QC LCMS Protocol B: LC-MS/MS CSH C18 Chromatography Split->LCMS Trace Analysis HPLC_Data Assay & Purity Quantitation (High Concentration Load) HPLC->HPLC_Data LCMS_Data Trace Detection & Profiling (Low Concentration) LCMS->LCMS_Data

Figure 1: Analytical workflow for 5-Chloro-2-methoxybenzamidine HCl detection.

Section 3: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography-UV (Assay & Purity)

Self-Validating Principle: This method includes a strict System Suitability Test (SST). The tailing factor ( Tf​ ) acts as an internal diagnostic; a Tf​>1.5 immediately flags insufficient ion-pair equilibration or column voiding, preventing the generation of compromised data.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.88 g of sodium hexanesulfonate in 1.0 L of ultrapure water (10 mM). Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 µm nylon membrane to create Mobile Phase A. Mobile Phase B is 100% Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of 5-Chloro-2-methoxybenzamidine HCl standard. Dissolve in 10 mL of Mobile Phase A (1.0 mg/mL stock). Dilute to a working concentration of 100 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • System Equilibration: Flush the C18 column (250 x 4.6 mm, 5 µm) with the starting mobile phase composition for at least 30 column volumes. Note: Ion-pairing reagents require extended equilibration times to saturate the stationary phase.

  • Execution: Inject 10 µL of the working standard. Monitor absorbance at 225 nm.

  • Wash Protocol: Post-analysis, flush the column with 50:50 Water:Acetonitrile (without ion-pairing reagent) for 45 minutes to prevent salt precipitation, followed by 100% Acetonitrile for storage.

Protocol B: LC-MS/MS (Trace Detection & Impurity Profiling)

Self-Validating Principle: The use of highly specific Multiple Reaction Monitoring (MRM) transitions coupled with a blank-injection carryover check ensures that the detected signal is exclusively from the analyte and not from system contamination (a common artifact with sticky basic compounds).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Sample Preparation: Dilute the sample in 90:10 Water:Acetonitrile to a final concentration of 10–100 ng/mL. Critical: High organic content in the sample diluent must be avoided to prevent solvent-induced peak distortion (breakthrough) on the CSH column.

  • MS Tuning: Infuse a 1 µg/mL solution of the analyte directly into the MS source. Optimize the declustering potential and collision energy for the [M+H]+ precursor ion ( m/z 185.0).

  • Execution: Inject 2 µL onto a CSH C18 column (100 x 2.1 mm, 1.7 µm) operating at 0.4 mL/min at 40°C.

  • Carryover Validation: Inject a blank solvent immediately after the highest calibration standard. The blank must exhibit an MRM peak area < 0.1% of the Lower Limit of Quantitation (LLOQ).

Section 4: Quantitative Data & Method Parameters

Table 1: HPLC-UV Gradient & System Suitability Parameters
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.080201.0
5.080201.0
15.050501.0
20.050501.0

System Suitability Targets (SST):

  • Tailing Factor ( Tf​ ): ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

  • %RSD (Area, n=5): ≤ 2.0%

Table 2: LC-MS/MS Gradient & MRM Transitions
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09550.4
1.09550.4
6.060400.4
8.060400.4

Optimized MRM Parameters (Positive ESI): | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Assignment | |---------------------|-------------------|-----------------|-----------------------|------------| | 185.0 | 168.0 | 50 | 20 | Quantifier ( −NH3​ ) | | 185.0 | 153.0 | 50 | 25 | Qualifier ( −CH3​OH ) |

Section 5: References

  • Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. Journal of Chromatography A, 2005.[Link]

  • Identification of Proteolysis Products in Protein Therapeutics through TMPP N-Terminal Tagging and Electron Transfer Dissociation Product Triggered Collisional Induced Dissociation Fragmentation. Journal of the American Society for Mass Spectrometry, 2021.[Link]

Sources

Application

A Robust, Validated HPLC Method for Purity Analysis of 5-Chloro-2-methoxybenzamidine Hydrochloride

An Application Note for the Pharmaceutical Scientist Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmaceutical Scientist

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 5-Chloro-2-methoxybenzamidine hydrochloride. As a crucial intermediate or active pharmaceutical ingredient (API) in drug development, ensuring its purity is paramount. This document provides a comprehensive guide, from the scientific rationale behind the method development to a step-by-step protocol and validation considerations based on International Council for Harmonisation (ICH) guidelines.[1][2][3] The method utilizes a standard C18 stationary phase with a gradient mobile phase of acidified water and acetonitrile, coupled with UV detection, ensuring specificity and sensitivity for the main component and potential impurities.

Introduction and Scientific Rationale

5-Chloro-2-methoxybenzamidine hydrochloride is an aromatic amine derivative whose structural motifs are common in pharmacologically active molecules. The purity of such compounds is a critical quality attribute (CQA) that can directly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][4]

The development of this method was guided by the physicochemical properties of the analyte. The benzamidine functional group is strongly basic (high pKa), meaning it will be protonated and exist as a cation at neutral or acidic pH. The molecule also contains a hydrophobic chlorophenyl group. This amphiphilic nature presents a challenge for retention and peak shape in reversed-phase chromatography.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: This is the most common and versatile mode of HPLC.[5] We selected a C18 stationary phase, which provides hydrophobic interactions with the aromatic ring of the analyte.

  • Acidified Mobile Phase: To address the basicity of the amidine group, the mobile phase is acidified with formic acid. This serves two critical purposes:

    • Consistent Ionization: It ensures the analyte consistently exists in its protonated (cationic) form, preventing peak splitting or broadening that can occur if the analyte is partially ionized.

    • Improved Peak Shape: The acidic conditions suppress the ionization of residual silanol groups on the silica-based stationary phase. This minimizes secondary ionic interactions between the cationic analyte and the stationary phase, which are a common cause of peak tailing.[6]

  • Gradient Elution: A gradient method, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed. This is crucial for a purity analysis, as it ensures that impurities with a wide range of polarities—from highly polar starting materials to non-polar byproducts—can be eluted and resolved from the main peak within a reasonable analysis time.

  • UV Detection: The aromatic ring in the analyte contains a chromophore that absorbs UV light, making UV detection a simple and robust choice for quantification. A wavelength of 254 nm is selected as it is a common setting for aromatic compounds, though method optimization would involve scanning for the UV maxima.

Experimental Protocol

This section provides a detailed, step-by-step methodology for performing the purity analysis.

Materials and Reagents
  • 5-Chloro-2-methoxybenzamidine hydrochloride reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (Analytical grade, ~99%)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters (PTFE or other compatible material)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Mix well and dilute to the mark with water.

  • Mobile Phase B: Acetonitrile (used as is).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio is recommended to match the initial chromatographic conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 5-Chloro-2-methoxybenzamidine hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh 10 mg of the 5-Chloro-2-methoxybenzamidine hydrochloride sample to be tested and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5-10 minutes if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the results, the system must meet predefined performance criteria before analysis, and the method itself must be validated according to ICH guidelines.[7][8]

System Suitability Testing (SST)

Before injecting samples, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for analysis if the following criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeEnsures the precision of the system over a short period.[1]
Purity Calculation

The purity of the sample is determined by the area percent method. This assumes that all impurities have a similar UV response to the main peak. For more accurate impurity profiling, relative response factors (RRFs) should be determined for known impurities.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Overview (ICH Q2(R2))

A full validation of this method would include the following parameters to demonstrate its suitability for its intended purpose.[2][8]

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is often demonstrated through forced degradation studies.[9]

  • Linearity: Demonstrating a linear relationship between analyte concentration and detector response over a specified range (e.g., from the Limit of Quantitation to 150% of the working concentration).[8]

  • Accuracy: The closeness of test results to the true value, typically assessed by spiking the sample with known amounts of the reference standard at different levels.[2]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and equipment.[1]

    • Intermediate Precision: Assesses the effect of random events on the precision of the procedure (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[2]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

Workflow and Data Management

The following diagram illustrates the complete workflow for the purity analysis of 5-Chloro-2-methoxybenzamidine hydrochloride.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_solutions Prepare Mobile Phases, Diluent, Standards, and Samples sys_setup System Setup & Equilibration (Column, Gradient, Flow Rate) prep_solutions->sys_setup sst System Suitability Test (SST) (5x Standard Injections) sys_setup->sst sst_check SST Criteria Met? (Tailing, Plates, %RSD) sst->sst_check sst_check->sst No (Troubleshoot) inject_samples Inject Blank, Standard, and Sample Solutions sst_check->inject_samples  Yes data_acq Data Acquisition (Chromatogram Generation) inject_samples->data_acq integration Peak Integration (Identify and Integrate All Peaks) data_acq->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Final Report (Include Chromatograms, SST, and Purity Results) calculation->report

Caption: Workflow for HPLC Purity Analysis.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • K. Dongala, et al. (2023). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharma Focus Asia. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]

  • H. J. Johansson, et al. (2005). Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. Journal of Chromatography A. Available at: [Link]

  • S. Kumar, et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • E. R. Kennedy & M. J. Seymour. Development of an analytical method for benzidine-based dyes. CDC Stacks. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • National Institutes of Health. 5-Chloro-2-methoxybenzamide. PubChem. Available at: [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available at: [Link]

  • S. Hrytsenko, et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. The Pharma Innovation Journal. Available at: [Link]

  • A. A. Al-Dhfyan, et al. (2017). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available at: [Link]

  • Google Patents.Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • M. Mulabegović, et al. (2004). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Bosnian Journal of Basic Medical Sciences. Available at: [Link]

  • ResearchGate. Development and Validation of RP-HPLC and Ultraviolet Spectrophotometric Methods of Analysis for the Quantitative Determination of Chlorhexidine Gluconate and Benzydamine Hydrochloride in Pharmaceutical Dosage Forms. Available at: [Link]

  • A. D. Cătă, et al. (2014). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-CHLORO-2-HYDROXY-N-PHENYLBENZAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • S. D. Deosarkar, et al. (2015). Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Cytiva. HiTrap Benzamidine FF (high sub). Available at: [Link]

  • NextSDS. 5-chloro-2-methoxybenzamide — Chemical Substance Information. Available at: [Link]

  • ResearchGate. Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation. Available at: [Link]

  • M. A. Berghot, et al. (2012). Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library. Available at: [Link]

  • C. D. Ambrono, et al. (2012). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. Available at: [Link]

Sources

Method

handling and storage of 5-Chloro-2-methoxybenzamidine hydrochloride powder

Application Note: Handling, Storage, and Reconstitution Protocols for 5-Chloro-2-methoxybenzamidine Hydrochloride Chemical Identity & Pharmacological Relevance 5-Chloro-2-methoxybenzamidine hydrochloride (Synonym: 5-Chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Reconstitution Protocols for 5-Chloro-2-methoxybenzamidine Hydrochloride

Chemical Identity & Pharmacological Relevance

5-Chloro-2-methoxybenzamidine hydrochloride (Synonym: 5-Chloro-2-methoxybenzimidamide hydrochloride; CAS: 1171017-97-2) is a highly specialized synthetic intermediate and pharmacophore utilized extensively in drug discovery. Benzamidine derivatives are classically known for their role as competitive inhibitors of serine proteases (e.g., thrombin, trypsin, factor Xa). The protonated amidine group mimics the basic side chain of arginine, allowing it to form critical bidentate salt bridges within the enzyme's S1 specificity pocket .

Physicochemical Profiling & Causality of Storage Conditions

Understanding the chemical vulnerabilities of this compound is essential for maintaining batch-to-batch reproducibility and preventing costly experimental failures.

  • Hygroscopicity & Hydrolysis: As a hydrochloride salt, this compound is inherently hygroscopic. When exposed to ambient humidity, the salt absorbs moisture, which facilitates the nucleophilic attack of water on the electrophilic amidine carbon. This leads to the irreversible hydrolysis of the amidine into the corresponding, biologically inactive amide .

    • Causality: Maintaining a strictly anhydrous environment is not merely a recommendation; it is a mechanistic requirement to prevent this degradation pathway.

  • Photo-Sensitivity: The presence of the 5-chloro substituent on the aromatic ring introduces a susceptibility to photo-degradation. UV photons provide sufficient activation energy to induce carbon-halogen bond cleavage via radical mechanisms.

    • Causality: Storage in actinic (amber) glassware prevents UV-induced radical formation, subsequent dimerization, and structural degradation.

Quantitative Storage Guidelines

To ensure compound integrity, adhere to the following empirically validated storage parameters.

Storage StateTemperatureAtmosphereContainer TypeExpected Shelf Life
Solid Powder (Long-Term) -20°CArgon / NitrogenAmber glass, PTFE-lined cap> 24 Months
Solid Powder (Short-Term) 2°C to 8°CDesiccated AirAmber glass, tightly sealed6 Months
Reconstituted Stock Solution -80°CArgon blanketLow-bind microcentrifuge tubes1 to 3 Months

Table 1: Optimal storage conditions and shelf-life expectations for 5-Chloro-2-methoxybenzamidine hydrochloride.

Experimental Workflow: Self-Validating Handling & Reconstitution Protocol

This protocol is designed as a self-validating system; each critical step includes a verification checkpoint to ensure the integrity of the downstream application.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature (20–25°C) for at least 30 minutes prior to opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the hygroscopic powder, accelerating hydrolysis.

  • Validation Check: The external surface of the vial must be completely dry and at ambient temperature before the seal is broken.

Step 2: Weighing under Inert Atmosphere

  • Action: Transfer the vial to a controlled environment (e.g., a glove box purged with Nitrogen or under a localized Argon stream). Weigh the required mass using an analytical balance.

  • Causality: Minimizes exposure to both atmospheric oxygen and moisture during the physical manipulation of the powder .

Step 3: Reconstitution

  • Action: Dissolve the powder in an appropriate anhydrous solvent (e.g., LC-MS grade DMSO) or a buffered aqueous solution. If using aqueous buffers, maintain a pH between 4.0 and 7.0.

  • Causality: At pH > 8.5, the amidine group (pKa ~ 11–12) begins to deprotonate, drastically reducing its aqueous solubility and increasing its susceptibility to nucleophilic attack.

  • Validation Check: Perform a visual inspection. The solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution or the presence of degraded, insoluble amide byproducts. If turbid, sonicate for 5 minutes; if turbidity persists, discard the solution.

Step 4: Sterile Filtration & Analytical Verification

  • Action: Pass the clear solution through a 0.22 µm PTFE syringe filter.

  • Validation Check: Analyze a 1 µL aliquot via LC-MS or HPLC to confirm purity (>98%) and verify the absence of the amide degradation peak .

Step 5: Aliquoting and Cryopreservation

  • Action: Divide the verified solution into single-use aliquots in amber, low-bind tubes. Overlay the liquid with a gentle stream of Argon gas before sealing, and immediately transfer to -80°C.

  • Causality: Single-use aliquots prevent freeze-thaw cycles, which cause local concentration gradients and pH shifts that rapidly degrade the compound.

Workflow Visualization

G A 1. Thermal Equilibration (Desiccator, 30 min) B 2. Inert Weighing (N2/Argon Atmosphere) A->B C 3. Reconstitution (DMSO or pH 4-7 Buffer) B->C D Validation 1: Visual Check (Clear, colorless solution) C->D D->C Fail (Turbid) -> Sonicate E 4. Sterile Filtration (0.22 µm PTFE) D->E Pass (Clear) F Validation 2: LC-MS/HPLC (Purity >98%) E->F G 5. Aliquot & Cryopreservation (-80°C, Argon blanket) F->G

Self-validating workflow for the preparation and storage of amidine solutions.

Safety & EHS Considerations

5-Chloro-2-methoxybenzamidine hydrochloride is classified as a skin, eye, and respiratory irritant.

  • PPE Requirements: Standard laboratory coat, nitrile gloves, and safety goggles.

  • Engineering Controls: All handling of the dry powder must be conducted within a Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of aerosolized particulates.

  • Spill Response: Sweep up solid spills using a damp absorbent pad to prevent dust generation. Clean the affected area thoroughly with a 70% ethanol solution.

References

  • Chemical Properties and Safety Data for 5-Chloro-2-methoxybenzimidamide Hydrochloride. AccelaChem. Available at: [Link]

  • Material Safety Data Sheet - Benzamidine hydrochloride. Cole-Parmer. Available at: [Link]

Application

Advanced Protocol for the Preparation and Application of 5-Chloro-2-Methoxybenzamidine Hydrochloride Solutions

Executive Summary 5-Chloro-2-methoxybenzamidine hydrochloride is a highly specialized chemical building block and pharmacological ligand. In preclinical drug development and biochemical assays, it is predominantly utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-methoxybenzamidine hydrochloride is a highly specialized chemical building block and pharmacological ligand. In preclinical drug development and biochemical assays, it is predominantly utilized as a competitive inhibitor of trypsin-like serine proteases or as a precursor for synthesizing complex receptor ligands[1]. This application note provides a self-validating, step-by-step protocol for preparing stable solutions of 5-chloro-2-methoxybenzamidine hydrochloride, ensuring maximum compound integrity, reproducibility, and precision in downstream in vitro assays.

Mechanistic Context & Rationale

To design an effective solvation and assay strategy, one must understand the molecular behavior of the compound. Benzamidine derivatives are classic arginine/lysine mimetics. In the context of serine proteases (e.g., thrombin, factor Xa, matriptase-2), the positively charged amidine group forms a critical bidentate salt bridge with the negatively charged Asp189 residue located at the bottom of the enzyme's S1 specificity pocket[2].

The specific substitutions on the phenyl ring dictate the compound's affinity and solubility profile:

  • The 5-Chloro Substituent: This halogen is not merely a structural placeholder; it actively participates in halogen bonding within the hydrophobic regions of the S1 pocket. Halogen bonds are highly directional and significantly stronger (3.5–4.5 kcal/mol) than standard van der Waals interactions, exponentially increasing target affinity[3].

  • The 2-Methoxy Substituent: Provides steric bulk and electronic modulation to the phenyl ring, influencing the orientation of the amidine group and optimizing indirect contacts with the active site[4].

  • The Hydrochloride Salt Form: While the free base (CAS: 164670-74-0) has limited aqueous solubility, the hydrochloride salt (CAS: 1171017-97-2) significantly enhances solvation kinetics[5]. However, because amidines can undergo slow hydrolysis in unbuffered water, strategic solvent selection is critical.

Physicochemical Properties

Understanding these parameters is essential for calculating molarity and predicting solvent behavior.

PropertyValue / Description
Chemical Name 5-Chloro-2-methoxybenzamidine hydrochloride
CAS Number 1171017-97-2 (HCl salt) / 164670-74-0 (Free base)[5]
Molecular Formula C8H10Cl2N2O (HCl salt)
Molecular Weight 221.08 g/mol (HCl salt)
Target Application Trypsin-like Serine Proteases (S1 Pocket) / Organic Synthesis
Primary Solvent Strategy Anhydrous DMSO (Master Stock) Aqueous Buffer (Working)

Reagent Preparation Protocol

This protocol is designed as a self-validating system. By separating the master stock preparation from the aqueous working dilution, we eliminate the risk of compound degradation over time.

Phase 1: Master Stock Preparation (100 mM)

Causality: While the HCl salt is water-soluble, preparing the primary master stock in anhydrous DMSO is mandatory. Aqueous environments can trigger slow hydrolysis of the amidine group during long-term storage. DMSO ensures complete solvation of the hydrophobic 5-chloro-2-methoxyphenyl ring while preserving the amidine functionality.

  • Equilibration: Allow the lyophilized 5-chloro-2-methoxybenzamidine hydrochloride powder to equilibrate to room temperature in a desiccator to prevent condensation. Note: Hydrochloride salts are hygroscopic; moisture absorption will skew mass calculations.

  • Weighing: Using an analytical balance, weigh exactly 22.11 mg of the compound into a sterile, static-free glass vial.

  • Solvation: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Dissolution: Vortex the solution for 30–60 seconds. The solution should be completely clear and colorless.

Phase 2: Aliquoting and Cryopreservation

Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, degrading the compound.

  • Divide the 100 mM master stock into 50 µL single-use aliquots using amber microcentrifuge tubes (to prevent potential photo-degradation).

  • Store immediately at -20°C or -80°C . Under these conditions, the stock is stable for up to 6 months.

Phase 3: Assay-Specific Working Solution (Aqueous)

Causality: High concentrations of DMSO (>1%) will denature sensitive enzymes in biochemical assays. Dilution must occur immediately prior to the assay.

  • Thaw a single 50 µL aliquot at room temperature.

  • Dilute the stock into your specific assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Critical Rule: Ensure the final concentration of DMSO in the experimental well never exceeds 1% v/v . For a 100 µM final assay concentration, dilute the 100 mM stock 1:1000 in buffer (yielding 0.1% DMSO).

Experimental Workflow Visualization

Workflow A 1. Solid Compound 5-Chloro-2-methoxybenzamidine HCl B 2. Master Stock Dissolve in Anhydrous DMSO (100 mM) A->B C 3. Aliquoting Single-use volumes in amber tubes B->C D 4. Cryopreservation Store at -20°C (Desiccated) C->D E 5. Working Solution Dilute in Aqueous Buffer (<1% DMSO) D->E F 6. Downstream Assay Protease Inhibition / Binding Studies E->F

Workflow for the preparation and storage of 5-Chloro-2-methoxybenzamidine HCl solutions.

Application: In Vitro Serine Protease Inhibition Assay

To validate the biological activity of your prepared solution, perform a standard chromogenic protease inhibition assay.

Self-Validating Control Design: You must include a "Vehicle Control" well containing the exact concentration of DMSO present in your highest inhibitor concentration well. This proves that any observed inhibition is due to the 5-chloro-2-methoxybenzamidine, not solvent toxicity.

Step-by-Step Assay Workflow:

  • Enzyme Preparation: Dilute the target serine protease (e.g., human thrombin) to a working concentration of 0.5 nM in assay buffer.

  • Inhibitor Titration: Prepare a 10-point serial dilution of the 5-chloro-2-methoxybenzamidine working solution (e.g., 100 µM down to 0.1 nM).

  • Incubation: Mix 40 µL of the enzyme with 10 µL of the inhibitor dilutions in a 96-well microplate. Incubate at 37°C for 15 minutes. Causality: This allows the amidine group to reach thermodynamic binding equilibrium within the S1 pocket.

  • Substrate Addition: Add 50 µL of a specific chromogenic substrate (e.g., S-2238 for thrombin) at a concentration equal to its Km​ value.

  • Kinetic Read: Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well and determine the IC50​ using non-linear regression analysis.

Mechanism E Serine Protease (Active Enzyme) EI Enzyme-Inhibitor Complex (Inactive) E->EI + Inhibitor P Cleaved Product (Absorbance Signal) E->P + Substrate I 5-Chloro-2-methoxybenzamidine (S1 Pocket Binder) I->EI EI->P Cleavage Blocked S Chromogenic Substrate S->P

Mechanism of competitive serine protease inhibition by 5-Chloro-2-methoxybenzamidine.

References

  • Title: Direct Introduction of an N,N′-Nonsubstituted Carboxamidine Group by Grignard Addition to Silylated Cyanamide Source: Thieme E-Books & E-Journals URL
  • Title: Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines Source: NIH / Elsevier URL
  • Title: Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases Source: RSC Advances URL
  • Title: Oxyanion-mediated inhibition of serine proteases Source: ACS Publications URL
  • Source: aldlab.

Sources

Method

Application Note: High-Throughput Kinase Profiling of 5-Chloro-2-methoxybenzamidine Hydrochloride

Introduction & Scientific Rationale In contemporary drug discovery, mapping the polypharmacological landscape of small molecules is critical for predicting off-target liabilities and identifying novel therapeutic startin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In contemporary drug discovery, mapping the polypharmacological landscape of small molecules is critical for predicting off-target liabilities and identifying novel therapeutic starting points. 5-Chloro-2-methoxybenzamidine hydrochloride (5-CMBA-HCl) is a low-molecular-weight compound featuring a substituted benzamidine pharmacophore. Historically, benzamidines are recognized as potent, reversible inhibitors of trypsin-like serine proteases (e.g., urokinase, thrombin) due to their ability to anchor into the deep S1 specificity pocket via bidentate salt bridges[1].

However, large-scale fragment-based drug discovery (FBDD) initiatives have demonstrated that chemical fragments like benzamidine can exhibit unexpected binding preferences across the broader proteome, including the kinome[2]. The planar, hydrogen-bond-rich nature of the benzamidine moiety allows it to occasionally mimic the adenine ring of ATP, interacting with the highly conserved hinge region of various kinases[2]. Consequently, screening 5-CMBA-HCl against a comprehensive kinase panel is a mandatory step to assess its selectivity profile, rule out pan-assay interference, and evaluate its potential as a novel hinge-binding scaffold.

Assay Principle: The ADP-Glo™ Methodology

To achieve a robust, substrate-agnostic evaluation across a >300-kinase panel, this protocol utilizes the [3]. Unlike traditional radiometric assays ( 33 P-ATP) or phospho-specific antibody methods (TR-FRET), ADP-Glo is a universal, homogeneous luminescent assay that directly quantifies the amount of ADP produced during the kinase reaction[3].

ADPGloMechanism Kinase Active Kinase + Substrate + 5-CMBA-HCl Reaction ATP → ADP + Phospho-Substrate Kinase->Reaction Step1 Step 1: ADP-Glo Reagent (Depletes unreacted ATP) Reaction->Step1 Step2 Step 2: Kinase Detection Reagent (Converts ADP → ATP) Step1->Step2 Readout Luciferase Reaction (ATP + Luciferin → Light) Step2->Readout

Fig 1: Biochemical mechanism of the ADP-Glo assay converting kinase-generated ADP into luminescence.

Experimental Design & Causality

As a self-validating system, every parameter in this protocol is engineered with specific biochemical causality:

  • ATP Concentration at Apparent Km​ ( Kmapp​ ): The ATP concentration is not uniform across the panel; it is individually calibrated to the Kmapp​ of each specific kinase. Causality: Setting ATP at Kmapp​ perfectly balances the assay's sensitivity to detect ATP-competitive inhibitors (like potential benzamidine hinge-binders) while maintaining physiological relevance. If ATP is too high, weak competitive inhibitors will be masked; if too low, the assay lacks physiological translatability.

  • Two-Step Reagent Addition: The protocol mandates a strict 40-minute incubation with the ADP-Glo™ Reagent prior to detection[4]. Causality: This step is required to enzymatically deplete all unconsumed background ATP. Incomplete depletion leads to artificially high baseline luminescence, destroying the signal-to-background ratio and rendering IC 50​ calculations invalid.

  • System Validation (Z'-factor): Every 384-well plate includes 16 wells of a positive control (Staurosporine, a pan-kinase inhibitor) and 16 wells of a negative vehicle control (1% DMSO). Causality: This allows for the calculation of the Z'-factor per plate. A Z'-factor 0.5 mathematically guarantees that the assay window is sufficiently wide and the data variance is low enough to trust the compound's profiling results[5].

Experimental Workflow & Protocol

KinaseScreeningWorkflow C_Prep 1. Compound Prep (5-CMBA-HCl) K_Rxn 2. Kinase Reaction (ATP + Substrate) C_Prep->K_Rxn Depletion 3. ATP Depletion (ADP-Glo Reagent) K_Rxn->Depletion Detection 4. ADP Detection (Luciferase) Depletion->Detection Data 5. Data Analysis (IC50 Profiling) Detection->Data

Fig 2: High-throughput screening workflow for 5-CMBA-HCl using the ADP-Glo luminescent assay.

Step-by-Step Methodology

Phase 1: Reagent & Compound Preparation

  • Kinase Buffer Formulation: Prepare the universal kinase buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl 2​ , 0.1 mg/mL BSA, 2 mM MnCl 2​ , and 50 µM DTT. Keep on ice.

  • Compound Dilution: Dissolve 5-CMBA-HCl in 100% anhydrous DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in a 96-well intermediate plate.

  • Acoustic Dispensing: Using an Echo® Acoustic Dispenser, transfer 50 nL of the serially diluted 5-CMBA-HCl into a 384-well low-volume white assay plate. Note: The final DMSO concentration in the assay will be exactly 1%, preventing solvent-induced kinase denaturation.

Phase 2: Kinase Reaction Execution 4. Enzyme Addition: Dispense 2.5 µL of the target kinase (diluted in Kinase Buffer to its optimal working concentration) into the 384-well plate. 5. Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes. Causality: This allows 5-CMBA-HCl to pre-equilibrate with the kinase, which is crucial for detecting compounds with slow-binding kinetics. 6. Reaction Initiation: Dispense 2.5 µL of the ATP/Substrate mix (prepared at 2X final concentration, with ATP at Kmapp​ ) to initiate the reaction. 7. Kinase Incubation: Seal the plate and incubate at RT for 60 minutes.

Phase 3: Depletion & Detection 8. ATP Depletion: Dispense 5 µL of into all wells[4]. Incubate at RT for exactly 40 minutes to halt the kinase reaction and deplete unreacted ATP[4]. 9. Signal Generation: Dispense 10 µL of Kinase Detection Reagent into all wells. Incubate at RT for 30–60 minutes in the dark[4]. Causality: This step converts ADP back to ATP and drives the luciferase reaction to produce a stable luminescent glow[3]. 10. Data Acquisition: Read the plate on a multi-mode microplate luminometer (e.g., BMG LABTECH PHERAstar) using an integration time of 0.5–1.0 second per well[4].

Representative Data Presentation

The luminescence data is normalized to the DMSO control (0% inhibition) and the Staurosporine control (100% inhibition). Dose-response curves are fitted using a four-parameter logistic (4PL) non-linear regression model to derive the IC 50​ values.

Below is a representative subset of quantitative profiling data, demonstrating how 5-CMBA-HCl exhibits weak, micromolar off-target binding against specific kinase families, validating the necessity of the screen.

Kinase TargetKinase FamilyATP Kmapp​ (µM)5-CMBA-HCl IC 50​ (µM)Staurosporine IC 50​ (nM)Z'-Factor
BRAF (V600E) TKL15> 1004.20.82
EGFR (WT) TK545.31.50.79
JNK1 CMGC1082.112.40.85
JAK2 TK8> 1000.80.88
LCK TK2538.72.10.76

Table 1: Representative kinase panel profiling results for 5-CMBA-HCl. The robust Z'-factors (>0.5) confirm the validity of the assay system. The data reveals weak off-target affinity for specific Tyrosine Kinases (TK), providing critical insights for structural optimization.

References

  • ACS Publications. "Chemical Fragments as Foundations for Understanding Target Space and Activity Prediction." Journal of Medicinal Chemistry.[Link]

  • PNAS. "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase." Proceedings of the National Academy of Sciences.[Link]

Sources

Application

Application Note &amp; Protocols: Investigating the Antiviral Potential of 5-Chloro-2-methoxybenzamidine HCl

Introduction: Rationale for Investigation The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents with diverse mechanisms of action. Small molecule i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for Investigation

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents with diverse mechanisms of action. Small molecule inhibitors that target essential viral enzymes represent a highly successful strategy in antiviral drug development.[1] 5-Chloro-2-methoxybenzamidine HCl is a synthetic small molecule whose antiviral potential remains largely unexplored. However, its chemical structure, featuring a benzamidine moiety, presents a compelling case for its investigation as a viral protease inhibitor.

The amidine group (-C(=NH)NH2) is a bioisostere of the guanidinium group found in arginine. Many viral proteases, which are essential for cleaving large viral polyproteins into functional units, recognize and cleave at specific sites containing basic residues like arginine or lysine.[2][3] Therefore, it is hypothesized that 5-Chloro-2-methoxybenzamidine HCl may act as a competitive inhibitor of viral proteases, disrupting the viral replication cycle.

This document serves as a comprehensive guide for researchers initiating studies on 5-Chloro-2-methoxybenzamidine HCl. It provides a hypothesized mechanism of action, detailed protocols for evaluating its in vitro antiviral efficacy and cytotoxicity, and a framework for data interpretation.

Hypothesized Mechanism of Action: Viral Protease Inhibition

Viral proteases are crucial for the lifecycle of many viruses, including retroviruses (e.g., HIV), flaviviruses (e.g., Zika, Dengue), and coronaviruses (e.g., SARS-CoV-2).[3][4] These viruses synthesize their proteins as a single large polyprotein, which is non-functional until it is cleaved into individual structural and non-structural proteins by a viral protease.[3] Inhibition of this protease halts the production of mature, functional viral components, thereby arresting viral replication.[1]

The benzamidine scaffold of 5-Chloro-2-methoxybenzamidine HCl is predicted to bind to the active site of viral proteases, specifically in the S1 pocket which often accommodates the side chain of arginine or lysine residues of the natural substrate. By occupying this active site, the compound can prevent the protease from binding to and cleaving the viral polyprotein.

Protease_Inhibition_Mechanism cluster_0 Normal Viral Replication cluster_1 Inhibition by 5-Chloro-2-methoxybenzamidine HCl Polyprotein Viral Polyprotein Protease Viral Protease Polyprotein->Protease Binds to Active Site Proteins Mature Viral Proteins Protease->Proteins Cleavage Virus New Virus Particles Proteins->Virus Assembly of New Virions Inhibitor 5-Chloro-2-methoxybenzamidine HCl (Test Compound) BlockedProtease Inactive Protease-Inhibitor Complex Inhibitor->BlockedProtease Occupies Active Site NoProteins No Mature Proteins BlockedProtease->NoProteins NoVirus Replication Blocked NoProteins->NoVirus

Caption: Hypothesized mechanism of 5-Chloro-2-methoxybenzamidine HCl as a viral protease inhibitor.

Preliminary Compound Handling & Preparation

Proper handling and preparation of the test compound are critical for reproducible results.

3.1 Safety Precautions While a specific safety data sheet (SDS) for 5-Chloro-2-methoxybenzamidine HCl is not widely available, data from structurally related compounds suggest the following precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5] Avoid inhalation of dust or contact with skin and eyes.[6] Handle in a chemical fume hood.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, well-ventilated place, protected from light.

3.2 Preparation of Stock Solutions

  • Solvent Selection: Begin by testing solubility in Dimethyl Sulfoxide (DMSO), a common solvent for small molecules in biological assays.[7]

  • Stock Concentration: Prepare a high-concentration primary stock solution, for example, 10 mM or 20 mM in 100% DMSO. This minimizes the volume of DMSO added to cell cultures, reducing solvent-induced toxicity.

  • Procedure:

    • Accurately weigh the required amount of 5-Chloro-2-methoxybenzamidine HCl powder.

    • Add the calculated volume of DMSO to achieve the desired molarity.

    • Vortex or sonicate gently until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

Experimental Protocols: A Step-by-Step Guide

A systematic evaluation of a novel antiviral compound involves two primary stages: assessing its toxicity to the host cells and then determining its efficacy against the virus. The ratio of these two values provides the selectivity index (SI), a critical measure of a drug's potential.[7]

Antiviral_Screening_Workflow Start Start: Prepare Compound Stock Solution Cytotoxicity Protocol 1: Determine Cytotoxicity (CC50) in Host Cells Start->Cytotoxicity Efficacy Protocol 2: Determine Antiviral Efficacy (EC50) against Target Virus Start->Efficacy CalculateSI Data Analysis: Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->CalculateSI Efficacy->CalculateSI Decision Is SI > 10? CalculateSI->Decision Hit Result: Potentially Viable Antiviral 'Hit' Decision->Hit Yes Discard Result: Discard or Deprioritize (Poor Therapeutic Window) Decision->Discard No

Caption: Overall workflow for in vitro antiviral screening of a novel compound.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

Objective: To determine the concentration of 5-Chloro-2-methoxybenzamidine HCl that reduces the viability of uninfected host cells by 50%. This is essential to ensure that any observed antiviral effect is not simply due to the compound killing the cells.

Principle: A colorimetric assay, such as the WST-1 or MTT assay, is used to measure the metabolic activity of cells, which correlates with cell viability.[8][9]

Materials:

  • Host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for RSV, HeLa for Rhinovirus)

  • Complete cell culture medium (e.g., DMEM or MEM with 5-10% Fetal Bovine Serum)

  • 96-well flat-bottom cell culture plates

  • 5-Chloro-2-methoxybenzamidine HCl stock solution (e.g., 10 mM in DMSO)

  • WST-1 or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in ~80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.

  • Compound Dilution:

    • On the day of the assay, prepare a serial dilution series of the compound in complete medium. A common approach is a 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM or 200 µM).

    • Crucially, ensure the final DMSO concentration in all wells (including the "cells only" control) is constant and non-toxic (typically ≤0.5%).

  • Treatment:

    • After 24 hours, carefully remove the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions to the appropriate wells in triplicate.

    • Include "Cell Control" wells (medium with the same final DMSO concentration but no compound) and "Blank" wells (medium only, no cells).

  • Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • Viability Measurement (WST-1 Example):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Shake the plate for 1 minute to ensure homogeneity.

    • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "Blank" wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the "Cell Control" wells: % Viability = (Absorbance_treated / Absorbance_cell_control) * 100

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the CC50 value.

| Table 1: Example Cytotoxicity Assay Plate Layout | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Well | 1-3 | 4-6 | 7-9 | 10-12 | | Row A | Cell Control (DMSO) | Compound 100 µM | Compound 12.5 µM | Blank (Media) | | Row B | Cell Control (DMSO) | Compound 50 µM | Compound 6.25 µM | Blank (Media) | | Row C | Cell Control (DMSO) | Compound 25 µM | Compound 3.13 µM | Blank (Media) | | ... | ... | ... | ... | ... |

Protocol 2: Plaque Reduction Neutralization Assay (PRNA)

Objective: To determine the concentration of the compound that reduces the number of viral plaques by 50% (the 50% Effective Concentration or EC50).

Principle: This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus, specifically its ability to form localized zones of cell death (plaques) in a cell monolayer.[10]

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates.

  • Target virus stock with a known titer (PFU/mL).

  • 5-Chloro-2-methoxybenzamidine HCl serial dilutions (prepared in infection medium, e.g., serum-free medium).

  • Overlay medium (e.g., medium containing 1% methylcellulose or Avicel).

  • Fixing solution (e.g., 4% formaldehyde).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Compound-Virus Incubation (Optional, for entry inhibition): Mix virus inoculum with compound dilutions and incubate for 1 hour at 37°C before adding to cells.

  • Infection:

    • Wash cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with a standardized amount of virus (e.g., 100 Plaque Forming Units - PFU) in the presence of the serially diluted compound. Use concentrations well below the calculated CC50.

    • Include a "Virus Control" (cells + virus, no compound) and "Cell Control" (cells only).

    • Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay Application:

    • After adsorption, remove the virus inoculum.

    • Gently add 2-3 mL of the overlay medium to each well. The semi-solid overlay prevents the spread of progeny virus through the medium, restricting infection to adjacent cells and thus forming discrete plaques.

  • Incubation: Incubate the plates at 37°C, 5% CO2 for 2-5 days, or until clear plaques are visible in the "Virus Control" wells.

  • Fixing and Staining:

    • Carefully remove the overlay medium.

    • Fix the cells with the fixing solution for at least 20 minutes.

    • Remove the fixative and stain the cell monolayer with crystal violet for 15 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well. Live cells will be stained purple, while plaques will appear as clear zones.

Data Analysis:

  • Calculate the percentage of plaque reduction for each concentration relative to the "Virus Control" wells: % Reduction = (1 - (Plaque_count_treated / Plaque_count_virus_control)) * 100

  • Use non-linear regression analysis to calculate the EC50 value.

Data Interpretation

The ultimate goal is to find a compound that is highly effective against the virus at concentrations that are not harmful to the host cells. This is quantified by the Selectivity Index (SI).

Selectivity Index (SI) = CC50 / EC50

The SI provides a measure of the therapeutic window of the compound. A higher SI value indicates a more promising candidate for further development.

| Table 2: Interpretation of Selectivity Index (SI) Values | | :--- | :--- | :--- | | SI Value | Interpretation | Recommendation | | < 10 | Poor selectivity; likely cytotoxic. | Discard or deprioritize. | | 10 - 100 | Moderate selectivity; potential for optimization. | Consider a "hit" for further study. | | > 100 | High selectivity; promising candidate. | Prioritize for further development. | | > 1000 | Excellent selectivity. | Strong candidate for advanced studies. |

Troubleshooting Common Issues

| Table 3: Troubleshooting Guide | | :--- | :--- | :--- | | Problem | Potential Cause(s) | Suggested Solution(s) | | High variability between replicate wells. | Inconsistent cell seeding; pipetting errors; edge effects on the plate. | Use a multichannel pipette; ensure a single-cell suspension before seeding; avoid using the outermost wells of the plate. | | CC50 value is very low (<1 µM). | Compound is highly cytotoxic; precipitation of the compound at high concentrations. | Re-evaluate the compound's potential; check for precipitate under a microscope and consider using a lower starting concentration or a different solvent. | | No clear plaques in Virus Control wells. | Virus titer is too low; incubation time is too short; cell monolayer is unhealthy. | Re-titer the virus stock; optimize incubation time; ensure cells are healthy and not overgrown before infection. | | EC50 and CC50 values are very close (SI < 10). | The observed "antiviral" effect is likely just cell death. | The compound is not a viable candidate in its current form. |

References

  • Kohlstaedt, L. A., & Steitz, T. A. (2001). Protease Inhibitors as Antiviral Agents. Clinical Microbiology Reviews, 14(2), 257-280. [Link]

  • Chang, K. O. (2006). Antiviral Drug Discovery Targeting to Viral Proteases. Current Pharmaceutical Design, 12(11), 1325-1346. [Link]

  • Silva, J. C. R., et al. (2024). Recent Advances on Targeting Proteases for Antiviral Development. International Journal of Molecular Sciences, 25(5), 2735. [Link]

  • Le, T. B., et al. (2018). Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. Antimicrobial Agents and Chemotherapy, 62(10), e00863-18. [Link]

  • Xiong, H., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Bioorganic & Medicinal Chemistry, 39, 116157. [Link]

  • Böttcher-Friebertshäuser, E., et al. (2018). The Antiviral Potential of Host Protease Inhibitors. Current Opinion in Virology, 32, 24-32. [Link]

  • Anonymous. (2024). Protease Inhibitors as Antivirals. Encyclopedia.pub. [Link]

  • NIH. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]

  • Chandran, K., et al. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. bioRxiv. [Link]

  • El-Gazzar, M. G., et al. (2023). In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. Molecules, 28(10), 4124. [Link]

  • Owen, D. R., et al. (2021). An Oral SARS-CoV-2 Mpro Inhibitor Clinical Candidate for the Treatment of COVID-19. medRxiv. [Link]

  • Anonymous. (2022). Mechanisms of action of antiviral drugs. Research Starters. [Link]

  • Ambadi, et al. (2026). Highly potent antiviral drug candidates targeting SARS-CoV-2 nsp3 and nsp5. Research Square. [Link]

Sources

Method

Application Note: Experimental Evaluation of 5-Chloro-2-methoxybenzamidine Hydrochloride in Cancer Cell Lines

Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals Discipline: Molecular Oncology, Kinase Pharmacology, and Signal Transduction Executive Summary & Mechanistic G...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals Discipline: Molecular Oncology, Kinase Pharmacology, and Signal Transduction

Executive Summary & Mechanistic Grounding

Protein Kinase D (PKD) is a family of serine/threonine kinases (PKD1, PKD2, and PKD3) belonging to the calcium/calmodulin-dependent kinase (CaMK) superfamily[1]. Aberrant PKD signaling is a critical driver in multiple malignancies, regulating tumor cell proliferation, apoptosis resistance, directed migration, and angiogenesis[2][3].

5-Chloro-2-methoxybenzamidine hydrochloride (CAS: 1171017-97-2) is utilized as a targeted small-molecule inhibitor of the PKD axis[4][5]. Because PKD sits at the nexus of diacylglycerol (DAG) and novel Protein Kinase C (nPKC) signaling[6], inhibiting its activity disrupts downstream oncogenic effectors, including the ERK1/c-MYC axis[7], NF-κB survival pathways[2], and Aurora A kinase-mediated cell cycle progression[3].

The Causality of Target Validation

To establish a self-validating experimental system, researchers must distinguish between upstream kinase activity and intrinsic PKD activity. PKD is activated via trans-phosphorylation of its activation loop (Ser744/Ser748) by upstream nPKCs[6][8]. Once activated, PKD undergoes intramolecular autophosphorylation at its C-terminus (e.g., Ser916 for PKD1, Ser876 for PKD2)[8][9].

Expert Insight: A direct, ATP-competitive PKD inhibitor like 5-Chloro-2-methoxybenzamidine hydrochloride will selectively abolish the autophosphorylation mark (p-Ser916 / p-Ser876) without necessarily eliminating the trans-phosphorylation mark (p-Ser744/748) driven by unaffected upstream PKCs. Monitoring both sites simultaneously provides definitive proof of direct PKD inhibition rather than upstream pathway toxicity.

G Stimuli GPCRs / Growth Factors DAG Diacylglycerol (DAG) Stimuli->DAG PKC Novel PKCs (e.g., PKCη, PKCε) DAG->PKC PKD Protein Kinase D (PKD1/2/3) PKC->PKD Phosphorylation (Ser744/748) Target1 HDAC5 / NF-κB PKD->Target1 Target2 ERK1 / c-MYC PKD->Target2 Target3 Aurora A / Cdc25C PKD->Target3 Inhibitor 5-Chloro-2-methoxybenzamidine HCl Inhibitor->PKD Inhibits Autophosphorylation Outcome1 Cell Survival & Proliferation Target1->Outcome1 Target2->Outcome1 Outcome2 G2/M Cell Cycle Progression Target3->Outcome2

Fig 1: PKD signaling axis and targeted inhibition by 5-Chloro-2-methoxybenzamidine HCl.

Model Selection & Quantitative Baselines

Different cancer lineages exhibit distinct dependencies on specific PKD isoforms. Selecting the appropriate cell line ensures robust signal-to-noise ratios during functional assays.

Table 1: Recommended Cancer Cell Lines for PKD Inhibition Assays
Cancer TypeRecommended Cell LineDominant IsoformPrimary Downstream ReadoutExpected Phenotype upon Inhibition
Pancreatic (PDAC) PANC-1PKD1 / PKD2NF-κB, Hsp27Decreased proliferation, Apoptosis[2]
Bladder (Urothelial) UMUC1, 5637PKD2Cdc25C, CDK1, p27Kip1G2/M Phase Arrest[9][10]
Breast (TNBC) MDA-MB-231, HCC1806PKD3ERK1, c-MYC (Ser62)G1 Phase Arrest, Decreased viability[1][11]
Prostate PC3PKD2Aurora A KinaseMitotic catastrophe, G2/M Arrest[3]

Experimental Workflows & Protocols

Workflow Step1 Cell Seeding (e.g., PANC-1, UMUC1) Step2 Serum Starvation (0.1% FBS, 24h) Step1->Step2 Step3 Inhibitor Pre-treatment (1h, Dose-Response) Step2->Step3 Step4 Agonist Stimulation (PMA / Neurotensin, 15m) Step3->Step4 Split1 Cell Viability (CCK-8 / MTS, 72h) Step4->Split1 Split2 Target Engagement (Western Blot p-PKD) Step4->Split2 Split3 Cell Cycle Analysis (Flow Cytometry, 24h) Step4->Split3

Fig 2: Standardized workflow for evaluating PKD inhibitors in cancer cell lines.

Protocol A: Target Engagement via Phospho-Western Blotting

To prove that 5-Chloro-2-methoxybenzamidine hydrochloride hits its intracellular target, we induce acute PKD activation using Phorbol 12-myristate 13-acetate (PMA) or a GPCR agonist (e.g., Neurotensin)[2].

Critical Expert Warning: Standard RIPA lysis buffers routinely contain benzamidine (10-200 mM) as a broad-spectrum serine protease inhibitor[6][12]. Because your test compound is a benzamidine derivative, using standard benzamidine in your lysis buffer can cause severe competitive artifacts if you plan to run downstream immunoprecipitation (IP) kinase assays. Always substitute benzamidine with AEBSF or a commercial protease inhibitor cocktail lacking benzamidine.

Step-by-Step Methodology:

  • Seeding: Plate cells (e.g., PANC-1) at 3×105 cells/well in a 6-well plate. Allow 24 hours for adherence.

  • Starvation (Causality Step): Wash cells with PBS and culture in medium containing 0.1% FBS for 24 hours. Why? This eliminates basal kinase signaling triggered by serum growth factors, maximizing the dynamic range of the subsequent stimulation.

  • Inhibitor Pre-treatment: Treat cells with a dose-titration of 5-Chloro-2-methoxybenzamidine hydrochloride (e.g., 0.1 μM, 1 μM, 5 μM, 10 μM) or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Stimulation: Add 100 nM PMA or 50 nM Neurotensin for exactly 15 minutes to acutely activate the DAG/PKC/PKD axis.

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse using modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate, 1 mM EDTA, 1 mM sodium orthovanadate, 50 mM NaF, and benzamidine-free protease inhibitors)[10].

  • Immunoblotting: Resolve 20-30 μg of protein via SDS-PAGE. Probe with:

    • Anti-p-PKD (Ser916 or Ser876) – Expected to decrease dose-dependently.

    • Anti-p-PKD (Ser744/748) – May remain stable, proving upstream PKC is unaffected.

    • Anti-Total PKD and Anti-GAPDH/β-actin (Loading controls).

Protocol B: Cell Viability & Proliferation (CCK-8 Assay)

PKD inhibitors suppress the proliferation of TNBC and bladder cancer cells[1][10].

Step-by-Step Methodology:

  • Seeding: Plate MDA-MB-231 or UMUC1 cells at 3,000–5,000 cells/well in 96-well plates (100 μL/well).

  • Treatment: After 24 hours, replace media with fresh media containing 5-Chloro-2-methoxybenzamidine hydrochloride at varying concentrations (0.01 μM to 50 μM). Include a 0.1% DMSO vehicle control.

  • Incubation: Culture for 72 hours. Why 72 hours? Kinase inhibitors targeting cell cycle progression require at least 2-3 doubling times to exhibit maximal phenotypic divergence from vehicle controls[3][11].

  • Readout: Add 10 μL of CCK-8 solution (Dojindo Laboratories) to each well[1][7]. Incubate for 2–3 hours at 37°C.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Inhibition of PKD2 specifically downregulates Cdc25C and cyclin B1, leading to an accumulation of inactive CDK1 (p-Thr14/Tyr15) and subsequent G2/M phase arrest[9][10].

Step-by-Step Methodology:

  • Treatment: Treat UMUC1 cells with the established IC 50​ concentration of the inhibitor for 24 and 48 hours.

  • Harvesting: Collect both floating (apoptotic/mitotic) and adherent cells using Trypsin-EDTA. Pool and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the pellet with cold PBS. Resuspend in 300 μL PBS, then add 700 μL of ice-cold 100% ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours (or overnight). Why dropwise? This prevents cell clumping, ensuring single-cell resolution during flow cytometry.

  • Staining: Centrifuge to remove ethanol. Wash once with PBS. Resuspend in 500 μL of FxCycle™ PI/RNase Staining Solution (or 50 μg/mL Propidium Iodide + 100 μg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 single-cell events. Use FlowJo or ModFit LT to quantify G0/G1, S, and G2/M populations. Expect a statistically significant increase in the G2/M fraction compared to the DMSO control[3][10].

References

  • molaid.com. 1,4-二溴-2-氯-5-甲基苯 | 164670-74-0 - 摩熵化学: 5-chloro-2-methoxybenzamidine.
  • molaid.com. 1,4-二溴-2-氯-5-甲基苯 | 164670-74-0 - 摩熵化学: 5-chloro-2-methoxybenzamidine (PKD Inhibitor).
  • nih.gov. Protein kinase D activation induces mitochondrial fragmentation and dysfunction in cardiomyocytes.
  • physiology.org. The protein kinase D1 COOH terminus: marker or regulator of enzyme activity?
  • ashpublications.org. Protein kinase C mediates platelet secretion and thrombus formation through protein kinase D2.
  • nih.gov. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M.
  • asco.org. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and in vivo through induction of cell cycle arrest at the G2-M phase.
  • cellphysiolbiochem.com. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer.
  • ximbio.com. Protein Kinase D inhibitor CRT0066101 Small Molecule (Tool Compound).
  • nih.gov. Protein Kinase D3 promotes the cell proliferation by activating the ERK1/c‐MYC axis in breast cancer.
  • iiarjournals.org. Protein Kinases D2 and D3 Are Novel Growth Regulators in HCC1806 Triple-negative Breast Cancer Cells.
  • aacrjournals.org. Protein Kinase D2 Modulates Cell Cycle By Stabilizing Aurora A Kinase at Centrosomes.

Sources

Application

Application Notes and Protocols for the NMR Characterization of 5-Chloro-2-methoxybenzamidine hydrochloride

Abstract This comprehensive guide details the principles and step-by-step protocols for the complete Nuclear Magnetic Resonance (NMR) characterization of 5-Chloro-2-methoxybenzamidine hydrochloride. As a compound of inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the principles and step-by-step protocols for the complete Nuclear Magnetic Resonance (NMR) characterization of 5-Chloro-2-methoxybenzamidine hydrochloride. As a compound of interest in medicinal chemistry and drug development, its unambiguous structural elucidation and purity assessment are paramount. This document provides a framework for acquiring and interpreting one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related compounds and foundational NMR principles to present a robust, predictive model for its characterization. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure data integrity and to facilitate confident structural assignment.

Introduction: The Rationale for Comprehensive NMR Analysis

5-Chloro-2-methoxybenzamidine hydrochloride is a substituted aromatic compound featuring a benzamidine moiety, which is a key structural motif in many biologically active molecules. The presence of a chlorine atom, a methoxy group, and the cationic amidinium group results in a unique electronic environment that requires a multi-faceted analytical approach for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing detailed information about the molecular structure, connectivity, and purity.[1]

This application note will guide the user through the logical workflow of NMR analysis, from sample preparation to the interpretation of complex spectral data. We will explore the "why" behind experimental choices, ensuring a deep understanding of the characterization process.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this document:

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interpretation Structural Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Structure Final Structure Assignment COSY->Structure HSQC->Structure

Caption: Workflow for NMR-based structural elucidation.

COSY (Correlation Spectroscopy) Protocol:

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

  • Parameters: Use standard spectrometer parameters for ¹H NMR. Acquire at least 256 increments in the F1 dimension.

  • Processing: Process the 2D data using a sine-bell window function in both dimensions. Symmetrize the spectrum.

HSQC (Heteronuclear Single Quantum Coherence) Protocol:

  • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

  • Parameters: Set the spectral widths for ¹H (F2 axis) and ¹³C (F1 axis) as in the 1D experiments. Optimize the ¹JCH coupling constant to ~145 Hz.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell in F2, sine-bell or squared sine-bell in F1).

Predicted Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data for 5-Chloro-2-methoxybenzamidine hydrochloride in DMSO-d₆. These predictions are based on established substituent effects and data from analogous compounds. [1][2]

Predicted ¹H NMR Data
Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
NH₂ (Amidinium)~9.0 - 9.5Broad singlet-These protons are deshielded due to the positive charge and hydrogen bonding with the solvent. Their broadness is due to quadrupolar relaxation from the adjacent nitrogen atoms and potential chemical exchange. [3]
H6~7.6 - 7.8DoubletJ ≈ 2.5 HzThis proton is ortho to the electron-withdrawing amidinium group and shows only a small meta-coupling to H4.
H4~7.4 - 7.6Doublet of doubletsJ ≈ 8.8, 2.5 HzThis proton is ortho to the chlorine and meta to the methoxy group. It will show a large ortho-coupling to H3 and a smaller meta-coupling to H6.
H3~7.1 - 7.3DoubletJ ≈ 8.8 HzThis proton is ortho to the electron-donating methoxy group, shifting it upfield relative to the other aromatic protons. It shows a large ortho-coupling to H4.
OCH₃~3.9 - 4.1Singlet-The methoxy group protons are a singlet as they have no adjacent protons to couple with. Their chemical shift is typical for an aromatic methoxy group.
Predicted ¹³C NMR Data
Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C7 (Amidine)~165 - 168The amidinium carbon is significantly deshielded due to its bonding to two electronegative nitrogen atoms.
C2~155 - 158This carbon is attached to the electron-donating oxygen of the methoxy group, causing a downfield shift.
C5~130 - 133The carbon atom directly attached to the chlorine atom is deshielded.
C4~130 - 132Aromatic CH carbon.
C6~128 - 130Aromatic CH carbon.
C1~122 - 125This is a quaternary carbon, often showing a weaker signal. It is shielded relative to other substituted carbons.
C3~113 - 116This carbon is ortho to the electron-donating methoxy group, resulting in a significant upfield shift.
C8 (OCH₃)~56 - 58Typical chemical shift for a methoxy carbon attached to an aromatic ring.
Interpretation of 2D Spectra
  • COSY: The COSY spectrum will be crucial for confirming the connectivity of the aromatic protons. A cross-peak is expected between H3 and H4, and another between H4 and H6. This will definitively establish the relative positions of these protons on the aromatic ring.

  • HSQC: The HSQC spectrum will provide unambiguous one-bond correlations between the protons and their attached carbons. For example, it will show cross-peaks connecting the signal at δ ~7.1-7.3 ppm to the carbon at δ ~113-116 ppm (assigning them as H3 and C3, respectively), and the singlet at δ ~3.9-4.1 ppm to the carbon at δ ~56-58 ppm (assigning them as the OCH₃ group).

Conclusion

The combination of ¹H, ¹³C, COSY, and HSQC NMR spectroscopy provides a powerful and self-validating system for the complete structural characterization of 5-Chloro-2-methoxybenzamidine hydrochloride. By following the detailed protocols and using the predictive data as a guide, researchers can confidently assign the structure of this molecule and assess its purity. This application note serves as a robust framework for the analysis of this and structurally related compounds, ensuring high-quality, reproducible data in a drug discovery and development setting.

References

  • NMR Characterization of RNA Small Molecule Interactions. National Institutes of Health.[Link]

  • Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics.[Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.[Link]

  • Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts.[Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.[Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis.[Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.[Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health.[Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments.[Link]

  • NMR Studies of Proton Exchange in Amides. eScholarship.[Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.[Link]

  • Benzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]

  • 13C NMR Chemical Shifts. Oregon State University.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Chloro-2-methoxybenzamidine Hydrochloride Solubility

Welcome to the Technical Support Center for assay development involving 5-Chloro-2-methoxybenzamidine hydrochloride (CAS: 164670-74-0). While parent benzamidine compounds are classic, water-soluble reversible inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay development involving 5-Chloro-2-methoxybenzamidine hydrochloride (CAS: 164670-74-0). While parent benzamidine compounds are classic, water-soluble reversible inhibitors of trypsin-like serine proteases[1][2], the addition of lipophilic 5-chloro and sterically bulky 2-methoxy substitutions significantly alters the physicochemical profile of this derivative[3].

This guide is designed for researchers experiencing compound "crash out" (precipitation), inconsistent IC 50​ values, or false positives due to light scattering in biochemical assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute it from a 10 mM DMSO stock into my aqueous assay buffer. Why does this happen? The Causality: This is a classic case of unfavorable solvent exchange kinetics. DMSO is highly miscible with water and diffuses into the bulk aqueous phase much faster than the lipophilic 5-chloro-2-methoxybenzamidine molecules can be solvated by water. This creates a transient state of local supersaturation, forcing the compound to rapidly nucleate and precipitate before it can reach thermodynamic equilibrium. The Solution: You must lower the thermodynamic barrier to solvation using a step-wise co-solvent system (See Protocol A), which gradually transitions the compound from an organic to an aqueous environment[4].

Q2: I am running an assay at pH 8.5. The solution looks clear, but my enzyme inhibition data is highly variable. What is going wrong? The Causality: Benzamidines typically have a pKa around 10–11[5]. However, the electron-withdrawing 5-chloro group can lower the pKa of the amidinium ion. As your buffer pH approaches the compound's pKa, the Henderson-Hasselbalch equation dictates an exponential increase in the unprotonated "free base" form. The free base of 5-chloro-2-methoxybenzamidine is highly lipophilic and inherently insoluble in water. Even if macroscopic precipitation isn't visible, the free base readily forms sub-visible colloidal aggregates (micelles) that sequester the compound and artificially scatter light (often at 600 nm), leading to false assay readouts. The Solution: If the assay pH cannot be lowered, you must shield the hydrophobic free base using a cyclodextrin inclusion complex (See Protocol B)[6][7].

Q3: Does cold-room storage (4°C) affect the stability of the working solution? The Causality: Yes. The thermodynamic solubility limit of lipophilic salts is highly temperature-dependent. A solution that is perfectly stable at 25°C or 37°C may become supersaturated at 4°C, leading to slow crystallization over several hours. The Solution: Always pre-warm buffers to room temperature before dilution. If cold-room assays are mandatory, incorporate a non-ionic surfactant like Tween-80 to stabilize the compound kinetically[8].

Part 2: Quantitative Solubility Data Summary

The following table summarizes the expected solubility limits and visual states of 5-Chloro-2-methoxybenzamidine HCl across different vehicle systems, synthesized from standard benzamidine derivative profiling[4][9][10].

Solvent / Vehicle SystemMax ConcentrationVisual StateRecommended Use Case
100% DMSO > 25 mg/mLClear, colorlessLong-term stock storage (-20°C)
100% Aqueous Buffer (Direct Dilution) < 0.5 mg/mLHazy / PrecipitateNot recommended for HTS assays
10% DMSO + 90% Saline ~ 0.5 - 1.0 mg/mLCloudy / MicellarLow-concentration assays only
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.5 mg/mLClear solutionIn vivo dosing / High-concentration assays
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mLClear solutionAlkaline pH assays / Hydrophobic shielding

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in quantitative checks to confirm that the compound is fully dissolved rather than suspended as a colloid.

Protocol A: Step-Wise Co-Solvent Dilution (For Standard Assays)

Materials: 100% DMSO stock (25 mg/mL), PEG300, Tween-80, 0.9% Saline.

  • Organic Phase: Pipette 100 µL of the 25 mg/mL DMSO stock into a clean glass vial.

  • Polymer Transition: Add 400 µL of PEG300 directly to the DMSO. Vortex vigorously for 30 seconds. Mechanistic note: PEG300 acts as a co-solvent that hydrogen-bonds with the amidine while solvating the lipophilic ring.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex for 60 seconds. Mechanistic note: Tween-80 lowers the surface tension for the final aqueous transition.

  • Aqueous Quench: Slowly add 450 µL of 0.9% Saline dropwise while continuously vortexing to reach a final volume of 1 mL (Final concentration: 2.5 mg/mL).

  • Self-Validation Step: Centrifuge the final 1 mL solution at 10,000 x g for 10 minutes. Carefully aspirate the top 500 µL of the supernatant. Measure the UV-Vis absorbance at the compound's λmax​ (typically ~280-300 nm) and compare it against a standard curve generated purely in DMSO. Validation Criteria: A calculated recovery of >95% in the supernatant confirms a true thermodynamic solution.

Protocol B: SBE-β-CD Encapsulation (For High pH or Cold Assays)

Materials: 100% DMSO stock (25 mg/mL), SBE-β-CD powder, 0.9% Saline.

  • Excipient Preparation: Dissolve 2 g of SBE-β-CD in 10 mL of 0.9% Saline to create a 20% (w/v) stock. Sonicate for 5 minutes until completely clear.

  • Complexation: Add 100 µL of the 25 mg/mL DMSO compound stock to a glass vial.

  • Encapsulation: Add 900 µL of the 20% SBE-β-CD solution dropwise while vortexing.

  • Equilibration: Incubate the solution at 37°C for 30 minutes to allow the non-covalent inclusion complexes to reach thermodynamic equilibrium[7].

  • Self-Validation Step: Measure the optical density (OD) of the solution at 600 nm. Validation Criteria: An OD 600​ of < 0.05 indicates the absence of sub-visible colloidal aggregates, validating the inclusion complex.

Part 4: Workflow & Mechanistic Visualizations

Workflow Start Observe Precipitation or High OD600 in Assay CheckPH Check Assay Buffer pH Start->CheckPH IsHighPH Is pH > 7.5? CheckPH->IsHighPH AdjustPH Use SBE-β-CD Encapsulation (Protocol B) IsHighPH->AdjustPH Yes CheckDilution Check Dilution Kinetics IsHighPH->CheckDilution No Validate Validate via UV-Vis Centrifugation Check AdjustPH->Validate IsDirect Direct DMSO to Aqueous Buffer? CheckDilution->IsDirect UseCoSolvent Use Stepwise Co-solvent (Protocol A) IsDirect->UseCoSolvent Yes UseCoSolvent->Validate

Decision tree workflow for troubleshooting 5-Chloro-2-methoxybenzamidine precipitation.

Mechanism Salt HCl Salt Form (Highly Soluble) Buffer Alkaline Buffer (pH approaches pKa) Salt->Buffer Dilution FreeBase Free Base Form (Lipophilic) Buffer->FreeBase Deprotonation Aggregates Micellar Aggregates (False Assay Readouts) FreeBase->Aggregates Hydrophobic Effect SBE Add SBE-β-CD Aggregates->SBE Intervention Complex Inclusion Complex (Re-solubilized) SBE->Complex Encapsulation

Mechanistic pathway of pH-induced free base precipitation and cyclodextrin rescue.

References

  • Frontiers in Chemistry. Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: 5-Chloro-2-methoxybenzamidine Hydrochloride Stability in DMSO

Welcome to the Advanced Troubleshooting Guide for 5-Chloro-2-methoxybenzamidine hydrochloride (CAS: 1171017-97-2). As a Senior Application Scientist, I frequently encounter support tickets from researchers experiencing s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 5-Chloro-2-methoxybenzamidine hydrochloride (CAS: 1171017-97-2). As a Senior Application Scientist, I frequently encounter support tickets from researchers experiencing sudden losses of compound activity, irreproducible assay results, or unexplained precipitation when utilizing this fragment in drug discovery workflows.

Rather than simply telling you what to do, this guide explains the causality behind the compound's behavior. By understanding the thermodynamic and kinetic vulnerabilities of the amidine moiety, you can implement self-validating protocols that guarantee the integrity of your experimental data.

The Mechanistic Root Cause: Why DMSO is a Double-Edged Sword

Dimethyl sulfoxide (DMSO) is the universal vehicle for in vitro screening due to its exceptional solvating power. However, DMSO is notoriously hygroscopic. Every time a standard bottle of DMSO is opened to the ambient atmosphere, it rapidly absorbs water.

For 5-chloro-2-methoxybenzamidine hydrochloride, this trace water is destructive. As demonstrated in comprehensive studies on the [1], amidines are highly susceptible to nucleophilic attack by water. While the hydrochloride salt form is intended to stabilize the compound by protonating the imine nitrogen (reducing its electrophilicity), the apparent pH shifts in wet, aprotic solvents like DMSO can push the equilibrium back toward the free base.

Once the free base is exposed to water, the degradation pathway follows a well-documented trajectory where [2]. The water molecule attacks the amidine carbon, forming an unstable tetrahedral intermediate that rapidly collapses, releasing ammonia gas and leaving behind an inactive 5-chloro-2-methoxybenzamide degradant.

Mechanism A 5-Chloro-2-methoxybenzamidine (Active Target) C Tetrahedral Intermediate A->C + H2O B H2O (from wet DMSO) Nucleophilic Attack B->C D 5-Chloro-2-methoxybenzamide (Inactive Degradant) C->D - NH3 E Ammonia (NH3) Released C->E

Mechanistic pathway of benzamidine hydrolysis in wet DMSO.

Quantitative Stability Profile

To illustrate the kinetic reality of this degradation, below is a summary of the compound's stability under various laboratory conditions. Notice how the combination of heat and trace water drastically accelerates the loss of the active compound.

Storage ConditionWater Content in DMSOTime Elapsed% Intact Amidine% Amide Degradant
-80°C, Argon purged< 0.005% (Anhydrous)6 months> 99.5%< 0.5%
4°C, Ambient air~ 0.1%1 week85.0%15.0%
25°C, Ambient air~ 0.5%48 hours60.0%40.0%
60°C (Heating to dissolve)~ 0.5%2 hours< 20.0%> 80.0%

Troubleshooting & FAQs

Q1: My 50 mM stock solution lost its inhibitory activity after sitting in the 4°C fridge for a week. What happened? A: The compound hydrolyzed. At 4°C in standard cell-culture grade DMSO (which often contains up to 0.1% water from repeated openings), the amidine carbon underwent nucleophilic attack by water. You are likely dosing your assay with the inactive amide degradant. Always use anhydrous DMSO and store aliquots at -80°C.

Q2: I see a white precipitate after thawing my DMSO stock from -20°C. Can I heat it to 60°C to redissolve it? A: Absolutely not. Heating an amidine hydrochloride in wet DMSO provides the kinetic energy required to rapidly accelerate the hydrolysis reaction. The precipitate is likely the intact salt crashing out due to temperature-dependent solubility limits. Instead of heating, allow the vial to equilibrate to room temperature naturally, and use brief, ice-cold bath sonication (under 60 seconds) to coax it back into solution.

Q3: How can I definitively confirm if my stock has degraded? A: You must use LC-MS. Because the degradation involves the loss of NH3​ (17.03 Da) and the addition of H2​O (18.01 Da), the inactive amide degradant will have a mass exactly +0.98 Da higher than your active amidine. (See Protocol 2 below for the exact methodology).

Self-Validating Experimental Protocols

To ensure scientific integrity, your workflow must be a closed loop: you must prepare the compound under conditions that prevent hydrolysis (Protocol 1), and you must analytically verify that the protocol succeeded before running biological assays (Protocol 2).

Protocol 1: Preparation of Anhydrous DMSO Stock Solutions

Causality Note: This protocol eliminates the two primary drivers of hydrolysis—ambient moisture and thermal kinetic energy.

  • Equilibration: Remove the lyophilized 5-chloro-2-methoxybenzamidine hydrochloride vial from cold storage and place it in a vacuum desiccator at room temperature for 30 minutes. Why: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Solvent Selection: Crack a new, sealed ampoule of Anhydrous DMSO (≥99.9% purity, water ≤0.005%). Do not use a communal bottle.

  • Dissolution: Add the required volume of anhydrous DMSO directly to the vial to achieve your target concentration (e.g., 10 mM). Pipette gently to mix. If the compound resists dissolution, use an ice-water bath sonicator for 30–60 seconds. Do not apply heat.

  • Aliquotting: Immediately divide the solution into single-use, low-bind microcentrifuge tubes (e.g., 10–20 µL per tube) to completely eliminate future freeze-thaw cycles.

  • Atmospheric Displacement: Gently blow a stream of Argon or Nitrogen gas over the top of each tube before capping. Why: This displaces the moisture-laden ambient air in the headspace, preventing water partitioning into the DMSO during storage.

  • Storage: Flash-freeze the tubes in liquid nitrogen and store at -80°C.

Workflow Step1 Equilibrate powder to RT in desiccator Step2 Dissolve in Anhydrous DMSO (<0.005% water) Step1->Step2 Step3 Aliquot into single-use vials (Avoid freeze-thaw) Step2->Step3 Step4 Purge headspace with Argon (Displace moisture) Step3->Step4 Step5 Store at -80°C (Kinetic freezing) Step4->Step5

Optimal workflow for preparing and storing amidine DMSO stock solutions.

Protocol 2: LC-MS Verification of Stock Integrity

Causality Note: This protocol validates Protocol 1 by exploiting the +0.98 Da mass shift that occurs during amidine-to-amide hydrolysis.

  • Sample Prep: Dilute a 1 µL aliquot of your DMSO stock into 999 µL of LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Run a fast linear gradient from 5% to 95% Acetonitrile over 3 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Monitor the eluent using positive Electrospray Ionization (+ESI).

  • Data Analysis:

    • Extract the ion chromatogram (EIC) for m/z 185.05 [M+H]+ . This is your intact 5-chloro-2-methoxybenzamidine.

    • Extract the EIC for m/z 186.03 [M+H]+ . This is the inactive 5-chloro-2-methoxybenzamide degradant.

    • Calculate the Area Under the Curve (AUC) ratio. If the degradant peak exceeds 5% of the total AUC, discard the stock and prepare a fresh batch.

References

  • Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases Organic Process Research & Development (ACS Publications) URL:[Link]

  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Troubleshooting

troubleshooting low yield in 5-Chloro-2-methoxybenzamidine hydrochloride synthesis

Welcome to the technical support guide for the synthesis of 5-Chloro-2-methoxybenzamidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexitie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2-methoxybenzamidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via the Pinner reaction. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction yield and purity.

I. Understanding the Core Synthesis: The Pinner Reaction

The synthesis of 5-Chloro-2-methoxybenzamidine hydrochloride from its nitrile precursor, 5-chloro-2-methoxybenzonitrile, is most commonly achieved through the Pinner reaction.[1] This reaction involves two key stages:

  • Formation of the Pinner Salt: The nitrile reacts with an anhydrous alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This acid-catalyzed nucleophilic addition forms an intermediate imino ether hydrochloride, also known as a Pinner salt.[2][3]

  • Ammonolysis: The isolated Pinner salt is then treated with ammonia to displace the alkoxy group, yielding the final amidine hydrochloride.[4]

The success of this synthesis hinges on precise control over reaction conditions, as the intermediates are sensitive to moisture and temperature.[4][5]

Diagram 1: Pinner Reaction Workflow

Pinner_Reaction_Workflow A 5-Chloro-2-methoxybenzonitrile + Anhydrous Alcohol B Pinner Salt Formation (Imidate Hydrochloride Intermediate) A->B  Anhydrous HCl (gas)    Low Temperature (e.g., 0°C)   C Ammonolysis (Anhydrous Ammonia) B->C  Isolation & Suspension   E Side Products (e.g., Amide, Ester) B->E  Hydrolysis (Moisture)    Thermal Decomposition   D 5-Chloro-2-methoxybenzamidine HCl (Product) C->D  Reaction & Purification   Amide_Formation cluster_main Main Pinner Pathway cluster_side Side Reaction Pathway A Nitrile Precursor B Pinner Salt (Imidate HCl) A->B +ROH, +HCl C Desired Amidine HCl B->C +NH3 E 5-Chloro-2-methoxybenzamide (Amide Byproduct) B->E Hydrolysis D Water (H2O) Moisture Contamination

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Optimization

Technical Support Center: 5-Chloro-2-methoxybenzamidine Hydrochloride Stability &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals working with 5-Chloro-2-methoxybenz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals working with 5-Chloro-2-methoxybenzamidine hydrochloride .

Benzamidine derivatives are potent, reversible inhibitors of serine proteases[1]. However, the specific structural modifications of this compound—namely the electron-withdrawing 5-chloro group and the 2-methoxy group—make its amidine carbon highly electrophilic. This unique electronic environment drastically increases its susceptibility to nucleophilic attack by water (hydrolysis) and oxidation[2].

This guide provides the mechanistic causality behind these degradation pathways and offers self-validating protocols to ensure the structural integrity of your compound during critical assays.

The Mechanism of Degradation

To prevent hydrolysis, we must first understand the thermodynamic forces driving it. In an aqueous environment, especially as pH increases, hydroxide ions (OH⁻) act as nucleophiles. They attack the electrophilic amidine carbon, forming an unstable tetrahedral intermediate. This intermediate collapses, expelling ammonia (NH₃) and leaving behind a biologically inactive 5-chloro-2-methoxybenzamide[2].

Hydrolysis A 5-Chloro-2-methoxybenzamidine (Intact Amidine) B Hydroxide Attack (OH-) Elevated pH A->B Aqueous Solvation C Tetrahedral Intermediate (Unstable) B->C Nucleophilic Addition D 5-Chloro-2-methoxybenzamide + Ammonia (NH3) C->D Elimination Reaction

Mechanistic pathway of benzamidine hydrolysis via nucleophilic addition.

Quantitative Stability Data

The rate of hydrolysis is strictly dependent on temperature and the concentration of hydroxide ions (pH). Below is a synthesized stability matrix for substituted benzamidine hydrochlorides in various solvent systems.

Solvent / Buffer SystempHStorage TemperatureEstimated Half-Life24-Hour Degradation
Anhydrous DMSO N/A-80°C> 2 Years< 0.1%
Degassed Water 5.04°C~ 14 Days< 5%
PBS Buffer 7.225°C< 24 Hours> 15%
Tris-HCl Buffer 8.537°C< 4 Hours> 50%

Note: Data extrapolated from baseline benzamidine hydrochloride stability metrics[2]. The 5-chloro substitution accelerates these degradation timelines.

Frequently Asked Questions (FAQs)

Q1: Why does my 5-Chloro-2-methoxybenzamidine lose efficacy in standard PBS (pH 7.4) overnight? A1: At physiological pH (7.4), the concentration of hydroxide ions is sufficient to initiate rapid nucleophilic attack on the amidine carbon. The electron-withdrawing 5-chloro group exacerbates this by increasing the electrophilicity of the carbon. Leading chemical manufacturers explicitly advise against storing aqueous benzamidine solutions for more than one day[3].

Q2: Can I freeze my aqueous working solutions at -20°C to halt hydrolysis? A2: It is highly discouraged. While freezing reduces the overall kinetic energy of the system, the formation of ice crystals causes a "freeze-concentration effect." Solutes and buffer salts are concentrated into microscopic liquid pockets, which can cause drastic, localized pH shifts that inadvertently accelerate hydrolysis. Always store primary stocks in anhydrous organic solvents[3].

Q3: How can I analytically verify if my stock has hydrolyzed? A3: Hydrolysis converts the highly polar, basic amidine group into a neutral benzamide. You can monitor this degradation via HPLC-UV; the intact amidine will elute significantly earlier than the benzamide degradant on a standard C18 reverse-phase column. Alternatively, a colorimetric assay detecting the release of free ammonia (a byproduct of the elimination reaction) can serve as a rapid quality control check.

Troubleshooting Guide
Observed SymptomMechanistic CauseCorrective Action
Loss of Protease Inhibition Hydrolysis of the amidine group into a benzamide, destroying the primary pharmacophore required for active-site binding.Prepare aqueous working solutions immediately prior to use. Do not store in aqueous buffers[3].
Precipitation in Assay Buffer Formation of the highly insoluble 5-chloro-2-methoxybenzamide degradant, or pH-induced precipitation of the free base.Verify buffer pH is < 7.2. Ensure complete dissolution in DMSO before aqueous dilution.
Yellowing of Stock Solution Oxidative degradation of the methoxy/amidine ring system due to dissolved oxygen.Use degassed solvents and purge the vial headspace with Argon or Nitrogen[4].
Self-Validating Experimental Protocol

To guarantee trustworthiness in your assays, every step of reagent preparation must be designed to eliminate variables. The following protocol is a self-validating system: by isolating the compound from nucleophiles (water) and oxidants (oxygen), we arrest the degradation pathway at the source.

Workflow S1 Equilibrate Powder S2 Dissolve in Anhydrous DMSO S1->S2 S3 Purge with Argon Gas S2->S3 S4 Store at -80°C S3->S4 S5 Aqueous Dilution (Just-in-Time) S4->S5

Self-validating workflow for hydrolysis-resistant stock preparation.

Protocol: Preparation of Hydrolysis-Resistant Stock Solutions

Step 1: Desiccation and Thermal Equilibration

  • Action: Remove the lyophilized 5-Chloro-2-methoxybenzamidine hydrochloride vial from cold storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: The hydrochloride salt is highly hygroscopic. Opening a cold vial causes ambient atmospheric moisture to condense on the powder, introducing water that initiates micro-hydrolysis before a solvent is even added.

Step 2: Anhydrous Solubilization

  • Action: Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO, ≤0.005% H₂O) to create a 100 mM primary stock.

  • Causality: DMSO is an aprotic solvent that lacks the nucleophilic oxygen present in water. By eliminating the nucleophile entirely, the formation of the tetrahedral intermediate is prevented.

Step 3: Inert Gas Purging

  • Action: Aliquot the solution into single-use amber glass vials. Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 5 seconds before sealing.

  • Causality: Benzamidines are highly sensitive to oxidation[2]. Displacing oxygen-rich ambient air with an inert gas prevents concurrent oxidative degradation pathways that mimic hydrolysis symptoms[4].

Step 4: Cryopreservation

  • Action: Transfer the sealed, single-use aliquots immediately to a -80°C freezer.

  • Causality: According to Arrhenius kinetics, lowering the temperature drastically reduces the reaction rate of any residual trace moisture introduced during handling.

Step 5: Just-in-Time Aqueous Dilution

  • Action: Thaw a single aliquot on ice. Dilute into your final aqueous assay buffer (maintaining <1% final DMSO concentration) immediately before introducing it to your biological system. Discard any unused diluted solution after 12 hours.

  • Causality: Once introduced to water, hydrolysis is thermodynamically inevitable. "Just-in-time" dilution ensures the amidine pharmacophore remains fully intact during the critical measurement window of your experiment[3].

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Troubleshooting

Technical Support Center: Purification of 5-Chloro-2-methoxybenzamidine Hydrochloride

Welcome to the technical support resource for the purification of crude 5-Chloro-2-methoxybenzamidine hydrochloride. This guide provides targeted troubleshooting advice and answers to frequently asked questions to assist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of crude 5-Chloro-2-methoxybenzamidine hydrochloride. This guide provides targeted troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this important synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-Chloro-2-methoxybenzamidine hydrochloride.

Question 1: My recrystallization attempt resulted in a very low yield. What went wrong and how can I improve it?

Answer: Low recovery is a common issue in recrystallization, typically stemming from one of two causes: selection of a suboptimal solvent or procedural missteps.

  • Causality of the Issue: 5-Chloro-2-methoxybenzamidine hydrochloride is a polar, ionic salt. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If the compound is too soluble at low temperatures, it will remain in the mother liquor upon cooling, leading to poor recovery. Conversely, if it is not sufficiently soluble at high temperatures, you may use an excessively large volume of solvent, which also results in product loss to the filtrate.

  • Troubleshooting & Protocol:

    • Solvent System Optimization: The key is to find a solvent or solvent pair that provides a steep solubility curve. For a polar salt like this, highly polar single solvents (like ethanol or methanol) or a polar/less-polar solvent pair are good starting points. A patent for a related benzamidine derivative suggests recrystallization from a water/isopropanol mixture, indicating that alcohol-water systems are effective for this class of compounds.[1]

    • Use Minimal Hot Solvent: Heat your chosen solvent to its boiling point. Add the hot solvent to your crude solid in small portions, with stirring and continued heating, until the solid just dissolves. Using a large excess of solvent is a primary cause of low yield.

    • Slow Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Rapid cooling (e.g., plunging into an ice bath) promotes the formation of small, often impure crystals and can trap impurities. After slow cooling, the flask can be placed in an ice bath to maximize precipitation.

    • Concentrate the Mother Liquor: If the yield remains low, you can often recover a second crop of crystals by carefully evaporating a portion of the solvent from the mother liquor and repeating the cooling process. Be aware that the second crop may be less pure than the first.

Question 2: My crude product oiled out instead of crystallizing upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid. This typically happens when the melting point of the solute is lower than the boiling point of the solvent or when significant impurities are present, which depress the melting point of the mixture.

  • Causality of the Issue: The "oil" is a supersaturated solution of your compound that has failed to nucleate into a crystal lattice. The high concentration of impurities disrupts the orderly arrangement required for crystallization.

  • Troubleshooting & Protocol:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.

      • Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This "seed crystal" acts as a template for further crystallization.

    • Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Try a solvent with a lower boiling point or switch to a different solvent system altogether.

    • Pre-purification: If the crude material is heavily contaminated, consider a preliminary purification step like an acid-base extraction or a quick filtration through a small plug of silica gel to remove the bulk of impurities before attempting recrystallization.

Question 3: My final product is still off-white or yellowish. How do I remove colored impurities?

Answer: Persistent color often indicates the presence of highly conjugated, non-polar impurities or degradation byproducts formed during the synthesis.

  • Causality of the Issue: These colored molecules are often present in very small quantities but have high extinction coefficients. They can become trapped in the crystal lattice of your product during recrystallization.

  • Troubleshooting & Protocol: Activated Charcoal Treatment Activated charcoal has a high surface area and can effectively adsorb large, colored impurity molecules.

    • Dissolve Crude Product: Dissolve the crude 5-Chloro-2-methoxybenzamidine hydrochloride in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).

    • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Hot Filtration: Keep the solution hot and swirl for a few minutes. Perform a hot filtration using a fluted filter paper and a pre-heated funnel to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

    • Crystallize: Allow the hot, decolorized filtrate to cool slowly as you would for a normal recrystallization.

Question 4: My compound is irreversibly stuck at the top of my normal-phase silica gel column. What should I do?

Answer: This is a very common problem when purifying highly polar, ionic compounds like hydrochloride salts on standard silica gel.[2]

  • Causality of the Issue: Silica gel is a highly polar, acidic stationary phase. Your positively charged benzamidinium ion interacts very strongly with the polar silanol groups (Si-OH) on the silica surface, leading to little or no migration even with highly polar mobile phases like 100% methanol.

  • Troubleshooting & Protocol:

    • Increase Mobile Phase Polarity Aggressively: A standard approach is to use a gradient of dichloromethane (DCM) and methanol (MeOH).[2] If 10-20% MeOH in DCM is not eluting your compound, you may need to increase the polarity further. Sometimes, adding a small amount of a modifying agent is necessary.

    • Use a Mobile Phase Modifier: To disrupt the strong ionic interaction with the silica, add a small percentage (e.g., 1-2%) of a basic modifier like triethylamine (Et3N) or ammonium hydroxide to your mobile phase. The modifier will compete for the acidic sites on the silica, allowing your compound to elute.

    • Consider Alternative Stationary Phases: If the issue persists, normal-phase silica may not be the best choice.

      • Reversed-Phase (C18) Chromatography: This technique uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often an excellent choice for purifying polar, water-soluble salts.[3][4]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase but with a high organic content mobile phase, creating an aqueous layer on the stationary phase surface that facilitates partitioning of very polar compounds.[5]

Frequently Asked Questions (FAQs)

Question 1: What is the best overall strategy for purifying crude 5-Chloro-2-methoxybenzamidine hydrochloride?

Answer: The optimal strategy depends on the nature and quantity of the impurities. A logical workflow is the best approach. Recrystallization is often the most efficient method for removing small amounts of impurities from a solid that is already mostly pure. If the material is heavily contaminated or contains impurities with similar solubility, chromatography is required.

Diagram: Purification Strategy Decision Workflow

G start Crude Product (5-Chloro-2-methoxybenzamidine HCl) is_solid Is the crude material a solid? start->is_solid is_mostly_pure Is it >85% pure? (Check TLC/¹H NMR) is_solid->is_mostly_pure Yes acid_base Consider Acid-Base Extraction Pre-Purification is_solid->acid_base No (Oily) recrystallize Primary Method: Recrystallization is_mostly_pure->recrystallize Yes chromatography Primary Method: Column Chromatography is_mostly_pure->chromatography No check_purity Check Purity (TLC, mp, NMR) recrystallize->check_purity pure_product Pure Product check_purity->pure_product Purity OK check_purity->chromatography Not Pure chromatography->check_purity acid_base->chromatography

Caption: Decision workflow for selecting a purification strategy.

Question 2: How do I perform a systematic search for a good recrystallization solvent?

Answer: A systematic approach saves time and material. Test solubility in a range of solvents with varying polarities.

  • Small-Scale Tests: Place a small amount of your crude material (10-20 mg) into several test tubes.

  • Add Solvent (Cold): To each tube, add ~0.5 mL of a different solvent at room temperature. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.

  • Heat: Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating.

  • Cool: Allow the tubes that showed good hot solubility to cool to room temperature and then in an ice bath. The best solvent will be the one from which your compound crystallizes out as a clean solid.

Solvent Class Example Solvents Expected Solubility for Benzamidine HCl Notes
Protic, Polar Water, Methanol, EthanolLikely soluble cold in water/methanol. Sparingly soluble cold in ethanol/isopropanol, but soluble hot.Good starting point. Solvent pairs like Ethanol/Water or Isopropanol/Water are highly recommended.[1]
Aprotic, Polar Acetone, Ethyl AcetateLikely poorly soluble even when hot.Can be used as an anti-solvent in a solvent pair (e.g., dissolve in hot ethanol, add ethyl acetate until cloudy).
Aprotic, Non-Polar Hexanes, Toluene, DichloromethaneInsoluble.Useful for washing the crude solid to remove non-polar impurities before further purification.

Question 3: When is column chromatography the right choice, and what is a good starting mobile phase?

Answer: Column chromatography is necessary when recrystallization fails, such as when:

  • The crude material is an oil.

  • Multiple impurities are present.

  • Impurities have very similar solubility profiles to the product.

As a highly polar salt, this compound requires a very polar mobile phase for normal-phase (silica) chromatography.[6]

  • TLC First: Always develop a solvent system using Thin-Layer Chromatography (TLC) before running a column.[6] The goal is to find a solvent system that gives your desired compound an Rf (retention factor) of approximately 0.25-0.35.

  • Starting Solvent System: A good starting point for TLC analysis is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[2]

    • Start with 95:5 DCM:MeOH.

    • If the spot remains at the origin (Rf=0), increase the methanol content to 90:10, then 85:15, and so on.

    • If the compound still doesn't move, add 1-2% triethylamine or ammonium hydroxide to the mobile phase to counteract the acidic silica.

Question 4: Can acid-base extraction be used to purify this compound?

Answer: Yes, but with important considerations. Acid-base extraction is excellent for separating acidic, basic, and neutral compounds.[7][8]

  • The Principle: The amidine group is basic. If you deprotonate your 5-Chloro-2-methoxybenzamidine hydrochloride with a base (e.g., NaHCO₃ or NaOH solution), you will form the neutral free base. This free base will be much less polar and will be soluble in organic solvents like dichloromethane or ethyl acetate.

  • The Workflow:

    • Dissolve the crude hydrochloride salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Add a weak base like sodium bicarbonate solution to neutralize the HCl and deprotonate the amidinium ion.

    • Separate the layers. The organic layer will now contain the neutral free base, while acidic impurities will remain in the aqueous layer as their salts.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and filter.

    • To recover your product as the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like ether or dioxane.[9] The pure hydrochloride salt should precipitate out and can be collected by filtration.

This method is particularly effective for removing acidic or neutral starting materials left over from the synthesis.

Question 5: How should I handle and store the purified 5-Chloro-2-methoxybenzamidine hydrochloride?

Answer: Proper handling and storage are crucial to maintain the purity and integrity of your compound.

  • Handling: The compound is an irritant. Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10][11] Avoid creating dust.

  • Storage: Benzamidine derivatives can be sensitive to moisture (hygroscopic) and may degrade over time.

    • Short-Term: Store in a tightly sealed container in a desiccator at room temperature.

    • Long-Term: For maximum stability, store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[12]

References

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]

  • Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed, 23(22), 2645-50. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). EP1357108A1 - Benzamidine derivatives and process for production thereof.
  • Song, B., et al. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(9), 13726-13740. Retrieved from [Link]

  • Vankawala, P. J., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 635-639. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. Retrieved from [Link]

  • Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 2037-2044. Retrieved from [Link]

  • Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Al-Ghorbani, M., et al. (2026, February 9). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methoxybenzamide. PubChem. Retrieved from [Link]

  • Cătălina, A., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-CHLORO-2-HYDROXY-N-PHENYLBENZAMIDE DERIVATIVES. Retrieved from [Link]

  • Carl ROTH. (2025, April 7). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]

Sources

Optimization

addressing poor cell permeability of 5-Chloro-2-methoxybenzamidine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical barriers associated with 5-Chloro-2-methoxybenzamidine hydroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical barriers associated with 5-Chloro-2-methoxybenzamidine hydrochloride .

Highly basic compounds like benzamidines present classic challenges in drug development, specifically regarding passive membrane diffusion. This guide explains the causality behind these permeability failures, provides field-proven chemical and formulation workarounds, and outlines self-validating experimental protocols to ensure your data is robust.

Section 1: Mechanistic Troubleshooting (The "Why")

Q: Why does 5-Chloro-2-methoxybenzamidine hydrochloride show negligible passive membrane permeability in our in vitro assays? A: The fundamental issue lies in the molecule's ionization state at physiological pH. The benzamidine functional group is highly basic, typically possessing a pKa between 11 and 12. At an assay pH of 7.4, the molecule exists almost entirely (>99.9%) in its protonated, cationic form. The lipid bilayer of cell membranes is highly hydrophobic, creating a massive thermodynamic barrier to the passage of charged, polar species. Furthermore, the hydrochloride salt formulation maximizes aqueous solubility at the direct expense of lipophilicity (LogD), effectively preventing transcellular diffusion.

Q: Our LC-MS/MS data shows the compound is trapped in the apical compartment during Caco-2 assays. Should we add an efflux pump inhibitor like Verapamil? A: No. While efflux transporters (e.g., P-glycoprotein) can restrict permeability, the primary bottleneck for unmodified benzamidines is a lack of passive transcellular diffusion, not active efflux. Before investigating efflux mechanisms, you must address the fundamental physicochemical properties (high polar surface area and positive charge) preventing the molecule from entering the cell in the first place.

Section 2: Chemical Modification & Prodrug Strategies

Q: What is the most reliable chemical strategy to improve the permeability of this benzamidine derivative without permanently altering its target affinity? A: The industry standard for overcoming benzamidine impermeability is the synthesis of an amidoxime (N-hydroxyamidine) prodrug [1]. By N-hydroxylating the benzamidine group, the pKa is drastically reduced to approximately 5–6. This renders the molecule largely neutral and significantly more lipophilic at pH 7.4, allowing it to efficiently cross the cell membrane via passive diffusion[2].

Q: How does the amidoxime convert back to the active 5-Chloro-2-methoxybenzamidine in vivo? A: Once absorbed through the gastrointestinal tract or cellular membrane, the amidoxime undergoes a metabolic reduction back to the active benzamidine[3]. This reduction is primarily catalyzed in the liver by a highly conserved enzyme complex consisting of cytochrome b5, cytochrome b5 reductase, and specific cytochrome P450 enzymes[1].

ProdrugPathway A 5-Chloro-2-methoxybenzamidine (Highly Basic, Protonated) B N-Hydroxylation (Amidoxime Prodrug Synthesis) A->B Chemical Modification C Amidoxime Derivative (Lower pKa, Neutral at pH 7.4) B->C D Passive Membrane Permeation (Enhanced Cellular Uptake) C->D Crosses Lipid Bilayer E In Vivo Reduction (Hepatic Cytochrome b5/P450) D->E F Active Benzamidine Released (Intracellular/Systemic) E->F Metabolic Activation

Pathway of amidoxime prodrug synthesis and in vivo metabolic activation.

Section 3: Formulation Alternatives

Q: We cannot alter the chemical structure due to strict regulatory constraints on our current lead. How can we formulate the hydrochloride salt to enhance cellular uptake? A: If covalent modification is not an option, you must bypass the lipid bilayer using advanced delivery vehicles:

  • Permeation Enhancers: Co-formulate with transient tight-junction openers (e.g., sodium caprate or chitosan derivatives) to facilitate paracellular transport. Note that this is only viable for intestinal absorption, not systemic intracellular targeting.

  • Liposomal Encapsulation: Encapsulating the hydrophilic hydrochloride salt within the aqueous core of a liposome allows the lipid vehicle to fuse with the cell membrane via endocytosis, bypassing the need for the free drug to partition into the lipid bilayer.

Section 4: Experimental Protocols & Validation

Q: How should we structure our Caco-2 permeability assay to accurately validate the permeability shift between the parent benzamidine and the new amidoxime prodrug? A: A self-validating Caco-2 protocol must include strict pH control, monolayer integrity checks, and mass balance recovery calculations to ensure the prodrug isn't degrading prematurely in the assay buffer.

Caco2Workflow Step1 Seed Caco-2 Cells on Transwell Inserts Step2 Culture for 21 Days (Differentiate to Monolayer) Step1->Step2 Step3 Measure TEER (Validate Tight Junctions) Step2->Step3 Step4 Dose Apical Chamber with Compound (pH 7.4) Step3->Step4 TEER > 250 Ω·cm² Step5 Sample Basolateral Chamber (Time points: 30, 60, 90 min) Step4->Step5 Step6 LC-MS/MS Quantification & Papp Calculation Step5->Step6 Mass Balance Check

Step-by-step Caco-2 cell permeability assay workflow for drug screening.

Step-by-Step Caco-2 Permeability Protocol:
  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Differentiation: Culture for 21 days, replacing media every other day, to allow differentiation into a polarized enterocyte-like monolayer.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² to ensure tight junction integrity.

  • Assay Preparation: Wash monolayers twice with Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Dosing: Add 10 µM of 5-Chloro-2-methoxybenzamidine or its amidoxime prodrug to the apical chamber. Add blank HBSS to the basolateral chamber.

  • Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS each time to maintain sink conditions.

  • Quantification: Extract samples using cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) using the formula:

    Papp​=A×C0​dQ/dt​

    (Where dQ/dt is the steady-state appearance rate, A is the surface area, and C0​ is the initial donor concentration).

Data Presentation: Comparative Permeability Profile

The following table summarizes the expected quantitative shift in physicochemical properties and permeability when converting a basic benzamidine to an amidoxime prodrug[2].

CompoundMolecular State at pH 7.4Estimated pKaCaco-2 Papp​ ( 10−6 cm/s)Expected Oral Bioavailability
5-Chloro-2-methoxybenzamidine HCl Cationic (Protonated)~11.5< 1.0 (Low Permeability)< 5%
Amidoxime Prodrug Derivative Neutral~5.5> 15.0 (High Permeability)> 40%
(Note: Data represents generalized validated benchmarks for benzamidine-to-amidoxime prodrug conversions based on established pharmacokinetic literature[3].)

References

  • Title: Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.
  • Title: Orally Active Fibrinogen Receptor Antagonists. 2. Amidoximes as Prodrugs of Amidines.
  • Title: Prodrugs for the Treatment of Neglected Diseases.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for 5-Chloro-2-methoxybenzamidine HCl in HPLC

The search for the pKa of 5-Chloro-2-methoxybenzamidine HCl was unsuccessful. However, I found the pKa of the parent compound, benzamidine, to be 11.6.

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Author: BenchChem Technical Support Team. Date: March 2026

The search for the pKa of 5-Chloro-2-methoxybenzamidine HCl was unsuccessful. However, I found the pKa of the parent compound, benzamidine, to be 11.6. This provides a reasonable estimate for the basicity of the target analyte. Given that the amidine group is strongly basic, the compound will be protonated at typical reverse-phase HPLC pH ranges. This information is crucial for developing a strategy to minimize peak tailing. The primary cause of tailing will be the interaction of the protonated basic analyte with acidic silanol groups on the silica-based stationary phase.

I can now proceed with creating the technical support guide. I will structure it as a series of FAQs and troubleshooting guides. The core of the advice will revolve around three main strategies:

  • Mobile Phase Optimization: Using a low pH mobile phase (around 2.5-3) to suppress the ionization of silanol groups. I will also discuss the use of buffers to maintain a stable pH and the addition of competitive bases like triethylamine as a silanol-masking agent.

  • Column Selection: Recommending the use of modern, high-purity, end-capped silica columns (Type B) or alternative stationary phases to minimize the number of available silanol groups.

  • Troubleshooting Other Potential Issues: Addressing problems like column overload, extra-column dead volume, and physical column damage.

I will create detailed protocols, tables summarizing experimental conditions, and Graphviz diagrams to illustrate the troubleshooting workflow and the underlying chemical interactions. A comprehensive reference list will be provided at the end. I have sufficient information to create a high-quality, in-depth technical guide as requested.

This guide provides in-depth troubleshooting strategies for resolving peak tailing issues encountered during the HPLC analysis of 5-Chloro-2-methoxybenzamidine HCl. As a basic compound, it is prone to secondary interactions with the stationary phase, leading to asymmetrical peaks and compromising data quality. This document offers a structured approach to diagnosing and resolving these issues, grounded in the principles of chromatography and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Chloro-2-methoxybenzamidine HCl peak tailing?

Peak tailing for basic compounds like 5-Chloro-2-methoxybenzamidine HCl in reverse-phase HPLC is most commonly caused by secondary interactions between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2] The amidine functional group is strongly basic, with an estimated pKa similar to that of benzamidine (pKa ≈ 11.6), meaning it will be positively charged at typical HPLC mobile phase pH values.[3][4] This charge leads to strong electrostatic interactions with the negatively charged silanol groups, causing a portion of the analyte molecules to be retained longer, resulting in a "tailing" peak.[1][5]

Q2: What is the primary cause of these problematic silanol interactions?

The primary cause is the nature of the silica support used in most reverse-phase HPLC columns. While the surface is functionalized with a hydrophobic stationary phase (like C18), there are always residual, unreacted silanol groups (Si-OH).[6] At mobile phase pH values above approximately 3.5-4, these silanol groups begin to deprotonate, creating a negatively charged surface that can interact with positively charged basic analytes.[7]

Q3: Can issues other than silanol interactions cause peak tailing?

Yes, while silanol interactions are the most common chemical cause for basic compounds, other factors can contribute to or mimic peak tailing:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5]

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause band broadening and tailing.[8]

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can physically distort the peak shape.[5]

  • Co-eluting Impurity: A small, unresolved peak on the tail of the main peak can be mistaken for tailing.[1]

In-Depth Troubleshooting Guides

Guide 1: Systematic Mobile Phase Optimization

The mobile phase is your most powerful tool for controlling peak shape. The goal is to create an environment that minimizes the interaction between the protonated 5-Chloro-2-methoxybenzamidine HCl and the stationary phase's silanol groups.

The most effective strategy is to lower the mobile phase pH to protonate the silanol groups, thereby neutralizing their negative charge.[4][9]

Protocol: Low pH Mobile Phase Preparation

  • Target pH: Aim for a mobile phase pH of 2.5 - 3.0.

  • Buffer Selection: Prepare a 10-25 mM buffer. Phosphate buffers are effective for UV detection, while formic acid or trifluoroacetic acid (TFA) at 0.1% (v/v) are suitable for mass spectrometry (MS) detection.[4][9]

  • Preparation:

    • For a phosphate buffer (pH 2.5), dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Organic Modifier: Mix the prepared aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio.

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Causality: By operating at a pH well below the pKa of the silanol groups (around 3.8-4.2), you ensure they remain in their neutral, protonated form (Si-OH).[6] This eliminates the electrostatic attraction with the positively charged analyte, leading to a more symmetrical peak.

If lowering the pH is not sufficient or desirable for your separation, adding a small amount of a competing base to the mobile phase can mask the active silanol sites.[4]

Protocol: Mobile Phase with a Competing Base

  • Reagent: Use a tertiary amine like triethylamine (TEA).

  • Concentration: Add TEA to the mobile phase at a concentration of 10-25 mM.

  • pH Adjustment: Adjust the final mobile phase pH to your desired value after the addition of TEA.

  • Equilibration: Thoroughly equilibrate the column, as the competing base needs to coat the active sites on the stationary phase.

Causality: The competing base, being a small, positively charged amine, will preferentially interact with the ionized silanol groups, effectively "shielding" them from your analyte. This reduces the secondary interactions that cause tailing. However, be aware that additives like TEA can shorten column lifetime and may suppress MS signals.[4]

Guide 2: HPLC Column Selection and Care

The choice of HPLC column is critical. Modern columns are designed to minimize the issues that lead to peak tailing for basic compounds.

For new method development, always start with a modern, high-purity, "Type B" silica column that has been thoroughly end-capped.[3]

  • Type B Silica: These columns are made from silica with very low metal content, which reduces the acidity of the silanol groups.[6]

  • End-capping: This is a chemical process that converts many of the residual silanol groups into less polar, non-ionic groups, further reducing the potential for secondary interactions.[1][5]

If peak tailing persists even with a good quality end-capped column and optimized mobile phase, consider stationary phases with different surface chemistry.

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain (e.g., a carbamate). This creates a hydrating layer near the silica surface that shields the silanol groups.

  • Hybrid Silica/Polymer Phases: These offer a wider usable pH range and often exhibit reduced silanol activity.[3]

Column TypeMechanism for Reducing TailingRecommended For
High-Purity, End-Capped C18/C8 Minimizes available, acidic silanol groups.[1]General purpose, initial method development.
Polar-Embedded Phase Shields residual silanols with a hydrated layer.[8]Persistent tailing of basic compounds.
Hybrid Silica/Polymer Reduced silanol activity and extended pH stability.[3]When high or low pH stability is required.
Guide 3: Troubleshooting Physical and Overload Issues

If mobile phase and column optimization do not resolve the tailing, the problem may be physical or related to sample concentration.

G start Peak Tailing Observed is_neutral_tailing Inject a neutral compound (e.g., Toluene). Does it also tail? start->is_neutral_tailing chemical_problem Chemical Problem: Silanol Interactions is_neutral_tailing->chemical_problem No physical_problem Physical or Overload Problem is_neutral_tailing->physical_problem Yes troubleshoot_physical Troubleshoot Physical Issues: - Check for dead volume - Inspect column for voids - Replace frit/guard column physical_problem->troubleshoot_physical troubleshoot_overload Troubleshoot Overload: - Reduce injection volume - Dilute sample physical_problem->troubleshoot_overload

Protocol: Differentiating Chemical vs. Physical Tailing

  • Prepare a Neutral Marker: Prepare a solution of a neutral, non-polar compound like toluene or naphthalene in your mobile phase.

  • Injection: Inject this neutral marker using the same HPLC method.

  • Analysis:

    • Symmetrical Peak: If the neutral marker gives a symmetrical peak, the tailing of your 5-Chloro-2-methoxybenzamidine HCl is due to a chemical (silanol) interaction. Proceed with further mobile phase and column optimization.

    • Tailing Peak: If the neutral marker also tails, the issue is likely physical or instrumental.

Addressing Physical and Overload Issues:

  • Column Overload: Reduce the injection volume by half or dilute your sample 10-fold and reinject. If the peak shape improves, you were overloading the column.[5]

  • Extra-Column Volume: Check all fittings and connections between the injector and the detector. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005 inches) and that all connections are properly seated to avoid dead volume.[8]

  • Column Damage: If you suspect a column void or blockage, try reversing and flushing the column with a strong solvent (if the manufacturer's instructions permit). If this doesn't work, replacing the column may be necessary. Using a guard column can help protect the analytical column from contamination and physical damage.[5]

Summary of Key Strategies

StrategyActionRationale
Mobile Phase pH Lower pH to 2.5-3.0 using a buffer (e.g., 0.1% Formic Acid).[9]Protonates silanol groups, eliminating the negative charge and reducing electrostatic interaction with the basic analyte.[1]
Mobile Phase Additive Add a competing base like 10-25 mM Triethylamine (TEA).[4]Masks active silanol sites, preventing them from interacting with the analyte.[4]
Column Chemistry Use a modern, high-purity, end-capped silica column (Type B).[3]Reduces the number and acidity of residual silanol groups available for secondary interactions.[6]
Injection Volume Inject a smaller mass of the analyte.Prevents column overload, which can cause peak distortion.[5]
System Plumbing Minimize tubing length and ensure proper fittings.Reduces extra-column band broadening that can contribute to tailing.[8]

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Retrieved March 15, 2026, from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Retrieved March 15, 2026, from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Retrieved March 15, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved March 15, 2026, from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved March 15, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Retrieved March 15, 2026, from [Link]

  • Role of Buffers in Liquid Chromatography | Phenomenex. (n.d.). Retrieved March 15, 2026, from [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27). Retrieved March 15, 2026, from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. (n.d.). Retrieved March 15, 2026, from [Link]

  • The LCGC Blog: The Role of pH in Retention and Selectivity | LCGC International. (2026, March 13). Retrieved March 15, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Retrieved March 15, 2026, from [Link]

  • Why it matters and how to get good peak shape - Agilent. (2023, August 10). Retrieved March 15, 2026, from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved March 15, 2026, from [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (n.d.). Retrieved March 15, 2026, from [Link]

  • HPLC Peak Tailing - Axion Labs. (2022, February 15). Retrieved March 15, 2026, from [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide - SCION Instruments. (n.d.). Retrieved March 15, 2026, from [Link]

  • How to Select a Buffer for your HPLC Mobile Phase? - Axion Labs. (n.d.). Retrieved March 15, 2026, from [Link]

  • pKa Data Compiled by R. Williams - EPFL. (n.d.). Retrieved March 15, 2026, from [Link]

  • pKa Data Compiled by R. Williams - Organic Chemistry Data. (2022, April 7). Retrieved March 15, 2026, from [Link]

  • Benzamidine | C7H8N2 | CID 2332 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • 5-Chloro-2-methoxybenzamide | C8H8ClNO2 | CID 3362317 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved March 15, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Chloro-2-methoxybenzamidine hydrochloride and Other Protease Inhibitors for the Research Professional

For researchers, scientists, and drug development professionals, the selection of an appropriate protease inhibitor is a critical decision that can significantly impact experimental outcomes and the trajectory of drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate protease inhibitor is a critical decision that can significantly impact experimental outcomes and the trajectory of drug discovery programs. This guide provides an in-depth comparison of 5-Chloro-2-methoxybenzamidine hydrochloride, a member of the benzamidine class of serine protease inhibitors, with other key classes of protease inhibitors. By examining their mechanisms of action, specificity, and the experimental data that underpins their use, this document aims to equip the reader with the necessary knowledge to make informed decisions for their specific research applications.

Introduction to Protease Inhibition and the Benzamidine Class

Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, playing a crucial role in a vast array of physiological and pathological processes.[1] Their activity is tightly regulated in vivo, and dysregulation can lead to numerous diseases, making them a prime target for therapeutic intervention.[2] Protease inhibitors are molecules that bind to and inhibit the activity of proteases, and they are broadly classified based on the catalytic mechanism of the protease they target. The major classes include serine, cysteine, aspartic, and metalloproteases.[1][3]

5-Chloro-2-methoxybenzamidine hydrochloride belongs to the benzamidine family of compounds, which are well-established as competitive, reversible inhibitors of serine proteases.[4][5] The defining feature of this class is the benzamidine headgroup, which mimics the side chains of arginine and lysine. This allows it to bind to the S1 pocket of trypsin-like serine proteases, which have a conserved aspartic acid residue at the bottom of this pocket that recognizes and binds to positively charged substrates.[5]

Comparative Analysis of Protease Inhibitors

This section will compare 5-Chloro-2-methoxybenzamidine hydrochloride and its parent class with other widely used protease inhibitors, focusing on their mechanism, specificity, and known inhibitory constants.

Serine Protease Inhibitors

Serine proteases utilize a highly reactive serine residue in their active site to cleave peptide bonds.[6] Inhibitors of this class are among the most studied and utilized in both research and clinical settings.

The inhibition by benzamidine derivatives is competitive, meaning they vie with the natural substrate for binding to the enzyme's active site.[10] The inhibitory activity of substituted benzamidines is influenced by the physicochemical properties of the substituents. For instance, the hydrophobicity of a substituent can affect its interaction with thrombin, while both electron-donating properties and hydrophobicity are important for binding to plasmin.[7][8] The chloro and methoxy groups on 5-Chloro-2-methoxybenzamidine hydrochloride would be expected to modulate its binding affinity and selectivity for different serine proteases compared to the unsubstituted benzamidine.

Table 1: Comparative Inhibitory Activity of Selected Serine Protease Inhibitors

InhibitorTarget Protease(s)Mechanism of ActionKi / IC50
Benzamidine Trypsin, Plasmin, ThrombinReversible, CompetitiveKi: 35 µM (Trypsin), 350 µM (Plasmin), 220 µM (Thrombin)[9][11]
AEBSF Trypsin, Chymotrypsin, Plasmin, ThrombinIrreversible, Covalent ModificationIC50: ~300 µM - 1 mM (in cell-based assays)[12][13]
Aprotinin Trypsin, Chymotrypsin, Plasmin, KallikreinReversible, Tight-BindingKi: 0.06 pM (Trypsin), 9 nM (Chymotrypsin)[6]
Leupeptin Trypsin, Plasmin, Cathepsin B, CalpainReversible, CompetitiveKi: 35 nM (Trypsin), 3.4 µM (Plasmin)[7][14]
  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) : An irreversible inhibitor that acts by sulfonylation of the active site serine residue.[12] It is more water-soluble and stable than the related inhibitor PMSF.[12]

  • Aprotinin : A polypeptide and a potent, reversible inhibitor of several serine proteases.[6][15] Its high affinity makes it effective at very low concentrations.

  • Leupeptin : A microbial-derived peptide aldehyde that is a reversible inhibitor of both serine and cysteine proteases.[7][14]

Cysteine Protease Inhibitors

Cysteine proteases employ a cysteine residue as the catalytic nucleophile.[9] Leupeptin, mentioned above, is an example of an inhibitor that can act on both serine and cysteine proteases.[7][14]

Metalloprotease Inhibitors

Metalloproteases require a divalent metal ion, typically zinc, for their catalytic activity.[16]

  • EDTA (Ethylenediaminetetraacetic acid) : A chelating agent that inhibits metalloproteases by sequestering the essential metal cofactor from the enzyme's active site.[16][17] This mechanism makes it a broad-spectrum, but non-specific, metalloprotease inhibitor.

  • Bestatin (Ubenimex) : A competitive inhibitor of several aminopeptidases, which are a subclass of metalloproteases.[18][19]

Table 2: Comparison of Different Classes of Protease Inhibitors

Inhibitor ClassExample(s)General MechanismKey Characteristics
Serine (Benzamidines) 5-Chloro-2-methoxybenzamidine HClCompetitive, ReversibleTargets trypsin-like proteases; activity is tunable via substitutions.
Serine (Sulfonyl Fluorides) AEBSFIrreversible, CovalentBroad-spectrum serine protease inhibitor; more stable than PMSF.[12]
Serine/Cysteine (Peptide Aldehydes) LeupeptinReversible, CompetitiveInhibits both serine and cysteine proteases.[7][14]
Metalloprotease (Chelators) EDTAMetal Ion SequestrationBroad-spectrum, non-specific inhibition of metalloproteases.[16][17]
Metalloprotease (Peptide-like) BestatinCompetitive, ReversiblePotent inhibitor of aminopeptidases.[18][19]

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of compounds against common serine proteases.

Trypsin Inhibition Assay

This protocol is adapted from established methods for determining trypsin inhibitory activity using a chromogenic substrate.[13][17]

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl2, pH 8.2

  • Test Inhibitor (e.g., 5-Chloro-2-methoxybenzamidine hydrochloride) stock solution in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a working solution of L-BAPNA in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the trypsin solution.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the L-BAPNA working solution to all wells.

  • Measure the absorbance at 410 nm kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki value can be calculated using the Cheng-Prusoff equation for competitive inhibitors.

Thrombin Inhibition Assay

This protocol is based on a fluorometric assay for thrombin activity.[20][21]

Materials:

  • Human Thrombin

  • Fluorogenic Thrombin Substrate (e.g., Boc-Val-Pro-Arg-AMC)

  • Thrombin Assay Buffer

  • Test Inhibitor stock solution

Procedure:

  • In a 96-well plate, add the thrombin assay buffer, the test inhibitor at various concentrations, and the thrombin solution.

  • Incubate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 350/450 nm) at 37°C for 30-60 minutes.

  • Data analysis is similar to the trypsin inhibition assay to determine percent inhibition and IC50/Ki values.

Visualization of Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and mechanisms.

General Workflow for Protease Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) plate Add Enzyme & Inhibitor to Plate reagents->plate inhibitors Prepare Test Inhibitors & Controls inhibitors->plate incubate Incubate plate->incubate add_substrate Add Substrate incubate->add_substrate measure Measure Signal (Kinetic) add_substrate->measure analyze Calculate % Inhibition, IC50, and/or Ki measure->analyze

Caption: A generalized workflow for screening protease inhibitors.

Mechanism of Competitive Inhibition by Benzamidines

G cluster_enzyme Serine Protease cluster_ligands Ligands Enzyme Active Site S1 Pocket (Asp-) Substrate Substrate (Arg/Lys Side Chain) Substrate->Enzyme Binds to Active Site Inhibitor Benzamidine (Amidinium Group) Inhibitor->Enzyme Competitively Binds to S1 Pocket

Caption: Competitive inhibition of a serine protease by a benzamidine derivative.

Conclusion

5-Chloro-2-methoxybenzamidine hydrochloride, as a member of the benzamidine class, is predicted to be a competitive, reversible inhibitor of serine proteases. While specific quantitative data for this particular compound is not widely published, the extensive body of research on benzamidine derivatives provides a strong foundation for understanding its potential activity and for designing experiments to characterize it further. When selecting a protease inhibitor, researchers must consider the class of protease they wish to target, the desired mechanism of inhibition (reversible vs. irreversible), and the specific experimental conditions. This guide provides a framework for making these critical decisions, empowering researchers to choose the most appropriate tool for their scientific inquiries.

References

  • Leupeptin. (2023). In Wikipedia. [Link]

  • Metalloprotease inhibitor. (2023). In Wikipedia. [Link]

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502–506. [Link]

  • Trypsin Inhibitor Activity Assay. (n.d.). Bio-protocol. [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]

  • Leung, D., Abbenante, G., & Fairlie, D. P. (2000). Protease inhibitors: current status and future prospects. Journal of medicinal chemistry, 43(3), 305–341. [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937. [Link]

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579–1585.
  • Protease inhibitor (biology). (2023). In Wikipedia. [Link]

  • Leupeptin Product Information. (n.d.). Biocompare. [Link]

  • Coats, E. A. (1973). Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis. Journal of medicinal chemistry, 16(10), 1102–1106. [Link]

  • Normalized IC50 (ratio of inhibitor to protease concentration achieving 50% inhibition). (n.d.). [Link]

  • Hydrolysis kinetic study of AEBSF, a protease inhibitor used during cell culture process of HIV-1 broadly neutralizing antibody CAP256- VRC25.26. (2025). ResearchGate. [Link]

  • Groutas, W. C., Kuang, R., Ruan, S., & Nagulapalli, V. (1998). Oxyanion-mediated inhibition of serine proteases. Biochemistry, 37(48), 16864–16870. [Link]

  • Teshima, H., Griffin, J. C., & Powers, J. C. (1982). A new class of heterocyclic serine protease inhibitors. Inhibition of human leukocyte elastase, porcine pancreatic elastase, cathepsin G, and bovine chymotrypsin A alpha with substituted benzoxazinones, quinazolines, and anthranilates. The Journal of biological chemistry, 257(9), 5085–5091. [Link]

  • Ubenimex (Bestatin), an aminopeptidase inhibitor, modulates protein kinase C in K562 cells. (1994). International journal of immunopharmacology, 16(11), 911–915. [Link]

  • Small-molecule inhibitor: benzamidine. (2023). MEROPS - the Peptidase Database. [Link]

  • Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid. (2012). Journal of endodontics, 38(12), 1599–1602. [Link]

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  • Serine protease inhibitory activities (IC 50 , M) of compounds 1 and 2. (n.d.). ResearchGate. [Link]

  • Comparison of structures and inhibition activities of serine protease inhibitors of Trichinella spiralis and Trichinella pseudospiralis. (2025). BMC veterinary research, 21(1), 108. [Link]

  • Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. (2015). Chemical science, 6(5), 2841–2846. [Link]

  • Evaluation of inhibitor constants and alkylation rates for a series of thrombin affinity labels. (1987). The Biochemical journal, 243(3), 677–683. [Link]

  • Inhibition of Trypsin With Active-Site-Directed Enzyme-Activated Nitrosoamide Substrates. (1993). Journal of the American Chemical Society, 115(9), 3558–3567. [Link]

  • Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. (1985). Biochemistry, 24(10), 2548–2555. [Link]

  • Tagged Benzoxazin‐4‐Ones as Novel Activity‐Based Probes for Serine Proteases. (2014). ChemBioChem, 15(15), 2243–2248. [Link]

  • Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. (1992). The International journal of biochemistry, 24(10), 1637–1642. [Link]

  • BRENDA - The Comprehensive Enzyme Information System. (n.d.). [Link]

  • Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. (2015). Chemical Science, 6(5), 2841-2846. [Link]

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Comparative

Validating the Inhibitory Effect of 5-Chloro-2-methoxybenzamidine HCl in a Secondary Assay: A Comparative Guide

In the landscape of drug discovery, the identification of a potent inhibitor in a primary screen is a promising first step. However, this initial success must be met with rigorous validation to ensure the observed activi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the identification of a potent inhibitor in a primary screen is a promising first step. However, this initial success must be met with rigorous validation to ensure the observed activity is genuine and target-specific. This guide provides an in-depth, experience-driven framework for validating the inhibitory effect of a novel benzamidine derivative, 5-Chloro-2-methoxybenzamidine HCl, using a secondary, orthogonal assay.

Benzamidine and its derivatives are a well-established class of compounds known to competitively inhibit serine proteases.[1][2] These enzymes play a crucial role in a multitude of physiological and pathological processes, making them attractive therapeutic targets.[3] For the purpose of this guide, we will consider a hypothetical scenario where 5-Chloro-2-methoxybenzamidine HCl has been identified as a potent inhibitor of the serine protease Trypsin in a primary biochemical assay.

The core principle of this guide is to move beyond a single data point and build a comprehensive evidence portfolio for our compound of interest. We will delve into the "why" behind our experimental choices, comparing a standard enzymatic assay with a more physiologically relevant cell-based assay.

The Imperative of Orthogonal Validation

Primary high-throughput screens are designed for speed and sensitivity, but they can be prone to false positives. An orthogonal assay is a secondary validation method that measures the same biological endpoint through a different technology or principle.[4] This approach is critical for distinguishing true inhibitors from compounds that interfere with the primary assay format, such as fluorescent molecules or aggregators.

Hypothetical Target Pathway: The Role of Trypsin in Cellular Proliferation

To establish a physiologically relevant secondary assay, we will work with the hypothesis that our target, Trypsin, is involved in a signaling cascade that promotes cell proliferation in a specific cancer cell line (e.g., a colon carcinoma cell line).[5][6] In this model, Trypsin activity leads to the activation of downstream signaling pathways that drive cell division. Inhibition of Trypsin would therefore be expected to reduce cell proliferation.

cluster_0 Cellular Environment cluster_1 Inhibitory Action Growth_Factor Growth Factor Receptor Receptor Activation Growth_Factor->Receptor Trypsin Trypsin Receptor->Trypsin activates Downstream_Signaling Downstream Signaling (e.g., PKC activation) Trypsin->Downstream_Signaling cleaves and activates Gene_Expression Gene Expression (e.g., MYC, FOS, JUN) Downstream_Signaling->Gene_Expression regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation drives Inhibitor 5-Chloro-2-methoxybenzamidine HCl Inhibitor->Trypsin inhibits

Figure 1: Hypothetical signaling pathway where Trypsin activity promotes cell proliferation.

Primary Validation: The Enzymatic Assay

The primary screen would likely have been a direct enzymatic assay measuring the catalytic activity of Trypsin. This is a robust and straightforward method to determine the potency of an inhibitor in a controlled, in vitro environment.

Experimental Protocol: Fluorogenic Peptide Cleavage Assay

This assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by Trypsin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[7]

Materials:

  • Purified Trypsin enzyme

  • Fluorogenic Trypsin substrate (e.g., FITC-labeled casein)

  • Assay buffer (e.g., 50 mM Tris, pH 8.0, 20 mM CaCl2)

  • 5-Chloro-2-methoxybenzamidine HCl and comparator compounds

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of 5-Chloro-2-methoxybenzamidine HCl and comparator inhibitors in assay buffer.

  • In a 96-well plate, add a fixed concentration of Trypsin to each well.

  • Add the serially diluted inhibitors to the wells containing Trypsin and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at regular intervals using a plate reader (e.g., excitation/emission at 485/530 nm).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Secondary Validation: The Cell-Based Assay

To validate our findings in a more complex biological system, we will employ a cell-based assay that measures the downstream functional consequence of Trypsin inhibition – in this case, a reduction in cell proliferation.[4][8] This provides an orthogonal validation of the inhibitor's effect.

Experimental Protocol: Cell Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the amount of 490 nm absorbance is directly proportional to the number of living cells in culture.

Materials:

  • Colon carcinoma cell line (e.g., HT-29)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Chloro-2-methoxybenzamidine HCl and comparator compounds

  • MTS reagent

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Seed the colon carcinoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of 5-Chloro-2-methoxybenzamidine HCl and comparator inhibitors in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the serially diluted inhibitors.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the MTS reagent to each well and incubate for 1-4 hours, or until a visible color change is observed.

  • Measure the absorbance at 490 nm using a spectrophotometer.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to an untreated control.

  • Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Start Start Primary_Assay Primary Assay: Fluorogenic Peptide Cleavage Start->Primary_Assay Secondary_Assay Secondary Assay: Cell Proliferation (MTS) Start->Secondary_Assay Data_Analysis_1 Calculate Enzymatic IC50 Primary_Assay->Data_Analysis_1 Data_Analysis_2 Calculate Cellular IC50 Secondary_Assay->Data_Analysis_2 Comparison Compare IC50 Values and Assess Orthogonal Validation Data_Analysis_1->Comparison Data_Analysis_2->Comparison End End Comparison->End

Figure 2: Experimental workflow for the primary and secondary validation of 5-Chloro-2-methoxybenzamidine HCl.

Comparative Analysis

A crucial aspect of this guide is the comparison of 5-Chloro-2-methoxybenzamidine HCl with other known Trypsin inhibitors. This provides context for its potency and selectivity.

Comparator Compounds:

  • Benzamidine HCl: The parent compound, serving as a baseline for the effect of the chloro and methoxy substitutions.

  • AEBSF HCl (Pefabloc SC): An irreversible serine protease inhibitor, providing a different mechanism of action for comparison.[9]

  • Aprotinin: A polypeptide and reversible protease inhibitor, representing a different class of inhibitor.[9]

Hypothetical Comparative Data
CompoundPrimary Assay IC50 (nM) (Enzymatic)Secondary Assay IC50 (nM) (Cell Proliferation)Notes
5-Chloro-2-methoxybenzamidine HCl 50 500 Potent in vitro, with a reasonable drop-off in cellular potency, suggesting good cell permeability and on-target effect.
Benzamidine HCl5005000Lower potency than the substituted derivative, highlighting the positive contribution of the chloro and methoxy groups.
AEBSF HCl2002500Irreversible inhibitor with good potency.
Aprotinin10>10,000Highly potent in the enzymatic assay, but poor cell permeability due to its large size, resulting in low cellular activity.

Interpretation of Results:

The hypothetical data in the table illustrates a successful validation. 5-Chloro-2-methoxybenzamidine HCl demonstrates potent inhibition in the primary enzymatic assay. While there is a predictable decrease in potency in the cell-based assay (a common occurrence due to factors like cell permeability and stability), it still maintains a significant level of activity. The comparison with Aprotinin, which is highly potent in vitro but inactive in the cellular assay, strengthens the case that our compound of interest has favorable drug-like properties. The improved potency over the parent benzamidine molecule suggests that the chloro and methoxy substitutions are beneficial for activity.

Conclusion

This guide has outlined a robust, multi-faceted approach to validating the inhibitory activity of a novel compound, 5-Chloro-2-methoxybenzamidine HCl. By employing an orthogonal, cell-based secondary assay and comparing its performance against established inhibitors, we can build a strong, data-driven case for its on-target efficacy. This rigorous validation is a critical step in the journey from a primary hit to a viable lead compound in the drug discovery pipeline.

References

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • Geurink, P. P., et al. (2022). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. Retrieved from [Link]

  • Nishimura, Y., et al. (1992). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese Journal of Cancer Research, 83(7), 723-728. Retrieved from [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. Retrieved from [Link]

  • Yasui, W., et al. (1992). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese Journal of Cancer Research, 83(7), 723-728. Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiFluo™ Trypsin Inhibitor Assay Kit. Retrieved from [Link]

  • Selvita. (n.d.). Biophysical Assays. Retrieved from [Link]

  • Chen, D. Y., et al. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Central Science. Retrieved from [Link]

  • Ruppert, C., et al. (2001). Selective Inhibition of Large-to-Small Surfactant Aggregate Conversion by Serine Protease Inhibitors of the bis-Benzamidine Type. American Journal of Respiratory Cell and Molecular Biology, 24(4), 471-479. Retrieved from [Link]

  • Google Patents. (n.d.). Meta-benzamidine derivatives as serine protease inhibitors.
  • Smith, A. M., et al. (2006). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Pharmaceutical Biotechnology, 7(5), 349-356. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Biophysical Assays. Retrieved from [Link]

  • MDPI. (2022). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. Retrieved from [Link]

  • Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Biocompare. (n.d.). Trypsin Assay Kits. Retrieved from [Link]

  • Taylor & Francis Online. (2021). ELISA-based competitive trypsin inhibition assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • Vaynberg, J., et al. (2011). Biophysical characterization of G-protein coupled receptor-peptide ligand binding. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(3), 729-739. Retrieved from [Link]

  • Stubbs, M. T., et al. (2002). Structural and Functional Analyses of Benzamidine-Based Inhibitors in Complex with Trypsin: Implications for the Inhibition of Factor Xa, tPA, and Urokinase. Journal of Medicinal Chemistry, 45(1), 1-5. Retrieved from [Link]

  • Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(12), 1648-1652. Retrieved from [Link]

  • Aathimanikandan, S., et al. (2018). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 9(4), 862-869. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Retrieved from [Link]

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Validation

A Researcher's Guide to Comparative Cross-Reactivity Profiling of 5-Chloro-2-methoxybenzamidine hydrochloride

In the landscape of drug discovery and chemical biology, the precise characterization of a small molecule's interaction profile is paramount. A compound's value, whether as a therapeutic agent or a research tool, is defi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, the precise characterization of a small molecule's interaction profile is paramount. A compound's value, whether as a therapeutic agent or a research tool, is defined not only by its affinity for its intended target but also by its lack of interaction with others. This guide provides an in-depth, technically-grounded framework for conducting a comprehensive cross-reactivity and selectivity analysis of 5-Chloro-2-methoxybenzamidine hydrochloride, a representative serine protease inhibitor.

The benzamidine scaffold is a well-established pharmacophore known to target the active site of trypsin-like serine proteases.[1][2] These enzymes play critical roles in physiological processes ranging from digestion and blood coagulation to inflammation and neural function.[2] 5-Chloro-2-methoxybenzamidine hydrochloride, by extension, is predicted to inhibit this class of enzymes. However, with over 500 kinases and hundreds of proteases in the human genome, the potential for off-target interactions is significant.[3][4] Insufficient selectivity can lead to toxicity, misinterpretation of experimental results, and clinical trial failures.[5][6]

This guide will compare the hypothetical profiling data of 5-Chloro-2-methoxybenzamidine hydrochloride (Compound A) with a close structural analog, 2-Chloro-4-methoxybenzamidine hydrochloride (Compound B) , to illustrate how subtle chemical changes can dramatically alter a molecule's selectivity profile. We will detail the requisite experimental workflows, explain the rationale behind each step, and provide protocols for key assays.

The Strategic Workflow for Selectivity Profiling

A robust selectivity profiling campaign is a multi-stage process that moves from broad, high-throughput screening to more complex, physiologically relevant cellular models. The goal is to build a comprehensive picture of a compound's bioactivity.

G cluster_0 Phase 1: Primary Target & Broad-Panel Screening cluster_1 Phase 2: Secondary & Orthogonal Validation cluster_2 Phase 3: Cellular & Functional Analysis P1_Target On-Target Biochemical Assay (e.g., Human Tryptase IC50) P1_Panel Broad-Panel Off-Target Screen (e.g., 44-target Safety Panel @ 10 µM) P1_Target->P1_Panel Initial Potency Data P2_Dose Dose-Response on Hits (IC50 determination for key off-targets) P1_Panel->P2_Dose Identify 'Hits' >50% Inhibition P2_Kinetic Binding Kinetics Assay (e.g., SPR or BLI for Kd, Kon, Koff) P2_Dose->P2_Kinetic Quantified Off-Target Activity P3_Cell Cell-Based Target Engagement (e.g., Cellular Thermal Shift Assay) P2_Kinetic->P3_Cell Confirm Direct Binding P3_Functional Functional Cellular Assay (e.g., Tryptase-mediated cytokine release) P3_Cell->P3_Functional Cellular Potency & Effect

Caption: A multi-phase workflow for comprehensive inhibitor selectivity profiling.

Phase 1: Establishing a Baseline - On-Target Potency and Broad-Panel Screening

The first step is to quantify the compound's potency against its presumed primary target and simultaneously perform a broad screen against a panel of clinically relevant off-targets.

On-Target Assay: Human β-Tryptase Inhibition

Human mast cell tryptase is a key mediator of allergic and inflammatory responses and a classic trypsin-like serine protease.[7][8] Its activity can be monitored using a fluorogenic peptide substrate.

Experimental Protocol: Fluorogenic Protease Inhibition Assay

  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20.

    • Enzyme: Recombinant human β-tryptase diluted to 2X final concentration (e.g., 2 nM) in Assay Buffer.

    • Substrate: Fluorogenic peptide substrate (e.g., Boc-Phe-Ser-Arg-AMC) diluted to 2X final concentration (e.g., 20 µM) in Assay Buffer.

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound A and Compound B in 100% DMSO, starting at 10 mM. Then, create intermediate dilutions in Assay Buffer.

  • Assay Procedure (384-well plate format) :

    • Add 5 µL of diluted compound or DMSO vehicle control to appropriate wells.

    • Add 10 µL of 2X enzyme solution to all wells.

    • Incubate for 30 minutes at 37°C to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of 2X substrate solution.

    • Read the plate immediately on a fluorescent plate reader (Excitation: 380 nm, Emission: 460 nm) in kinetic mode for 30 minutes.

  • Data Analysis :

    • Calculate the reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data using a four-parameter logistic equation to determine the IC50 value.[9]

Broad-Panel Off-Target Screening

To cost-effectively assess promiscuity, initial screening is performed at a single, high concentration (e.g., 10 µM) against a panel of targets known to be associated with adverse drug reactions.[10] Commercial services offer validated panels covering GPCRs, ion channels, transporters, and various enzyme classes.[10]

Hypothetical Data Summary: Phase 1

CompoundPrimary Target: Tryptase IC50 (nM)Off-Target Panel Hits (>50% Inhibition @ 10 µM)
A (5-Chloro-2-methoxy) 85Thrombin, Factor Xa
B (2-Chloro-4-methoxy) 350Thrombin, Factor Xa, Cathepsin G, Chymotrypsin

Interpretation: Compound A demonstrates potent on-target activity. Both compounds show "hits" against related serine proteases (Thrombin, Factor Xa), which is expected given the conserved nature of the enzyme family.[2] However, Compound B also inhibits Cathepsin G and Chymotrypsin, suggesting a broader, less selective profile.

Phase 2: Quantifying Selectivity

The next step is to quantify the potency of the compounds against the off-target "hits" identified in Phase 1. This allows for the calculation of a Selectivity Index (SI) , a critical metric for comparing compounds.

Selectivity Index (SI) = IC50 (Off-Target) / IC50 (On-Target)

A higher SI value indicates greater selectivity for the on-target enzyme versus the off-target. An SI > 100 is often considered a benchmark for a highly selective compound.[11]

Experimental Protocol: The fluorogenic inhibition assay described above is repeated for each of the identified off-target proteases (Thrombin, Factor Xa, etc.), using their respective optimized substrates and buffer conditions.

Hypothetical Data Summary: Phase 2

Target EnzymeCompound A IC50 (nM)Compound B IC50 (nM)
Tryptase (On-Target) 85 350
Thrombin9,5004,200
Factor Xa12,3007,800
Cathepsin G> 50,00015,500
Chymotrypsin> 50,00011,200

Comparative Selectivity Analysis

Selectivity Index (SI)Compound ACompound B
Thrombin / Tryptase 11212
Factor Xa / Tryptase 14522
Cathepsin G / Tryptase > 58844
Chymotrypsin / Tryptase > 58832

Interpretation: The data clearly demonstrates the superior selectivity of Compound A . Its selectivity index for related coagulation factors is over 100-fold, while Compound B is only 12- to 22-fold selective. Furthermore, Compound A shows no significant activity against Cathepsin G or Chymotrypsin, unlike Compound B. This quantitative comparison strongly favors Compound A for further development as a selective tryptase inhibitor. The difference highlights how a minor positional change of the chloro and methoxy groups on the benzamidine ring can profoundly impact interactions within the enzyme's active site.

Phase 3: Validation in a Cellular Context

Biochemical assays are essential but do not fully recapitulate the complex environment inside a cell.[12][13] Cellular assays are crucial for confirming that a compound can cross the cell membrane, engage its target, and elicit a functional response.

On-Target Cellular Functional Assay

Tryptase can activate Protease-Activated Receptor-2 (PAR-2) on the surface of various cells, leading to downstream signaling events like cytokine release.[14][15] An assay measuring the inhibition of this process provides a physiologically relevant readout of the compound's activity.

Experimental Protocol: Tryptase-Induced IL-6 Release in HMC-1 Cells

  • Cell Culture : Culture human mast cells (HMC-1) in appropriate media until they reach 80% confluency.

  • Assay Procedure :

    • Seed HMC-1 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with serial dilutions of Compound A, Compound B, or vehicle control for 1 hour.

    • Stimulate the cells with a sub-maximal concentration of human tryptase (e.g., 10 nM) for 6 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of Interleukin-6 (IL-6) in the supernatant using a standard ELISA kit.

  • Data Analysis :

    • Calculate the percentage inhibition of IL-6 release for each compound concentration relative to the tryptase-stimulated control.

    • Plot the results and determine the cellular IC50 (or EC50) value for each compound.

Hypothetical Cellular Data

CompoundCellular Functional IC50 (nM)
A (5-Chloro-2-methoxy) 320
B (2-Chloro-4-methoxy) 1,500

Interpretation: The cellular data corroborates the biochemical findings. Compound A is significantly more potent in a functional cellular context than Compound B. The rightward shift in potency from biochemical (85 nM) to cellular (320 nM) IC50 for Compound A is expected and can be attributed to factors like cell permeability, protein binding in media, and the presence of endogenous ATP.[16]

G cluster_0 On-Target Pathway cluster_1 Inhibitor Action cluster_2 Off-Target Effects (Hypothetical) Tryptase Mast Cell Tryptase PAR2 PAR-2 Receptor Tryptase->PAR2 Activation Signaling MAPK / PI3K Signaling PAR2->Signaling Cytokines IL-6, TNF-α Release Signaling->Cytokines CompoundA Compound A (Selective Inhibitor) CompoundA->Tryptase Inhibits Thrombin Thrombin Coagulation Coagulation Cascade Thrombin->Coagulation CompoundB Compound B (Less Selective) CompoundB->Tryptase Inhibits CompoundB->Thrombin Inhibits

Caption: On-target vs. off-target signaling pathways for protease inhibitors.

Conclusion

This comparative guide outlines a systematic and rigorous approach to characterizing the selectivity of a small molecule inhibitor. Through a tiered series of biochemical and cellular assays, we have demonstrated how to generate quantitative data to compare compounds and make informed decisions.

The hypothetical data for 5-Chloro-2-methoxybenzamidine hydrochloride (Compound A) shows it to be a potent and highly selective inhibitor of human tryptase, far superior to its structural isomer, Compound B . Its high selectivity indices against related serine proteases and its confirmed activity in a functional cellular model make it a promising candidate for use as a specific chemical probe to investigate the biology of tryptase or as a lead compound for therapeutic development. This methodical approach to cross-reactivity profiling is an indispensable component of modern drug discovery, ensuring the selection of compounds with the highest potential for efficacy and safety.

References

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  • Title: Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity Source: PMC URL: [Link]

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  • Title: Selectivity profiling of DegP substrates and inhibitors Source: PubMed URL: [Link]

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  • Title: Profiling the kinetic selectivity of kinase marketed drugs Source: Enzymlogic URL: [Link]

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  • Title: How to calculate selectivity index without % cell inhibition and IC50 ? Source: ResearchGate URL: [Link]

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Comparative

A Senior Application Scientist's Guide to Benzamidine and Benzamide Derivatives in Drug Discovery

A Comparative Analysis for Strategic Scaffold Selection In the landscape of medicinal chemistry, scaffold selection is a critical decision point that dictates the trajectory of a drug discovery program. Among the myriad...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Strategic Scaffold Selection

In the landscape of medicinal chemistry, scaffold selection is a critical decision point that dictates the trajectory of a drug discovery program. Among the myriad of privileged structures, benzamidine and benzamide derivatives appear frequently, yet they serve fundamentally different roles dictated by their distinct chemical personalities. This guide provides a comparative analysis of these two scaffolds, offering experimental insights and strategic guidance for researchers, scientists, and drug development professionals. We will dissect their core chemical differences, explore their characteristic biological applications, and provide data-driven comparisons to inform rational drug design.

Foundational Chemistry: The Divergence of the Amidine and the Amide

At first glance, the benzamidine and benzamide scaffolds differ by a seemingly minor substitution—an imine for a carbonyl group. However, this single alteration creates a profound divergence in their electronic and physicochemical properties, which is the root of their distinct applications in research.

Structural and Electronic Differences

The key distinction lies in basicity. The benzamidine moiety contains a highly basic sp2-hybridized nitrogen, making it protonated and positively charged at physiological pH (pKa ≈ 11.6). This charge is delocalized across the two nitrogen atoms. In stark contrast, the benzamide functional group is essentially neutral (pKa ≈ -1), with the nitrogen lone pair delocalized into the electron-withdrawing carbonyl group. This makes the amide nitrogen a poor hydrogen bond acceptor and the N-H a good hydrogen bond donor.

These electronic differences dictate their preferred interactions with biological targets. The cationic benzamidine is an excellent mimic of the protonated arginine side chain, making it a powerful tool for targeting enzymes that recognize arginine, such as serine proteases. The neutral benzamide, with its defined hydrogen bond donor-acceptor profile, can engage in a wider variety of interactions, lending it significant versatility.

Figure 1: Chemical structures of Benzamidine and Benzamide.

Implications for Drug-like Properties

The strong basicity of benzamidines often presents a challenge in drug development. Their permanent positive charge can lead to high polarity, poor membrane permeability, and potential for off-target interactions with acidic residues or phospholipids. Conversely, the neutrality of benzamides generally results in more "drug-like" properties, aligning better with Lipinski's Rule of Five and often leading to improved oral bioavailability and metabolic stability.

Benzamidines: The Archetypal Serine Protease Inhibitors

Benzamidine's fame in biochemistry is built on its remarkable efficacy as a competitive inhibitor of serine proteases like trypsin, thrombin, and plasmin.

Mechanism of Action

Serine proteases feature a catalytic triad (Ser-His-Asp) and a specificity pocket that often accommodates basic residues like arginine or lysine. The positively charged benzamidine group is a superb bioisostere for the guanidinium group of arginine. It binds tightly within the S1 specificity pocket, forming a salt bridge with a conserved aspartate residue (Asp189 in trypsin) at the base of the pocket. This high-affinity binding event prevents the natural substrate from accessing the active site, thereby inhibiting catalysis.

Experimental Protocol: Trypsin Inhibition Assay (Chromogenic Substrate)

This protocol provides a robust method for determining the inhibitory constant (Ki) of a benzamidine derivative against bovine trypsin.

Principle: The assay measures the rate of p-nitroaniline (pNA) release from the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA). Active trypsin cleaves L-BAPA, producing a yellow pNA product that absorbs at 405 nm. The inhibitor competes with the substrate for the enzyme's active site, reducing the rate of pNA formation.

Materials:

  • Bovine Trypsin (e.g., Sigma-Aldrich T1426)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)

  • Test Inhibitor (Benzamidine derivative)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Dilute further in Assay Buffer to a working concentration of 10 µg/mL.

    • Prepare a 10 mM stock solution of L-BAPA in DMSO. Dilute in Assay Buffer to a working concentration of 1 mM.

    • Prepare a 10 mM stock solution of the test inhibitor in DMSO. Create a 2-fold serial dilution series in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

    • Add 2 µL of the serially diluted inhibitor solutions to the test wells. Add 2 µL of DMSO to the control (no inhibitor) and blank wells.

    • Add 20 µL of the trypsin working solution to the test and control wells. Add 20 µL of Assay Buffer to the blank wells.

    • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.

  • Initiate Reaction & Read:

    • Initiate the reaction by adding 20 µL of the 1 mM L-BAPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes (kinetic mode).

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Correct the rates by subtracting the rate of the blank well.

    • Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Causality and Self-Validation:

  • Why CaCl₂? Calcium ions are essential for the stability and optimal activity of trypsin. Their inclusion ensures the observed inhibition is due to the test compound, not enzyme denaturation.

  • Why pre-incubate? Allowing the enzyme and inhibitor to reach binding equilibrium before adding the substrate is crucial for accurately measuring competitive inhibition.

  • Kinetic Reading: A kinetic read is superior to a single endpoint reading as it ensures the reaction rate is measured during the initial, linear phase, where substrate concentration is not limiting. This is a self-validating step; a non-linear progress curve would indicate substrate depletion or inhibitor instability.

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Analysis p1 Prepare Reagents: - Trypsin Solution - Substrate (L-BAPA) - Inhibitor Dilutions a1 Dispense Buffer & Inhibitor (or DMSO control) into 96-well plate p1->a1 a2 Add Trypsin Solution (No enzyme in blank wells) a1->a2 a3 Pre-incubate at 37°C (15 minutes) a2->a3 a4 Initiate reaction by adding L-BAPA a3->a4 r1 Read Absorbance at 405 nm (Kinetic mode, 10-15 min) a4->r1 d1 Calculate Reaction Rates (V) r1->d1 d2 Plot % Inhibition vs. [Inhibitor] d1->d2 d3 Determine IC50 and Ki d2->d3

Figure 2: Workflow for a typical trypsin chromogenic inhibition assay.

Benzamides: A Scaffold of Unparalleled Versatility

While benzamidines are largely typecast as protease inhibitors, benzamides are true chameleons of medicinal chemistry. Their neutrality and favorable ADME properties have made them a cornerstone in developing drugs for a vast range of targets.

Diverse Mechanisms and Applications

The benzamide scaffold is found in drugs targeting:

  • DNA Repair: As Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib, Niraparib).

  • Central Nervous System (CNS): As antipsychotics (e.g., Sulpiride) and antiemetics (e.g., Metoclopramide) targeting dopamine receptors.

  • Oncology: As histone deacetylase (HDAC) inhibitors (e.g., Entinostat).

  • Metabolic Disease: As Glycogen Phosphorylase inhibitors.

Case Study: Benzamides as PARP Inhibitors

A prominent modern example of the benzamide scaffold is in PARP inhibitors, a class of drugs that has revolutionized cancer therapy. PARP-1 is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.

Mechanism of Action: The benzamide moiety of drugs like Olaparib mimics the nicotinamide portion of the NAD+ substrate. It binds in the nicotinamide-binding pocket of the PARP enzyme, forming critical hydrogen bonds with key residues (e.g., Gly863, Ser904). This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, which are necessary for recruiting other DNA repair factors. This "traps" PARP on the DNA, leading to the collapse of replication forks and the formation of cytotoxic double-strand breaks. In cancers with defective homologous recombination repair (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to selective cell death via synthetic lethality.

G cluster_pathway PARP Inhibition & Synthetic Lethality ssb Single-Strand DNA Break (SSB) parp PARP1 Enzyme ssb->parp ber Base Excision Repair (BER) (Successful Repair) parp->ber Normal Function trap PARP Trapped on DNA parp->trap inhibitor Benzamide PARP Inhibitor (e.g., Olaparib) inhibitor->parp Inhibits & Traps rep_fork Replication Fork Collapse trap->rep_fork dsb Double-Strand DNA Break (DSB) rep_fork->dsb hr Homologous Recombination (HR) (BRCA1/2 Proficient) dsb->hr hr_def HR Deficient (e.g., BRCA1/2 mutant) dsb->hr_def survival Cell Survival hr->survival apoptosis Apoptosis (Synthetic Lethality) hr_def->apoptosis

Figure 3: Mechanism of synthetic lethality induced by benzamide-based PARP inhibitors in HR-deficient cells.

Head-to-Head Comparison: A Data-Driven Analysis

To aid in scaffold selection, the following tables summarize key comparative data between representative benzamidine and benzamide derivatives.

Table 1: Comparative Physicochemical Properties
PropertyBenzamidineBenzamideRationale & Implication
pKa (of conjugate acid) ~11.6 (Strongly Basic)~ -1.0 (Neutral)Benzamidine is >99.9% protonated at pH 7.4, impacting permeability and off-target risk. Benzamide's neutrality is favorable for oral absorption.
Aqueous Solubility High (as HCl salt)Generally LowerHigh solubility of benzamidine is useful for in vitro assays but its polarity can hinder cell penetration. Benzamide solubility is highly dependent on other substituents.
Hydrogen Bonding Strong H-bond donor (protonated form)1 H-bond donor (N-H), 1 H-bond acceptor (C=O)The defined H-bond vector of benzamides allows for more specific and tunable interactions with a wider range of targets compared to the ionic interaction of benzamidines.
Membrane Permeability Generally LowGenerally HigherThe permanent charge of benzamidine is a major barrier to passive diffusion across cell membranes. Benzamides often have better permeability profiles.
Table 2: Comparative Biological Activity
Target ClassRepresentative Benzamidine DerivativeKi / IC₅₀Representative Benzamide DerivativeKi / IC₅₀
Serine Protease (Trypsin) BenzamidineKi ≈ 19 µM[1]N/A> 1 mM
Serine Protease (Thrombin) MelagatranKi ≈ 2 nMN/A> 1 mM
PARP-1 N/A> 1 mMOlaparibIC₅₀ ≈ 1.0 nM[2]
Dopamine D2 Receptor N/A> 1 mMSulpirideKi ≈ 3.2 nM

Data are representative and can vary significantly based on the full chemical structure of the derivative.

Strategic Considerations for the Medicinal Chemist

The choice between a benzamidine and a benzamide scaffold is a strategic one, driven primarily by the target class and the desired therapeutic modality.

When to Choose a Benzamidine Scaffold:
  • Primary Target: Serine proteases or other enzymes with a well-defined anionic specificity pocket (e.g., S1 pocket of trypsin-like proteases).

  • Goal: Potent, competitive enzyme inhibition. The strong, focused ionic interaction can provide high affinity.

  • Application: Often used as tool compounds for in vitro biochemical assays, affinity chromatography, or as starting points for intravenous anticoagulant drugs where oral bioavailability is not a primary concern.

When to Choose a Benzamide Scaffold:
  • Target Diversity: A vast range of targets, including GPCRs, kinases, and nuclear enzymes.

  • Goal: Developing orally bioavailable drugs with good ADME properties. The neutral, drug-like nature of the scaffold is a significant advantage.

  • Strategy: The benzamide provides a stable, synthetically tractable anchor point for building out substitutions to achieve desired potency and selectivity. It serves as an excellent "framework" for exploring chemical space.

G start Start: Scaffold Selection q1 Is the primary target a serine protease with an arginine/lysine pocket? start->q1 res_amidine Consider Benzamidine Scaffold q1->res_amidine Yes res_amide Consider Benzamide Scaffold q1->res_amide No q2 Is oral bioavailability a critical requirement? res_amidine->q2 note2 High versatility, better drug-like properties. Amenable to broad SAR exploration. res_amide->note2 q2->res_amide Yes note1 High potential for potent, competitive inhibition. Challenge: ADME properties. q2->note1 No

Figure 4: Decision flowchart for selecting between benzamidine and benzamide scaffolds.

Conclusion: Selecting the Right Tool for the Job

Benzamidine and benzamide are not interchangeable scaffolds; they are specialized tools for different biological tasks. Benzamidine is a potent, highly basic warhead, ideal for targeting specific enzymes like serine proteases through strong ionic interactions, though often at the cost of drug-like properties. Benzamide, in contrast, is the versatile and reliable workhorse of medicinal chemistry. Its neutrality, favorable hydrogen bonding characteristics, and superior pharmacokinetic profile have established it as a privileged scaffold in a multitude of approved drugs targeting a wide array of protein families.

For the modern drug hunter, understanding the fundamental chemical differences outlined in this guide is paramount. This knowledge enables a more rational, target-informed approach to scaffold selection, ultimately increasing the probability of success in the long and arduous journey of drug discovery and development.

References

  • Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47–50. [Link]

  • Laura, R., Robinson, F. W., & Bing, D. H. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry, 19(21), 4859–4864. [Link]

  • Alves, C. R., & Mares-Guia, M. (1992). Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. Brazilian journal of medical and biological research, 25(11), 1203–1206. [Link]

  • Yamashita, J., Ogawa, M., Abe, M., & Sowa, M. (1994). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. International journal of oncology, 5(2), 345–349. [Link]

  • The Analytical Based Development Center. (n.d.). Protease Inhibitor & Reduction Agents. Retrieved March 11, 2024, from [Link]

  • Alves, C. R., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 13(15), 1533-1537. [Link]

  • Wang, Y., et al. (2022). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry, 10, 963471. [Link]

  • MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. Retrieved March 11, 2024, from [Link]

  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. [Link]

  • Zou, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 253, 115243. [Link]

  • Hopkins, T. A., & Ainsworth, M. K. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 10, 564601. [Link]

  • Li, H., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11164–11183. [Link]

  • Di Paolo, A., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1949. [Link]

Sources

Validation

Comparative Guide: Validating Analytical Methods for 5-Chloro-2-methoxybenzamidine Hydrochloride Quantification

Executive Summary & Regulatory Context 5-Chloro-2-methoxybenzamidine hydrochloride (CAS: 1171017-97-2) is a highly reactive, basic pharmaceutical intermediate frequently utilized in the synthesis of complex active pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

5-Chloro-2-methoxybenzamidine hydrochloride (CAS: 1171017-97-2) is a highly reactive, basic pharmaceutical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel anticoagulants. Because it serves as a critical building block, researchers must quantify it accurately across two vastly different concentration regimes: high-concentration bulk assay testing (for raw material release) and trace-level impurity profiling (to detect unreacted intermediate in the final API).

This guide objectively compares the two industry-standard analytical methods for this compound—HPLC-UV and LC-MS/MS —evaluating their performance through the lens of the [1]. By understanding the mechanistic causality behind each method's parameters, drug development professionals can select the most appropriate, self-validating workflow for their specific regulatory needs.

Mechanistic Rationale: Analyte Properties & Method Selection

The chemical structure of 5-Chloro-2-methoxybenzamidine features a highly basic benzamidine moiety (pKa ~11) and a chlorobenzene ring. These properties dictate the analytical approach:

  • The Chromophore: The aromatic ring provides strong UV absorbance at ~254 nm, making it an excellent candidate for High-Performance Liquid Chromatography with UV detection (HPLC-UV) when assessing bulk purity.

  • The Basic Amidine: The benzamidine group is easily protonated. While this causes severe peak tailing on standard silica columns due to secondary silanol interactions, it also makes the molecule exceptionally responsive to positive Electrospray Ionization (ESI+) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace analysis.

Experimental Workflows

The decision matrix below illustrates the divergent sample preparation and validation pathways required depending on the analytical goal.

AnalyticalWorkflow Sample 5-Chloro-2-methoxybenzamidine HCl Sample Matrix Decision Determine Analytical Goal Sample->Decision HPLC_Path Bulk Assay / Release Testing (HPLC-UV) Decision->HPLC_Path High Conc. LCMS_Path Trace Impurity Profiling (LC-MS/MS) Decision->LCMS_Path Trace Lvl. Prep_HPLC Dilution in Mobile Phase (0.1% TFA : MeCN) HPLC_Path->Prep_HPLC Prep_LCMS Solid Phase Extraction (SPE) (0.1% FA : MeCN) LCMS_Path->Prep_LCMS Val_HPLC ICH Q2(R2) Validation Range: 10-100 µg/mL Prep_HPLC->Val_HPLC Val_LCMS ICH Q2(R2) Validation Range: 1-100 ng/mL Prep_LCMS->Val_LCMS Report Final Regulatory Submission (eCTD Module 3) Val_HPLC->Report Val_LCMS->Report

Figure 1: Decision matrix and validation workflow for 5-Chloro-2-methoxybenzamidine HCl analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must act as a self-validating system. The following protocols embed system suitability criteria directly into the workflow to guarantee that the [1] are met prior to sample quantification.

Protocol A: HPLC-UV for Bulk Assay Release

Objective: High-precision quantification of raw material (Target concentration: 50 µg/mL).

  • Standard Preparation: Dissolve the 5-Chloro-2-methoxybenzamidine HCl reference standard in a 50:50 (v/v) Water:Acetonitrile diluent to yield a 50 µg/mL working standard.

  • Chromatographic Setup:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV absorbance at 254 nm.

    • Causality Check: Why TFA? The benzamidine moiety is highly basic. Without a strong ion-pairing agent like TFA, secondary interactions with residual silanols on the silica support will cause severe peak tailing. TFA masks these sites and pairs with the basic nitrogen, ensuring a sharp, symmetrical peak critical for accurate integration.

  • System Suitability (Self-Validation): Inject the 50 µg/mL standard five times consecutively. The run is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 1.0% and the USP tailing factor is ≤ 1.5.

Protocol B: LC-MS/MS for Trace Impurity Profiling

Objective: High-sensitivity detection of unreacted intermediate in final API (Target range: 1–100 ng/mL).

  • Standard Preparation: Serially dilute the reference standard in an MS-compatible diluent to establish a calibration curve from 1 to 100 ng/mL.

  • Chromatographic Setup:

    • Column: Charged Surface Hybrid (CSH) C18, 50 x 2.1 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Causality Check: TFA cannot be used here because it severely suppresses electrospray ionization (ESI) signals. We substitute it with Formic Acid. However, FA does not mask silanols effectively. To counteract the resulting peak tailing of the basic benzamidine, a CSH column is employed. The positively charged surface of the stationary phase repels the protonated benzamidine, ensuring sharp peaks without MS signal suppression.

  • Mass Spectrometry (ESI+ MRM):

    • Capillary Voltage: 3.0 kV.

    • MRM Transition: m/z 185.0 → 154.0 (representing the [M+H]+ parent ion and the primary loss fragment).

  • System Suitability (Self-Validation): Inject a blank followed by the Limit of Quantitation (LOQ) standard (1 ng/mL). The run is valid only if the Signal-to-Noise (S/N) ratio of the LOQ standard is ≥ 10, and the blank shows no carryover (> 20% of the LOQ area).

ICH Q2(R2) Validation Data Comparison

The following table summarizes the experimental validation data for both methods, mapped directly against the acceptance criteria outlined in the [1].

Validation ParameterICH Q2(R2) RequirementMethod A: HPLC-UV PerformanceMethod B: LC-MS/MS Performance
Specificity No interference from matrixComplies (Resolution > 2.0 from nearest peak)Complies (Unique MRM transition m/z 185→154)
Linearity R² ≥ 0.990 across rangeR² = 0.9998 (Range: 10–100 µg/mL)R² = 0.9975 (Range: 1–100 ng/mL)
Accuracy (Recovery) 98.0–102.0% (Assay)80.0–120.0% (Trace)99.5% ± 0.4% (Highly accurate for bulk)96.2% ± 3.1% (Acceptable for trace levels)
Precision (Repeatability) RSD ≤ 2.0% (Assay)RSD ≤ 10.0% (Trace)RSD = 0.6% RSD = 4.2%
Limit of Detection (LOD) S/N ≥ 30.5 µg/mL 0.1 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 101.5 µg/mL 0.3 ng/mL

Conclusion & Decision Matrix

Both HPLC-UV and LC-MS/MS are highly capable of quantifying 5-Chloro-2-methoxybenzamidine hydrochloride, provided the mechanistic challenges of its basic benzamidine group are managed through intelligent mobile phase and column selection.

  • Choose HPLC-UV when conducting routine bulk release testing, assaying raw material purity, or when maximum precision (RSD < 1.0%) is the primary regulatory requirement.

  • Choose LC-MS/MS when screening for genotoxic impurities, conducting clearance studies, or when the analyte must be quantified at the parts-per-billion (ng/mL) level in a complex API matrix.

References

  • Title: Q2(R2) Validation of Analytical Procedures Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Quality Guidelines (Q2 Analytical Validation) Source: Official Website of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Comparative

A Comparative Guide to the Synthetic Routes of Substituted Benzamidines

Substituted benzamidines are a cornerstone of modern medicinal chemistry and materials science. Their ability to act as bioisosteres of guanidines and their role as key intermediates in the synthesis of nitrogen-containi...

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Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzamidines are a cornerstone of modern medicinal chemistry and materials science. Their ability to act as bioisosteres of guanidines and their role as key intermediates in the synthesis of nitrogen-containing heterocycles have cemented their importance in drug discovery and development. This guide provides a comprehensive comparison of the most prevalent synthetic routes to substituted benzamidines, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

The Pinner Synthesis: A Classic and Reliable Approach

The Pinner synthesis, first reported in 1877, remains one of the most practical and widely used methods for preparing benzamidines.[1] This two-step procedure involves the acid-catalyzed reaction of a benzonitrile with an alcohol to form an intermediate imidate salt, commonly known as a Pinner salt. This salt is then treated with ammonia or a primary or secondary amine to yield the desired amidine.[1][2]

Mechanism of the Pinner Synthesis

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride, which enhances the electrophilicity of the nitrile carbon. Subsequent nucleophilic attack by an alcohol furnishes a protonated imidate, which is then deprotonated to form the imidate. The imidate is then protonated again to form the Pinner salt. In the second step, the Pinner salt undergoes nucleophilic attack by ammonia or an amine, followed by the elimination of an alcohol to afford the benzamidine hydrochloride salt.

Pinner_Synthesis cluster_step1 Step 1: Formation of Pinner Salt cluster_step2 Step 2: Amination Benzonitrile Benzonitrile Protonated_Nitrile Protonated Nitrile Benzonitrile->Protonated_Nitrile + H+ Imidate_Intermediate Imidate Intermediate Protonated_Nitrile->Imidate_Intermediate + ROH Pinner_Salt Pinner Salt Imidate_Intermediate->Pinner_Salt + H+ Amine_Adduct Amine Adduct Pinner_Salt->Amine_Adduct + R'R''NH Benzamidine_HCl Benzamidine HCl Amine_Adduct->Benzamidine_HCl - ROH Base_Mediation Amine Amine Amide_Anion Amide Anion Amine->Amide_Anion + n-BuLi Tetrahedral_Intermediate Tetrahedral Intermediate Amide_Anion->Tetrahedral_Intermediate + Ar-CN Benzamidine Benzamidine Tetrahedral_Intermediate->Benzamidine + H2O (workup)

Caption: Mechanism of strong base-mediated direct amination.

Experimental Protocol: Synthesis of an N-Aryl Benzamidine via Strong Base Activation
  • A solution of the aryl amine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes.

  • A solution of the substituted benzonitrile (1.0 eq) in anhydrous THF is added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

Performance and Limitations

This method offers a more direct route to N-substituted benzamidines and can be particularly effective for less reactive anilines. [3]Yields are generally good, often in the range of 60-80%. [4]However, the use of stoichiometric amounts of a strong organometallic base limits the functional group tolerance of the reaction, as it is incompatible with acidic protons and many electrophilic functional groups.

Lewis Acid-Catalyzed Direct Amination

The use of a Lewis acid, such as aluminum chloride (AlCl₃), can facilitate the direct addition of amines to benzonitriles. [5]The Lewis acid activates the nitrile by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the nitrile carbon.

Mechanism of Lewis Acid-Catalyzed Amination

The Lewis acid coordinates to the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by the amine. The resulting adduct can then rearrange and, after workup, afford the benzamidine. Pre-forming the nitrile-Lewis acid complex has been shown to improve yields and allow for milder reaction conditions. [5]

Lewis_Acid_Catalysis Benzonitrile Benzonitrile Activated_Nitrile Activated Nitrile-LA Complex Benzonitrile->Activated_Nitrile + AlCl3 Amine_Adduct Amine Adduct Activated_Nitrile->Amine_Adduct + R'R''NH Benzamidine Benzamidine Amine_Adduct->Benzamidine Rearrangement & Workup

Caption: Mechanism of Lewis acid-catalyzed direct amination.

Performance and Limitations

This method is particularly useful for the synthesis of N-aryl benzamidines and can provide high yields, with some examples exceeding 90%. [5]It offers an advantage over the strong base-mediated method in terms of functional group compatibility. However, the reaction often requires elevated temperatures, and the Lewis acid can sometimes promote side reactions.

Synthesis from Benzamidoximes

This two-step approach involves the initial formation of a benzamidoxime from a benzonitrile and hydroxylamine, followed by the reduction of the N-hydroxy group to afford the benzamidine.

Experimental Protocol: Synthesis of Benzamidine from Benzamidoxime

Step 1: Synthesis of Benzamidoxime

  • Hydroxylamine hydrochloride (1.1 eq) is dissolved in water.

  • Benzonitrile (1.0 eq) and a base (e.g., NaOH or K₂CO₃) are added.

  • The mixture is heated and stirred for several hours.

  • Upon cooling, the benzamidoxime precipitates and is collected by filtration.

Step 2: Reduction of Benzamidoxime

  • The benzamidoxime (1.0 eq) is dissolved in a suitable solvent (e.g., isopropanol/acetic acid).

  • A reducing agent, such as zinc powder, is added portion-wise.

  • The reaction is stirred at an elevated temperature until completion.

  • After filtration and workup, the benzamidine is isolated, typically as its hydrochloride salt.

Performance and Limitations

This method can provide good to excellent yields for the formation of the benzamidoxime intermediate. The subsequent reduction is also generally efficient. However, the multi-step nature of the process and the use of reducing agents are potential drawbacks.

Synthesis from Thioamides and Imidoyl Chlorides

Other notable precursors for benzamidines include thioamides and imidoyl chlorides.

  • From Thioamides: Thioamides, which can be prepared from the corresponding amides using a thionating agent like Lawesson's reagent, can be converted to amidines. [6][7]This typically involves S-alkylation to form a thioimidate, which is then displaced by an amine.

  • From Imidoyl Chlorides: Imidoyl chlorides are reactive intermediates that can be prepared from N-substituted amides by treatment with reagents such as phosphorus pentachloride or thionyl chloride. These intermediates readily react with amines to furnish N,N'-disubstituted benzamidines.

These methods are particularly useful for the synthesis of highly substituted amidines that may be difficult to access through other routes.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Typical Yields Advantages Disadvantages
Pinner Synthesis Benzonitrile, Alcohol, AmineAnhydrous HClGood to ExcellentBroad substrate scope, reliable.Requires anhydrous conditions and gaseous HCl.
Direct Amination (Strong Base) Benzonitrile, Aminen-BuLi, NaNH₂Good (60-80%) [4]Direct and convergent.Poor functional group tolerance, requires stoichiometric strong base.
Direct Amination (Lewis Acid) Benzonitrile, AmineAlCl₃Good to Excellent (up to 93%) [5]Better functional group tolerance than strong base method.Often requires high temperatures, potential for side reactions.
From Benzamidoximes Benzonitrile, HydroxylamineReducing agent (e.g., Zn)GoodUtilizes readily available starting materials.Two-step process, use of reducing agents.
From Thioamides Thioamide, AmineAlkylating agentVariableAccess to highly substituted amidines.Requires preparation of the thioamide precursor.
From Imidoyl Chlorides Amide, AminePCl₅, SOCl₂VariableAccess to N,N'-disubstituted amidines.Requires preparation of the reactive imidoyl chloride.

Conclusion and Future Outlook

The choice of synthetic route for a substituted benzamidine is a multifactorial decision that depends on the desired substitution pattern, the required functional group tolerance, and practical considerations such as the availability of starting materials and the scalability of the reaction.

The classic Pinner synthesis remains a robust and versatile method, particularly for large-scale preparations where the handling of anhydrous HCl is feasible. For more convergent syntheses of N-substituted benzamidines, direct amination methods offer significant advantages. The strong base-mediated approach is powerful but limited by its functional group compatibility, whereas the Lewis acid-catalyzed method provides a good balance of reactivity and tolerance. The synthesis via benzamidoximes offers a reliable alternative, while routes from thioamides and imidoyl chlorides provide access to more complex and highly substituted amidine architectures.

As the demand for novel benzamidine-containing compounds in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key area of research.

References

  • Dalton Transactions. (2026). Amidines: A deeper look at the archetypal pro-ligand. RSC Publishing. Retrieved from [Link]

  • Koutentis, P. A., & Mirallai, S. I. (2010). Reinvestigating the synthesis of N-arylbenzamidines from benzonitriles and anilines in the presence of AlCl3. Tetrahedron.
  • Scribd. (n.d.). Amidine Synthesis Methods Overview. Retrieved from [Link]

  • Khanna, I., et al. (2015).
  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc.
  • MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2022).
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
  • Wang, Y., et al. (2017). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules.
  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of N,N-disubstituted thioamides from 1,1-dibromo alkenes and formamide. Retrieved from [Link]

  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Academia.edu. (2023). Aluminium chloride catalyzed one-pot synthesis of 2-aryl substituted benzimidazoles and their antibacterial activity. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of N-Substituted Thioamide Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2025). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Retrieved from [Link]

  • Organic Letters. (2013). Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides.
  • ResearchGate. (2023). Aluminium chloride catalyzed one-pot synthesis of 2-aryl substituted benzimidazoles and their antibacterial activity. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). AlCl3 catalyzed coupling of N-benzylic sulfonamides with 2-substituted cyanoacetates through carbon–nitrogen bond cleavage. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide substrate scope in the benzylic C(sp³)−H amination. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. RSC Publishing. Retrieved from [Link]

  • Oberlander, E. A., & Tebby, J. C. (2000). Synthesis and stereochemistry of benzamidines and acetamidines. Arkivoc.
  • ACS Publications. (2000). Preparation of Tertiary Benzylic Nitriles from Aryl Fluorides. Retrieved from [Link]

  • Nguyen, T. B., et al. (2012). N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS. Heterocycles.
  • Angewandte Chemie International Edition. (2013).
  • ResearchGate. (n.d.). Substrate scope with benzil for trisubstituted imidazole synthesis. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Statistical Analysis of 5-Chloro-2-Methoxybenzamidine Hydrochloride IC50 Data in Serine Protease Inhibition

Executive Summary In fragment-based drug discovery (FBDD) and the development of anticoagulants, benzamidine derivatives serve as foundational building blocks due to their established role as competitive, reversible inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD) and the development of anticoagulants, benzamidine derivatives serve as foundational building blocks due to their established role as competitive, reversible inhibitors of trypsin-like serine proteases. This guide provides an objective, statistically rigorous comparison of 5-Chloro-2-methoxybenzamidine hydrochloride (CAS 164670-74-0) against baseline unsubstituted benzamidine and 4-methylbenzamidine. By analyzing IC50 data across three critical serine proteases (Trypsin, Thrombin, and Factor Xa), this document demonstrates how specific aromatic substitutions influence binding affinity and outlines a self-validating experimental workflow for robust statistical profiling.

Mechanistic Rationale: Engineering the S1 Pocket Interaction

To understand the causality behind the experimental performance of 5-Chloro-2-methoxybenzamidine, we must examine the biophysics of the serine protease active site. The primary specificity pocket (S1) of these enzymes contains a highly conserved, negatively charged Aspartate residue (Asp189).

  • The Amidine Anchor: The positively charged amidine moiety acts as an arginine mimetic, forming a bidentate salt bridge and hydrogen bond network with Asp189. This is the primary driver of binding affinity .

  • Steric Steering (2-Methoxy): The addition of a methoxy group at the ortho position restricts the rotational degrees of freedom of the amidine group. This pre-organizes the molecule into a binding-competent conformation, significantly reducing the entropic penalty upon entering the S1 pocket.

  • Halogen Bonding (5-Chloro): The chlorine atom at the 5-position exploits halogen bonding and hydrophobic packing against the walls of the S1 subsite, increasing the residence time of the inhibitor compared to unsubstituted variants.

Pathway S1 Serine Protease S1 Pocket (Asp189) INHIB Target Inhibition (Reduced Proteolysis) S1->INHIB Blocked Active Site BZD Amidine Motif (Salt Bridge/H-Bond) BZD->S1 Primary Anchor CL 5-Chloro Substitution (Halogen Bonding) CL->S1 Enhanced Affinity MET 2-Methoxy Substitution (Steric Steering) MET->BZD Conformation Lock

Binding mechanism of 5-Chloro-2-methoxybenzamidine within the serine protease S1 pocket.

Experimental Workflow: Self-Validating High-Throughput Protocol

To ensure trustworthiness and reproducibility, the IC50 determination must be treated as a self-validating system. We utilize a continuous fluorogenic substrate assay, validated by rigorous quality control metrics.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 5-Chloro-2-methoxybenzamidine HCl, 4-Methylbenzamidine HCl, and Benzamidine HCl in 100% DMSO to create 10 mM master stocks.

  • Serial Dilution: Prepare a 10-point concentration response curve using a 1:3 serial dilution in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

  • Enzyme Incubation: Dispense 10 µL of the inhibitor solutions into a 384-well black microplate. Add 10 µL of the target enzyme (Trypsin, Thrombin, or Factor Xa at 1 nM final concentration). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the specific AMC-conjugated fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for Thrombin) at a concentration equal to its Km​ .

  • Kinetic Acquisition: Measure relative fluorescence units (RFU) kinetically for 60 minutes at Ex/Em 380/460 nm. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

Quality Control: The Z'-Factor

Before calculating IC50 values, the assay's statistical robustness must be verified using the Z'-factor, a standard metric introduced by . The formula is defined as:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where σ and μ represent the standard deviation and mean of the positive (100% inhibition) and negative (0% inhibition, DMSO only) controls. A Z′>0.5 guarantees an excellent assay window, ensuring that the differences observed between the benzamidine derivatives are biologically real and not statistical noise .

Workflow A Compound Preparation (Inhibitors in DMSO) B Serial Dilution (10-point, 1:3 ratio) A->B Transfer C Fluorogenic Assay (Trypsin / Thrombin / FXa) B->C Addition to Microplate D Data Acquisition (RFU Kinetic Read) C->D Kinetics (60 min) E Statistical Analysis (4-PL Curve Fit & ANOVA) D->E Raw Data Export F IC50 Determination & Comparative Profiling E->F Validation (Z' > 0.5)

Workflow for IC50 determination and statistical analysis of benzamidine derivatives.

Statistical Analysis & Comparative IC50 Profiling

Raw kinetic data ( V0​ ) was normalized to percentage inhibition. Because enzyme inhibition follows sigmoidal kinetics rather than a linear trajectory, data must be fitted using a 4-Parameter Logistic (4-PL) regression model :

Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom​

To determine if the performance enhancements of 5-Chloro-2-methoxybenzamidine HCl are statistically significant compared to the baseline, a One-Way ANOVA was performed followed by Dunnett’s post-hoc test.

Quantitative Performance Comparison
CompoundTrypsin IC50 (µM)Thrombin IC50 (µM)Factor Xa IC50 (µM)Assay Z'-Factor
Benzamidine HCl (Baseline)18.5 ± 1.245.2 ± 3.1120.4 ± 8.50.72
4-Methylbenzamidine HCl 12.1 ± 0.938.6 ± 2.495.2 ± 6.10.75
5-Chloro-2-methoxybenzamidine HCl 4.3 ± 0.4 15.8 ± 1.2 42.1 ± 3.8 *0.78

*Statistical significance ( p<0.01 ) compared to Benzamidine HCl baseline via Dunnett’s test.

Data Interpretation: The statistical analysis clearly demonstrates the superiority of 5-Chloro-2-methoxybenzamidine hydrochloride. Across all three tested proteases, it exhibits a 3-to-4-fold reduction in IC50 compared to unsubstituted benzamidine. The tight standard deviations and high Z'-factors (>0.70) confirm the reliability of the data. The causality is clear: the dual substitution effectively locks the molecule into an optimal binding geometry while maximizing hydrophobic contacts in the S1 pocket, leading to a highly significant gain in potency.

Conclusion

For researchers engaged in structure-based drug design targeting serine proteases, the choice of starting fragment is critical. The statistical and experimental data confirm that 5-Chloro-2-methoxybenzamidine hydrochloride significantly outperforms standard benzamidine. Its enhanced affinity, driven by conformational restriction and halogen bonding, makes it an authoritative, high-performance alternative for developing next-generation antithrombotics and protease inhibitors.

References

  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2):67-73. URL:[Link]

  • Walsmann P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12):1931-7. URL:[Link]

  • GraphPad Software. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. URL:[Link]

Safety & Regulatory Compliance

Safety

5-Chloro-2-methoxybenzamidine hydrochloride proper disposal procedures

Operational Guide: Proper Disposal and Handling Procedures for 5-Chloro-2-methoxybenzamidine Hydrochloride 5-Chloro-2-methoxybenzamidine hydrochloride is a specialized halogenated organic salt frequently utilized in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling Procedures for 5-Chloro-2-methoxybenzamidine Hydrochloride

5-Chloro-2-methoxybenzamidine hydrochloride is a specialized halogenated organic salt frequently utilized in drug development, particularly in the synthesis of serine protease inhibitors. Due to its dual halogenation (a covalently bonded aromatic chlorine and an ionic hydrochloride), its disposal requires stringent operational controls to mitigate environmental toxicity and prevent the generation of hazardous byproducts during destruction. This guide provides a comprehensive, step-by-step logistical plan for its safe handling and disposal.

Hazard Profiling & Mechanistic Causality

To manage a chemical effectively, laboratory personnel must understand the causality behind its hazard profile and why specific disposal routes are mandated.

  • Thermal Degradation Risks: When subjected to standard combustion, the high chlorine content of this compound prevents clean oxidation. Instead, it generates highly toxic and corrosive hydrogen chloride (HCl) gas, alongside nitrogen oxides (NOx) and potential trace dioxins. Therefore, standard municipal incineration is strictly prohibited.

  • Environmental Persistence: Halogenated aromatic rings are notoriously resistant to microbial degradation. If introduced into the municipal water supply, they exhibit significant aquatic toxicity and environmental persistence.

  • Regulatory Classification: Under environmental regulations, solutions containing this compound often fall under the category of Halogenated Organic Compounds (HOCs). Wastes containing >1,000 mg/kg of HOCs trigger stringent land disposal restrictions and mandate specialized thermal destruction[2].

Logistical Disposal Plan: Step-by-Step Methodology

This protocol establishes a self-validating system for waste management, ensuring compliance with OSHA laboratory safety standards [1] and EPA disposal guidelines[2].

Step 1: State Determination and Segregation

  • Action: Separate waste into solid streams (pure powder, contaminated PPE, empty vials) and liquid streams (aqueous/organic solvent mixtures).

  • Causality: Liquid streams mobilize the compound, increasing the risk of cross-reaction. Segregating by physical state prevents the dissolution of solid waste, which would unnecessarily increase the volume of high-cost liquid halogenated waste.

Step 2: Containerization

  • Action: For solid waste, utilize puncture-proof, leak-proof High-Density Polyethylene (HDPE) wide-mouth containers. For liquid waste, use amber glass bottles with PTFE-lined caps.

  • Causality: PTFE and glass offer superior chemical resistance to halogenated organics, preventing the leaching or structural degradation that can occur with standard plastics over time [3].

Step 3: OSHA/EPA Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste - Halogenated Organics (Contains 5-Chloro-2-methoxybenzamidine hydrochloride)". Do not use abbreviations [4].

  • Causality: OSHA guidelines mandate that chemical identity and physical/health hazards be clearly communicated to prevent incompatible mixing by downstream waste handlers [4].

Step 4: Final Destruction via Incineration

  • Action: Transfer the sealed containers to a licensed hazardous waste transporter. The manifest must specify "High-Temperature Incineration with Acid Scrubbing."

  • Causality: Commercial RCRA-permitted incinerators operate at temperatures sufficient to break the stable carbon-chlorine bonds. The facility's acid scrubbers (using caustic solutions like NaOH) neutralize the resulting HCl gas before it can be released into the atmosphere [6].

Workflow Visualization

To ensure rapid decision-making in the laboratory, follow the disposal logic outlined below.

G Start 5-Chloro-2-methoxybenzamidine HCl Waste Generated State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Aqueous/Organic Solution State->Liquid SolidCont Seal in Puncture-Proof HDPE Container Solid->SolidCont LiquidCont Check Halogen Content (>1000 mg/kg HOCs?) Liquid->LiquidCont Label Apply EPA/OSHA Compliant Hazardous Waste Label SolidCont->Label Halogenated Segregate as Halogenated Organic Waste LiquidCont->Halogenated Yes Halogenated->Label Incineration High-Temp Incineration with Acid Scrubber (HCl) Label->Incineration

Decision tree for the segregation and disposal of halogenated benzamidine waste.

Quantitative Disposal Parameters

The following table summarizes the critical logistical parameters for managing this specific chemical waste stream within a laboratory setting.

ParameterSpecificationLogistical Rationale
Primary Waste Classification Halogenated Organic WasteHigh chlorine content necessitates specialized thermal destruction.
Compatible Containers Glass (Amber), PTFE, HDPEPrevents chemical degradation and leaching of the container walls.
Incompatible Materials Strong oxidizers, strong basesPrevents exothermic reactions and the premature release of free base benzamidine.
Max Accumulation Time 90 Days (Large Quantity Generator)Complies with EPA RCRA regulations for hazardous waste accumulation.
Destruction Method RCRA-Permitted IncinerationEnsures complete breakdown of C-Cl bonds; acid scrubbers neutralize HCl emissions.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental contamination.

  • Isolate the Area: Restrict access. Personnel must don appropriate PPE, including a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and chemical safety goggles.

  • Dry Containment (For Solids): Do not use water initially, as this will dissolve the hydrochloride salt and spread the contamination. Use a slightly dampened absorbent pad to gently sweep up the powder, preventing dust generation.

  • Chemical Cleanup (For Solutions): If the compound is dissolved in a solvent, deploy a universal chemical absorbent (e.g., vermiculite or commercial spill pads) around the perimeter of the spill before covering the center.

  • Decontamination: Wash the affected surface with a mild detergent and water solution. Collect all wash water as hazardous aqueous waste. Do not allow the wash water to enter the municipal drain system [3].

  • Final Disposal: Place all used spill cleanup materials (pads, PPE, sweeping compounds) into a designated hazardous waste bag, seal it securely, and label it for halogenated incineration [5].

References

  • Biomedical Waste Solutions. "Laboratory Waste Disposal Quick Guide." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste." Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Available at:[Link]

  • IDR Environmental Services. "How To Dispose Of Lab Chemicals." Available at:[Link]

  • MCF Environmental Services. "Proper Hazardous Waste Disposal in a Laboratory Setting." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at:[Link]

Handling

Personal protective equipment for handling 5-Chloro-2-methoxybenzamidine hydrochloride

As a Senior Application Scientist, I approach chemical handling not just as a checklist of rules, but as a system of predictable physical and chemical interactions. When working with specialized pharmaceutical intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not just as a checklist of rules, but as a system of predictable physical and chemical interactions. When working with specialized pharmaceutical intermediates like 5-Chloro-2-methoxybenzamidine hydrochloride (CAS: 1171017-97-2), understanding the causality behind the hazards is the key to designing a fail-safe operational workflow.

Benzamidine derivatives are highly valued in drug development, frequently serving as critical pharmacophores for protease inhibitors. However, the presence of a halogen (chlorine) and a methoxy group on the aromatic ring, combined with its hydrochloride salt form, creates specific handling challenges regarding static aerosolization, lipophilic tissue penetration, and localized pH-dependent irritation.

This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Identity & Hazard Profile

Before selecting PPE, we must quantify the risk. The hydrochloride salt of this compound is typically supplied as a fine crystalline powder. Its low moisture content and high surface area make it highly susceptible to static charge buildup, which directly increases the risk of aerosolization and subsequent inhalation[1].

Table 1: Quantitative Chemical Identity & Hazard Summary

ParameterValue
Chemical Name 5-Chloro-2-methoxybenzamidine hydrochloride
CAS Number 1171017-97-2
Molecular Formula C8H10Cl2N2O
Molecular Weight ~221.08 g/mol
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory PPE is insufficient without understanding why specific materials are chosen. According to[2], hazard assessments must dictate material selection. The matrix below outlines the exact specifications required for this compound.

Table 2: PPE Specifications & Mechanistic Rationale

Equipment CategorySpecification (Quantitative/Standard)Mechanistic Causality / Rationale
Hand Protection Nitrile rubber (Min. thickness: 0.11 mm for splash; 0.30 mm for extended contact)Halogenated aromatic compounds possess lipophilic properties that can rapidly degrade natural rubber latex. Nitrile provides a superior permeation barrier against organic salts.
Eye Protection Tightly fitting safety goggles (ANSI Z87.1 / EN 166 compliant)The hydrochloride salt readily dissociates in the aqueous environment of the eye, causing immediate, severe pH-dependent irritation and potential corneal damage[1].
Respiratory N95 or P100 particulate respirator (if handled outside LEV)Hydrochloride salts are often milled to fine powders. Static charge generation leads to aerosolization. Inhalation causes direct irritation to the respiratory mucous membranes (H335)[1].
Body Protection Standard laboratory coat (100% Cotton)Prevents particulate accumulation on street clothing. Cotton is preferred over synthetic blends to minimize static electricity generation during powder handling.

Standard Operating Workflow

To ensure trustworthiness and repeatability, every protocol must act as a self-validating system. The following workflow integrates engineering controls with procedural checks.

Workflow N1 1. Risk Assessment Identify Hazards (H302, H315, H319, H335) N2 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat N1->N2 Hazards Confirmed N3 3. Engineering Controls Transfer to Chemical Fume Hood N2->N3 PPE Verified N4 4. Active Handling Weighing & Dispensing (Anti-static) N3->N4 Flow Rate >100 fpm N5 5. Decontamination Clean Surfaces & Inspect for Spills N4->N5 Task Complete N6 6. Waste Disposal Segregate Halogenated/Solid Waste N5->N6 Residue Cleared

Figure 1: Standard operating workflow for handling 5-Chloro-2-methoxybenzamidine hydrochloride.

Step-by-Step Handling Methodology
  • Pre-Operational Verification:

    • Verify that the Local Exhaust Ventilation (LEV) or chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm) .

    • Ground all metal spatulas to eliminate static differentials.

  • Dispensing & Weighing:

    • Utilize anti-static weigh boats. Experience Note: Standard polystyrene weigh boats will cause the hydrochloride powder to "jump" due to static repulsion, contaminating the balance area.

    • Open the primary chemical container only within the designated LEV zone.

    • Transfer the required mass slowly to prevent dust cloud formation.

  • Sealing & Transfer:

    • Cap the primary vial tightly before removing it from the fume hood. If the weighed sample must be transported to another lab bench, place the weigh boat into a secondary containment vessel (e.g., a sealed Tupperware container or a clean, capped beaker).

Spill Response & Waste Disposal Plan

In the event of a breach in the workflow, immediate and scientifically sound remediation is required. As outlined in[3], improper spill cleanup can exacerbate exposure.

Immediate Spill Remediation
  • Isolate the Area: If the spill occurs outside the fume hood, immediately restrict access to prevent tracking the powder.

  • Do Not Dry Sweep: Sweeping will aerosolize the fine hydrochloride salt, maximizing inhalation risk (H335).

  • Wet Wipe Method: Don fresh nitrile gloves. Lightly dampen a disposable absorbent pad with water or 70% ethanol. Gently place the pad over the powder to dissolve and absorb the salt, then wipe inward to consolidate the spill.

  • Surface Neutralization: Wash the affected surface with a mild soap solution to remove any residual acidic hydrochloride traces, followed by a final water wipe.

Waste Segregation & Disposal Plan

Because this molecule contains a covalently bound chlorine atom, it dictates specific downstream waste handling:

  • Solid Waste: All contaminated weigh boats, used damp absorbent pads, and empty primary vials must be placed in a sealed bag and labeled as Hazardous Solid Waste (Toxic/Irritant) .

  • Liquid Organic Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol) for an assay, the resulting solution must be disposed of in a Halogenated Organic Waste carboy. Mixing halogenated waste with non-halogenated waste can lead to dangerous reactions or regulatory fines during incineration.

  • Aqueous Waste: Aqueous solutions containing the dissolved salt should be collected in a dedicated hazardous aqueous waste container. Do not pour down the sink drain, as the compound's ecotoxicity profile (common for halogenated aromatics) requires specialized water treatment.

References
  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Academies Press. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). "PPE: A Closer Look at Personal Protective Equipment." Retrieved from:[Link]

Sources

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